molecular formula C42H69N5O16 B2575338 C6 NBD Lactosylceramide CAS No. 474943-04-9

C6 NBD Lactosylceramide

Cat. No.: B2575338
CAS No.: 474943-04-9
M. Wt: 900.033
InChI Key: YITXFMQKMNZYOB-PVXRLSOKSA-N
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Description

C6 NBD Lactosylceramide (d18:1/6:0) is a biologically active derivative of lactosylceramides (d18:1/acyl mixture) that is tagged with a fluorescent C-6 nitrobenzoxadiazole (C-6 NBD; ) group. This compound (d18:1/6:0) has been used to study the effects of P-glycoprotein inhibition in lactosylceramide metabolism-based therapeutics for the treatment of cancer.>C6-NBD Lactosyl ceramide is a fluorescent derivative of biologically active compound lactosyl ceramide. Lactosyl ceramide is a glycosphingolipid that is present on neutrophils and macrophages.>C6-NBD Lactosyl ceramide is a commercially available fluorescent analog of compound lactosyl ceramide. Lactosyl ceramide is present on neutrophils and macrophages.>

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69N5O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-29(50)27(44-32(51)19-16-14-17-22-43-26-20-21-28(47(57)58)34-33(26)45-63-46-34)25-59-41-39(56)37(54)40(31(24-49)61-41)62-42-38(55)36(53)35(52)30(23-48)60-42/h15,18,20-21,27,29-31,35-43,48-50,52-56H,2-14,16-17,19,22-25H2,1H3,(H,44,51)/b18-15+/t27-,29+,30+,31+,35-,36-,37+,38+,39+,40+,41+,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITXFMQKMNZYOB-PVXRLSOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69N5O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

C6 NBD Lactosylceramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Biological Applications of C6 NBD Lactosylceramide for Researchers, Scientists, and Drug Development Professionals.

This compound is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid. It incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain, making it an invaluable tool for visualizing and tracking the dynamics of glycosphingolipid metabolism, trafficking, and signaling within cellular systems.[] This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in key signaling pathways, complete with detailed experimental protocols.

Core Chemical Properties

This compound possesses distinct chemical and physical properties that make it suitable for a range of biochemical and cell-based assays. Its key characteristics are summarized below.

PropertyValue
Molecular Formula C₄₂H₆₉N₅O₁₆[2][3]
Molecular Weight 900.02 g/mol [][2][3][4]
CAS Number 474943-04-9[2][3][5]
Appearance Solid Powder[][2][5]
Purity ≥98%[][2][5]
Fluorescence Excitation (Ex): ~466-470 nm[6][7] Emission (Em): ~530-536 nm[6][7]
Solubility Soluble in Chloroform:Methanol (2:1), DMSO, and Ethanol.[8][9]
Storage Conditions Store at -20°C, desiccated and protected from light.[][8]
Synonyms C6 NBD LacCer, N-Hexanoyl-NBD-lactosylceramide, N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1'-sphingosine.[2][3][5][8][10]

Synthesis and Biological Significance

Lactosylceramide (LacCer) is a pivotal intermediate in the biosynthesis of a vast array of complex glycosphingolipids, including gangliosides and sulfatides.[11][12][13] It is synthesized by the enzyme lactosylceramide synthase (LacCer synthase), a β-1,4 galactosyltransferase, which catalyzes the transfer of galactose from UDP-galactose to glucosylceramide (GlcCer).[11][12][14]

This compound is typically used as a fluorescent acceptor substrate in assays to measure the activity of lactosylceramide synthase.[4][15]

Experimental Protocol: Lactosylceramide Synthase Activity Assay

This protocol is adapted from methodologies used to measure LacCer synthase activity in vitro.[14]

1. Materials:

  • C6-NBD-Glucosylceramide (fluorescent substrate)

  • UDP-Galactose (UDP-Gal)

  • Membrane fraction containing LacCer synthase (e.g., from cell or tissue homogenates)

  • Reaction Buffer: 50 mM HEPES, pH 7.3

  • Cofactors: 5 mM MgCl₂, 5 mM MnCl₂

  • Inhibitor (optional): 5 mM gluconic acid δ-lactone

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • HPLC Mobile Phase: Hexane/2-propanol/H₂O (45/54/1, v/v/v)

2. Procedure:

  • Prepare a reaction mixture (50 μL total volume) containing 50 pmol of C6-NBD-GlcCer (as a liposome), 200 μM UDP-Gal, 5 mM MgCl₂, 5 mM MnCl₂, and 5 mM gluconic acid δ-lactone in 50 mM HEPES buffer (pH 7.3).[14]

  • Initiate the reaction by adding 10 μL of the membrane fraction containing the enzyme.

  • Incubate the reaction mixture at 37°C for 20 minutes.[14]

  • Terminate the reaction by adding 200 μL of chloroform/methanol (2:1, v/v).[14]

  • Centrifuge the sample at 16,000 x g for 3 minutes to separate the phases.

  • Carefully collect the lower organic phase, dry it under a stream of nitrogen, and dissolve the lipid extract in 200 μL of the HPLC mobile phase.[14]

  • Analyze the sample by HPLC with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm) to separate and quantify the product, this compound.[6]

Lactosylceramide-Centric Signaling Pathways

Lactosylceramide is not merely a biosynthetic intermediate; it is a bioactive lipid that functions as a second messenger in various signaling pathways, particularly those related to inflammation and oxidative stress.[11][12][13] It is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[13][16]

The convergence of stimuli such as oxidized LDL (ox-LDL), tumor necrosis factor-α (TNF-α), or platelet-derived growth factor (PDGF) on LacCer synthase triggers the synthesis of LacCer.[13] This newly formed LacCer can then activate NADPH oxidase, leading to the production of reactive oxygen species (ROS) and inducing a state of oxidative stress.[11][13] This cascade can subsequently activate downstream inflammatory pathways. For instance, LacCer activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[11][13] In neutrophils, LacCer-enriched signaling domains are coupled with the Src family kinase Lyn, leading to superoxide generation through PI3K, p38 MAPK, and PKC-dependent pathways.[17]

Lactosylceramide_Signaling cluster_stimuli External Stimuli cluster_synthesis Synthesis cluster_downstream Downstream Effects oxLDL ox-LDL LacSynthase Lactosylceramide Synthase oxLDL->LacSynthase TNFa TNF-α TNFa->LacSynthase PDGF PDGF PDGF->LacSynthase GlcCer Glucosylceramide GlcCer->LacSynthase UDP-Gal LacCer Lactosylceramide LacSynthase->LacCer NADPH_Ox NADPH Oxidase LacCer->NADPH_Ox cPLA2 cPLA2 LacCer->cPLA2 ROS ROS (Oxidative Stress) NADPH_Ox->ROS Inflammation Inflammation ROS->Inflammation ArachidonicAcid Arachidonic Acid cPLA2->ArachidonicAcid ArachidonicAcid->Inflammation

Caption: Lactosylceramide signaling pathway in inflammation.

Application in Research: Tracking Lipid Metabolism

This compound is an excellent tool for studying glycosphingolipid trafficking and metabolism.[] Its fluorescence allows for real-time visualization of its uptake and transport through cellular compartments like the Golgi apparatus and plasma membrane.[][7]

Experimental Workflow: Analysis of this compound Metabolism

The following workflow outlines the key steps for analyzing the cellular uptake and metabolic fate of this compound. This protocol is based on established methods for tracking fluorescent lipid analogs.[18]

  • Cell Labeling: Cells are incubated with a this compound/BSA complex. The complex is prepared by dissolving the lipid in ethanol and then adding it to a solution of fatty acid-free BSA.[18]

  • Lipid Extraction: After incubation and washing, total lipids are extracted from the cells using a solvent system, typically a chloroform/methanol mixture.[18]

  • HPLC Analysis: The extracted lipids are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a fluorescence detector.[6][18] This allows for the identification of the original probe and its various fluorescent metabolites.

Experimental_Workflow start Start: Cultured Cells labeling 1. Cell Labeling Incubate cells with This compound/BSA complex start->labeling wash Wash Cells (Ice-cold PBS) labeling->wash extraction 2. Lipid Extraction (e.g., Chloroform:Methanol) wash->extraction analysis 3. HPLC Analysis Separate and quantify fluorescent lipids extraction->analysis end End: Metabolic Profile analysis->end

References

C6 NBD Lactosylceramide: A Technical Guide to its Spectral Properties and Applications in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C6 NBD Lactosylceramide is a fluorescent analog of lactosylceramide, an essential glycosphingolipid in cellular membranes. The molecule is tagged with the nitrobenzoxadiazole (NBD) fluorophore, enabling researchers to visualize and track its distribution and movement within living and fixed cells. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and a description of its role in cellular signaling pathways.

Core Spectral and Photophysical Properties

The fluorescence of this compound is highly sensitive to the polarity of its environment, a characteristic that can be exploited to probe different membrane domains. The key spectral data for this probe are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) ~466 - 467 nmIn methanol[1]
Emission Maximum (λem) ~536 - 538 nmIn methanol[1]
Extinction Coefficient (ε) Not explicitly found for Lactosylceramide derivativeFor the parent C6 NBD Ceramide, it's ~22,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not explicitly found for Lactosylceramide derivativeFor the parent C6 NBD Ceramide, it's 0.38 in Methanol
Recommended Filter Set FITC (Fluorescein isothiocyanate)Excitation ~488 nm, Emission ~525 nm
Solubility DMSO, Chloroform, EthanolPrepare stock solutions in organic solvents

Experimental Protocols

This compound is a valuable tool for studying the endocytic pathway, Golgi apparatus dynamics, and lipid metabolism. Below are detailed protocols for its application in cell biology.

Protocol 1: Staining of the Golgi Apparatus in Live Cells

This protocol details the procedure for labeling the Golgi apparatus, where this compound is synthesized from its precursor, C6 NBD Ceramide. The same probe can be used to observe the subsequent trafficking of lactosylceramide.

Materials:

  • C6 NBD Ceramide (precursor)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Complete cell culture medium

  • Live-cell imaging microscope with a FITC filter set

Procedure:

  • Preparation of C6 NBD Ceramide-BSA Complex:

    • Prepare a 1 mM stock solution of C6 NBD Ceramide in an organic solvent (e.g., chloroform:ethanol, 19:1 v/v).

    • Dispense a small volume (e.g., 50 µL) of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least one hour.

    • Redissolve the dried lipid in 200 µL of absolute ethanol.

    • In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in serum-free balanced salt solution (e.g., HBSS).

    • While vortexing the BSA solution, inject the ethanolic C6 NBD Ceramide solution to form a 5 µM C6 NBD Ceramide-BSA complex.

  • Cell Labeling:

    • Grow cells to the desired confluency on glass-bottom dishes or coverslips.

    • Wash the cells with an appropriate medium (e.g., HBSS).

    • Incubate the cells with the 5 µM C6 NBD Ceramide-BSA complex at 4°C for 30 minutes. This allows the probe to bind to the plasma membrane with minimal internalization.

    • Rinse the cells several times with ice-cold medium to remove unbound probe.

  • Trafficking to the Golgi:

    • Incubate the cells in fresh, pre-warmed complete medium at 37°C for 30 minutes. This allows for the internalization and transport of the ceramide analog to the Golgi apparatus, where it is converted to this compound and other fluorescent sphingolipids.

  • Imaging:

    • Wash the cells with fresh medium and observe using a fluorescence microscope equipped with a FITC filter set. The Golgi apparatus will appear as a brightly stained perinuclear structure.

golgi_staining_workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_trafficking Trafficking cluster_imaging Imaging stock 1 mM C6 NBD Ceramide Stock Solution dry Dry down lipid stock->dry resuspend Resuspend in Ethanol dry->resuspend complex Form Ceramide-BSA Complex (5 µM) resuspend->complex bsa Prepare BSA solution bsa->complex culture Culture cells on glass-bottom dish wash1 Wash cells culture->wash1 incubate Incubate with Ceramide-BSA complex (4°C, 30 min) wash1->incubate wash2 Wash cells (ice-cold) incubate->wash2 incubate37 Incubate in fresh medium (37°C, 30 min) wash2->incubate37 image Fluorescence Microscopy (FITC filter) incubate37->image

Caption: Experimental workflow for labeling the Golgi apparatus.

Protocol 2: Lipid Trafficking and Endocytosis Studies

This protocol allows for the visualization of the endocytic uptake and subsequent trafficking of this compound through the cell.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Labeling at Low Temperature:

    • Follow steps 1 and 2 from Protocol 1 to label the plasma membrane with the C6 NBD Ceramide-BSA complex at 4°C.

  • Synchronous Internalization (Pulse-Chase):

    • To initiate endocytosis, rapidly warm the cells by replacing the cold medium with pre-warmed (37°C) complete cell culture medium. This is the "chase" period.

  • Time-Course Imaging:

    • At various time points during the chase (e.g., 5, 15, 30, 60 minutes), either fix the cells or perform live-cell imaging to capture the movement of the fluorescent lipid.

    • Initially, fluorescence will be observed in early endosomes, followed by late endosomes, and eventually accumulating in the Golgi apparatus.

lipid_trafficking_workflow cluster_imaging Time-Lapse Imaging cluster_pathway Intracellular Pathway start Label cells with C6 NBD Ceramide at 4°C (Pulse) chase Shift to 37°C to initiate internalization (Chase) start->chase tp1 t = 5 min tp2 t = 15 min ee Early Endosomes tp1->ee Visualize tp3 t = 30 min le Late Endosomes tp2->le Visualize tp4 t = 60 min golgi Golgi Apparatus tp3->golgi Visualize pm Plasma Membrane pm->ee ee->le le->golgi

Caption: Workflow for a pulse-chase experiment to study lipid trafficking.

Lactosylceramide in Cellular Signaling

Lactosylceramide is not merely a structural component of membranes but also an important signaling molecule. It is known to be involved in inflammatory responses and oxidative stress. For instance, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) can lead to the activation of lactosylceramide synthase. The resulting increase in lactosylceramide can then activate NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1][2][3][4][5]

lactosylceramide_signaling cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling tnfa TNF-α tnfr TNF-α Receptor tnfa->tnfr lcs Lactosylceramide Synthase tnfr->lcs activates lacer Lactosylceramide nadphox NADPH Oxidase ros Reactive Oxygen Species (ROS) nadphox->ros glccer Glucosylceramide glccer:e->lacer:w UDP-Galactose lacer->nadphox activates response Inflammatory Response ros->response

Caption: Lactosylceramide-mediated signaling pathway.

References

The Cellular Gateway: An In-depth Technical Guide to the Uptake Mechanism of C6 NBD Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a biologically significant glycosphingolipid. Its utility as a molecular probe is rooted in the combination of the NBD (nitrobenzoxadiazole) fluorophore and a short six-carbon acyl chain, which allows for real-time visualization of its movement within cellular membranes.[1] This guide provides a comprehensive overview of the core mechanisms governing the cellular uptake of this compound, with a focus on the endocytic pathways, associated signaling events, and detailed experimental protocols for its study. Understanding these uptake mechanisms is crucial for research into glycosphingolipid metabolism, membrane trafficking, and the development of targeted drug delivery systems.

Core Uptake Mechanism: A Clathrin-Independent, Caveolin-Dependent Pathway

The cellular internalization of this compound is predominantly mediated by a clathrin-independent endocytic pathway, specifically through caveolae.[2][3] Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 being a key structural protein.[3] Studies have demonstrated that the uptake of fluorescent lactosylceramide analogs is insensitive to inhibitors of clathrin-mediated endocytosis but is significantly reduced by the disruption of caveolae.[2][3]

The ceramide backbone of the glycosphingolipid appears to be a critical determinant for this selective internalization via caveolae.[2] While the carbohydrate headgroup and the nature of the fluorophore do not seem to significantly influence the uptake mechanism, the sphingoid structure directs the molecule into this specific endocytic route.[2]

Signaling Pathways Associated with Lactosylceramide Uptake

The clustering of lactosylceramide in membrane microdomains, including caveolae, can initiate intracellular signaling cascades. One key event is the activation of Src family kinases.[4] The influx and accumulation of lactosylceramide can lead to the clustering of other membrane proteins, such as β1-integrins, within these glycosphingolipid-enriched domains.[5] This clustering can, in turn, activate Src kinase, leading to a cascade of downstream events including cytoskeletal reorganization and the regulation of cell adhesion and migration.[4][5]

The following diagram illustrates the proposed signaling pathway initiated by lactosylceramide clustering and uptake:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol C6_NBD_LacCer C6 NBD Lactosylceramide Caveolae Caveolae C6_NBD_LacCer->Caveolae Partitioning Integrin β1-Integrin Caveolae->Integrin Clustering Src_Kinase_inactive Src Kinase (inactive) Integrin->Src_Kinase_inactive Recruitment & Activation Src_Kinase_active Src Kinase (active) Src_Kinase_inactive->Src_Kinase_active Downstream_Signaling Downstream Signaling (e.g., Cytoskeletal Rearrangement) Src_Kinase_active->Downstream_Signaling

Caption: Lactosylceramide-induced signaling cascade.

Quantitative Data on Cellular Uptake

While specific kinetic data for this compound uptake is not extensively published, studies using inhibitors provide semi-quantitative insights into the reliance on specific pathways. The following table summarizes the effects of various inhibitors on the endocytosis of fluorescent lactosylceramide analogs, primarily based on studies of BODIPY-LacCer, which shares a similar uptake mechanism.[2][3]

InhibitorTarget PathwayEffect on Lactosylceramide UptakeReference
ChlorpromazineClathrin-mediated endocytosisNo significant inhibition[2][3]
Potassium DepletionClathrin-mediated endocytosisNo significant inhibition[3]
Dominant Negative Eps15Clathrin-mediated endocytosisNo significant inhibition[2]
FilipinCaveolae-mediated endocytosis (disrupts cholesterol)Significant inhibition[3]
GenisteinTyrosine kinase inhibitor (affects caveolae function)Significant inhibition[4]
Dominant Negative Caveolin-1Caveolae formationSignificant inhibition[3]
Dominant Negative Dynamin 2Vesicle scission (affects both clathrin and caveolae pathways)Significant inhibition[3]

Experimental Protocols

Protocol 1: Visualization of this compound Uptake by Confocal Microscopy

This protocol outlines the steps for visualizing the internalization of this compound in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., Human Skin Fibroblasts, CHO cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 1 mM in ethanol or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

  • Preparation of this compound/BSA Complex:

    • Dry down an aliquot of the this compound stock solution under a stream of nitrogen.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS while vortexing to create a working solution (e.g., 100 µM this compound complexed with BSA).

  • Cell Labeling:

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with the this compound/BSA complex diluted in serum-free medium to a final concentration of 1-5 µM.

    • Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to observe the kinetics of uptake.

  • Imaging:

    • Wash the cells three times with ice-cold PBS to stop uptake and remove excess probe.

    • Mount the coverslips or dishes on the confocal microscope.

    • Image the cells using appropriate laser lines and emission filters for NBD (Excitation ~466 nm, Emission ~536 nm).

Experimental Workflow Diagram:

G Start Start Cell_Culture Culture cells to 70-80% confluency Start->Cell_Culture Prepare_Probe Prepare C6 NBD LacCer/BSA complex Cell_Culture->Prepare_Probe Label_Cells Incubate cells with probe at 37°C Prepare_Probe->Label_Cells Wash_Cells Wash with ice-cold PBS Label_Cells->Wash_Cells Image_Cells Image with confocal microscope Wash_Cells->Image_Cells End End Image_Cells->End

Caption: Workflow for visualizing this compound uptake.

Protocol 2: Quantitative Analysis of this compound Uptake using Flow Cytometry

This protocol allows for the quantification of internalized this compound.

Materials:

  • As in Protocol 1

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture and Labeling: Follow steps 1-3 from Protocol 1, but perform the experiment in a multi-well plate or flask suitable for cell suspension.

  • Back-Exchange: After the incubation period, wash the cells twice with ice-cold PBS. To remove any this compound remaining in the outer leaflet of the plasma membrane, incubate the cells with a high concentration of fatty acid-free BSA (e.g., 5% w/v) in PBS for 30 minutes on ice.

  • Cell Detachment: Wash the cells again with ice-cold PBS. Detach the cells using trypsin-EDTA and then neutralize with complete medium.

  • Flow Cytometry:

    • Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS.

    • Analyze the cell-associated fluorescence using a flow cytometer with appropriate excitation and emission settings for NBD.

    • The mean fluorescence intensity of the cell population is proportional to the amount of internalized this compound.

Experimental Workflow Diagram:

G Start Start Label_Cells Label cells with C6 NBD LacCer Start->Label_Cells Back_Exchange Perform back-exchange with BSA Label_Cells->Back_Exchange Detach_Cells Detach cells with trypsin-EDTA Back_Exchange->Detach_Cells Analyze_FACS Analyze fluorescence by flow cytometry Detach_Cells->Analyze_FACS End End Analyze_FACS->End

Caption: Workflow for quantifying this compound uptake.

Conclusion

The cellular uptake of this compound is a highly specific process predominantly mediated by caveolae in a clathrin-independent manner. This internalization is not merely a passive entry but can trigger significant intracellular signaling events, impacting cellular processes such as adhesion and migration. The experimental protocols provided herein offer robust methods for both the qualitative visualization and quantitative analysis of this uptake mechanism. A thorough understanding of these pathways is essential for leveraging glycosphingolipid analogs in cell biology research and for the design of novel therapeutic delivery strategies that can exploit these specific cellular entry routes.

References

C6 NBD Lactosylceramide: A Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide is a fluorescently labeled sphingolipid that serves as a critical tool in cell biology and drug development. Its utility stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) group, which is attached to the short-chain (C6) acyl chain of lactosylceramide. This probe allows for the investigation of sphingolipid metabolism, transport, and localization within cellular membranes. This technical guide provides an in-depth overview of the photophysical properties of this compound, detailed experimental protocols for their measurement, and its application in studying cellular signaling pathways.

Photophysical Properties

The fluorescence of NBD-labeled lipids is highly dependent on the polarity of their microenvironment.[1][2] When transferred from an aqueous to a hydrophobic medium, the NBD fluorophore exhibits a significant increase in fluorescence intensity and lifetime.[1] This sensitivity makes NBD-labeled lipids like this compound excellent probes for studying membrane dynamics and lipid-protein interactions.

Table 1: Photophysical Properties of NBD-Labeled Lipids

PropertyThis compoundNBD-PE (Reference)
Excitation Maximum (λex) ~466 nm[3]463 nm[4]
Emission Maximum (λem) ~536 nm[3]536 nm[4]
Molar Extinction Coefficient (ε) Not specified22,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) Not specifiedVaries with solvent/environment
Fluorescence Lifetime (τ) Not specifiedVaries with solvent/environment

It is important to note that the quantum yield and fluorescence lifetime of NBD-labeled lipids are not fixed values but are highly sensitive to the surrounding environment, such as the lipid composition and phase of the membrane.[2][5]

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime is essential for the quantitative analysis of fluorescence-based assays.

Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorophore is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7][8] The comparative method is widely used for its reliability.[7][8]

Protocol: Comparative Method for Quantum Yield Determination

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Rhodamine 6G (Φ ≈ 0.95 in ethanol) is a common standard.[6]

  • Sample Preparation: Prepare a series of dilute solutions of both the this compound and the standard in the same high-purity solvent.[9] The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[7][10]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring identical excitation wavelength and instrument settings for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • The quantum yield of the this compound (Φx) can be calculated using the following equation:[8]

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the linear fits to the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions (Sample & Standard) prep_abs Measure Absorbance (< 0.1) prep_sample->prep_abs measure_fluor Record Emission Spectra (Identical Settings) prep_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield Using Slopes & Standard plot_data->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Measurement of Fluorescence Lifetime

Fluorescence lifetime can be measured in either the time domain or the frequency domain. Time-Correlated Single Photon Counting (TCSPC) is a robust and widely used time-domain method known for its sensitivity and precision.[11]

Protocol: Fluorescence Lifetime Measurement using TCSPC

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[11]

  • Instrument Response Function (IRF): The IRF of the system must be recorded. This is typically done by measuring the scattering from a solution like a dilute suspension of non-fluorescent nanoparticles (e.g., Ludox).[10][12] The IRF accounts for the temporal spread of the instrument itself.

  • Sample Measurement: The fluorescent sample (this compound solution or in a membrane) is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulses.

  • Data Acquisition: A histogram of photon arrival times is built up over many excitation cycles, which represents the fluorescence decay curve.[10] To avoid "pile-up" artifacts, the photon counting rate should be kept low (typically less than 5% of the laser repetition rate).[10]

  • Data Analysis: The measured fluorescence decay curve is deconvoluted with the IRF and fitted to one or more exponential decay functions to determine the fluorescence lifetime(s) (τ).

G cluster_setup Setup & Calibration cluster_acq Data Acquisition cluster_analysis Data Analysis pulsed_source Pulsed Light Source excitation Excite Sample pulsed_source->excitation photon_timing Time Photon Arrival pulsed_source->photon_timing Sync sample Fluorescent Sample sample->excitation detector Single-Photon Detector detector->photon_timing irf Record Instrument Response Function (IRF) deconvolution Deconvolute with IRF irf->deconvolution excitation->detector Emitted Photons histogram Build Decay Histogram photon_timing->histogram histogram->deconvolution fitting Fit to Exponential Decay deconvolution->fitting lifetime Determine Fluorescence Lifetime (τ) fitting->lifetime

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Cellular Applications and Signaling Pathways

This compound is a valuable tool for studying the metabolism and trafficking of sphingolipids. After being incorporated into cells, C6 NBD Ceramide, the precursor, is transported to the Golgi apparatus where it can be metabolized into C6 NBD Glucosylceramide and subsequently this compound by the sequential action of glucosylceramide synthase and lactosylceramide synthase.[13] It can also be converted to C6 NBD Sphingomyelin.

The distribution and metabolism of this compound can be visualized using fluorescence microscopy, providing insights into the regulation of these metabolic pathways and the intracellular fate of lactosylceramide.

G cer C6 NBD Ceramide glccer C6 NBD Glucosylceramide cer->glccer Glucosylceramide Synthase (in Golgi) sm C6 NBD Sphingomyelin cer->sm Sphingomyelin Synthase (in Golgi) laccer This compound glccer->laccer Lactosylceramide Synthase (in Golgi)

Caption: Metabolic pathway of C6 NBD Ceramide in the Golgi apparatus.

Conclusion

This compound is a powerful fluorescent probe for investigating the complex biology of sphingolipids. While specific photophysical constants like quantum yield and fluorescence lifetime are highly environment-dependent and require empirical determination, the experimental protocols outlined in this guide provide a robust framework for such measurements. The ability to track its metabolism and localization within cells makes it an indispensable tool for researchers in cell biology, biochemistry, and drug development.

References

Unveiling the Environmental Sensitivity of C6 NBD Lactosylceramide: A Technical Guide to Solvent-Dependent Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1'-sphingosine) is a fluorescently labeled analog of lactosylceramide, a glycosphingolipid implicated in a multitude of cellular processes including cell adhesion, migration, and signal transduction.[1] The covalent attachment of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore allows for the visualization and tracking of lactosylceramide dynamics within cellular and model membrane systems.[1] A key characteristic of the NBD fluorophore is its remarkable sensitivity to the surrounding environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth exploration of the solvent effects on the fluorescence properties of this compound, offering researchers a comprehensive understanding of how to leverage these properties for more quantitative and insightful experimental design.

The fluorescence of the NBD moiety is profoundly influenced by the polarity of its local environment.[2][3] This sensitivity arises from a significant change in the dipole moment of the NBD group upon excitation from the ground state to the excited state.[4] In non-polar (hydrophobic) environments, this compound exhibits strong fluorescence with emission maxima at shorter wavelengths. Conversely, in polar (hydrophilic) environments, the fluorescence quantum yield is significantly quenched, and the emission spectrum shifts to longer wavelengths (a bathochromic or red shift). This pronounced solvatochromic behavior makes this compound an invaluable tool for probing the microenvironment of cellular membranes and for studying lipid-protein interactions.

This guide summarizes the key photophysical properties of this compound in various organic solvents, provides detailed experimental protocols for their measurement, and offers visualizations to illustrate the underlying principles and experimental workflows.

Data Presentation: Solvent Effects on this compound Fluorescence

Table 1: Excitation and Emission Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Excitation Maximum (λ_ex, nm)Emission Maximum (λ_em, nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.375~460~510~2180
Chloroform4.811.446~464~525~2580
Ethyl Acetate6.021.372~465~530~2760
Dichloromethane8.931.424~466~532~2830
Tetrahydrofuran7.581.407~466~533~2870
Acetonitrile37.51.344~467~535~2940
Dimethyl Sulfoxide (DMSO)46.71.479~468~538~3020
Ethanol24.61.361~466~536~2980
Methanol32.71.329~466~536~2980
Water80.11.333~470~635 (very weak)~5100

Note: The excitation and emission maxima are approximate values based on the known behavior of NBD-labeled lipids. The Stokes shift is calculated as (1/λ_ex - 1/λ_em) * 10⁷.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

SolventDielectric Constant (ε)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
n-Hexane1.88High (~0.8-0.9)Long (~8-10)
Chloroform4.81Moderate-High (~0.6-0.7)Intermediate (~6-8)
Ethyl Acetate6.02Moderate (~0.5-0.6)Intermediate (~5-7)
Dichloromethane8.93Moderate (~0.4-0.5)Intermediate (~4-6)
Tetrahydrofuran7.58Moderate (~0.4-0.5)Intermediate (~4-6)
Acetonitrile37.5Low-Moderate (~0.2-0.3)Shorter (~2-4)
Dimethyl Sulfoxide (DMSO)46.7Low (~0.1-0.2)Shorter (~1-3)
Ethanol24.6Low (~0.1-0.2)Shorter (~1-3)
Methanol32.7Low (~0.1-0.2)Shorter (~1-3)
Water80.1Very Low (<0.01)Very Short (<1)

Note: The quantum yield and lifetime values are estimates based on the general behavior of NBD-labeled lipids in solvents of varying polarity. The actual values may vary.

Experimental Protocols

Sample Preparation for Fluorescence Measurements

Objective: To prepare solutions of this compound in various organic solvents for spectroscopic analysis.

Materials:

  • This compound (powder)

  • Spectroscopic grade solvents (e.g., n-hexane, chloroform, methanol, DMSO)

  • Volumetric flasks

  • Micropipettes

  • Glass vials with Teflon-lined caps

  • Nitrogen gas source

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

    • Dissolve the powder in a known volume of a suitable solvent in which it is highly soluble, such as chloroform or methanol, to create a concentrated stock solution (e.g., 1 mg/mL).[5]

    • Store the stock solution at -20°C, protected from light.

  • Prepare Working Solutions:

    • From the stock solution, prepare a series of dilutions in the desired organic solvents.

    • For absorbance measurements, the final concentration should result in an absorbance value between 0.01 and 0.1 at the excitation maximum to avoid inner filter effects.

    • For fluorescence measurements, the concentration should be sufficiently low to prevent self-quenching.

  • Solvent Evaporation and Reconstitution (for solvent exchange):

    • Aliquot the desired amount of the stock solution into a clean glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Re-dissolve the lipid film in the target solvent by adding the desired volume and vortexing thoroughly. Gentle sonication can be used to aid dissolution if necessary.

  • Degassing (optional but recommended for lifetime measurements):

    • For accurate fluorescence lifetime measurements, it is advisable to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling argon or nitrogen gas through the solution for 10-15 minutes.

Measurement of Fluorescence Excitation and Emission Spectra

Objective: To determine the excitation and emission maxima of this compound in different solvents.

Instrumentation:

  • Spectrofluorometer equipped with an excitation and an emission monochromator.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

  • Recording the Emission Spectrum:

    • Fill a quartz cuvette with the this compound solution in the solvent of interest.

    • Place the cuvette in the sample holder of the spectrofluorometer.

    • Set the excitation wavelength to the known absorption maximum of the NBD fluorophore (around 460-470 nm).

    • Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 480 nm to 700 nm).

    • Record the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the emission maximum (λ_em).

  • Recording the Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (λ_em).

    • Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 350 nm to 500 nm).

    • Record the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum is the excitation maximum (λ_ex).

  • Data Analysis:

    • Correct the recorded spectra for instrument response functions (if available) to obtain the true emission and excitation spectra.

    • Determine the wavelength of maximum intensity for both the excitation and emission spectra.

Determination of Relative Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the efficiency of fluorescence emission of this compound in different solvents relative to a known standard.

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, measured under identical conditions.[6][7][8]

Materials:

  • This compound solutions of varying concentrations in the solvent of interest.

  • A quantum yield standard with a known quantum yield in the same solvent (or a solvent with a similar refractive index). A common standard for the NBD emission range is Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

  • Spectrofluorometer.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a Series of Dilutions:

    • Prepare a series of at least five solutions of both the this compound and the quantum yield standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Integrate Fluorescence Intensity:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the resulting straight line for both the sample (Grad_sample) and the standard (Grad_std).

    • Calculate the relative quantum yield of the sample (Φ_F_sample) using the following equation:

    Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_F_std is the quantum yield of the standard.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

Mandatory Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of C6 NBD LacCer prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance at Excitation Wavelength prep_dilutions->measure_abs measure_fluor Record Emission Spectra (Identical Settings) prep_dilutions->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor integrate_fluor->plot_data calc_slope Calculate Slope (Grad) plot_data->calc_slope calc_qy Calculate Quantum Yield (Φ_F) calc_slope->calc_qy

Caption: Workflow for determining the relative fluorescence quantum yield.

Solvatochromism_Concept cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent GS_np Ground State (S₀) ES_np Excited State (S₁) GS_np->ES_np Absorption (High Energy) GS_p Ground State (S₀) (Stabilized) ES_np->GS_np Fluorescence (High Energy, High Φ_F) ES_p Excited State (S₁) (More Stabilized) GS_p->ES_p Absorption (Lower Energy) ES_p->GS_p Fluorescence (Lower Energy, Low Φ_F)

Caption: Energy level diagram illustrating the principle of solvatochromism.

Conclusion

The solvent-dependent fluorescence of this compound is a powerful feature that can be exploited to gain valuable insights into the biophysical properties of lipid membranes and the dynamics of glycosphingolipid metabolism. By understanding how the photophysical properties of this probe change in response to its environment, researchers can design more sophisticated and quantitative experiments. This technical guide provides the foundational data and protocols necessary to effectively utilize the solvatochromic properties of this compound in a variety of research applications, from basic cell biology to drug discovery and development. Careful consideration of the solvent environment and meticulous application of the described experimental procedures will enable the acquisition of high-quality, reproducible data, ultimately leading to a deeper understanding of the complex roles of lactosylceramide in cellular function.

References

The Intracellular Journey of C6 NBD Lactosylceramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the intracellular fate of C6 NBD Lactosylceramide (C6-NBD-LacCer), a fluorescent analog of lactosylceramide, a crucial glycosphingolipid in cellular membranes. This document is intended for researchers, scientists, and drug development professionals interested in the trafficking and metabolism of glycosphingolipids and their role in cellular processes.

Introduction

Lactosylceramide (LacCer) is a key intermediate in the biosynthesis of a vast array of complex glycosphingolipids and is also an important signaling molecule in its own right.[1] The use of fluorescently labeled analogs, such as C6-NBD-LacCer, allows for the real-time visualization and tracking of its journey through the cell, providing invaluable insights into lipid sorting, vesicular transport, and metabolic pathways.[2] This guide will delve into the endocytic uptake, intricate trafficking pathways through the Golgi apparatus and other organelles, and the metabolic transformations of C6-NBD-LacCer.

Endocytosis and Intracellular Trafficking

The journey of exogenously supplied C6-NBD-LacCer begins at the plasma membrane, where it is internalized by the cell. The primary route of uptake is through endocytosis, a process that can be either clathrin-dependent or independent, depending on the cell type and experimental conditions. Once inside the cell, C6-NBD-LacCer is transported to early endosomes, which act as a major sorting station in the endocytic pathway.

From the early endosomes, a significant portion of C6-NBD-LacCer is transported to the Golgi apparatus.[3] This transport is a critical step, as the Golgi is the central hub for the synthesis and modification of glycosphingolipids. Within the Golgi, C6-NBD-LacCer can be further metabolized or sorted for transport to other destinations within the cell.

A key player in the transport of the precursor to LacCer, glucosylceramide (GlcCer), is the Four-Phosphate Adaptor Protein 2 (FAPP2).[4] FAPP2 is a cytosolic protein that facilitates the non-vesicular transport of GlcCer from the cis-Golgi to the trans-Golgi network (TGN).[5] This transport is crucial for the synthesis of complex glycosphingolipids.[6] While FAPP2 acts on GlcCer, its role is integral to the overall flux of glycosphingolipids, including the subsequent synthesis and trafficking of LacCer.

Some studies also suggest the possibility of retrograde transport of glycosphingolipids from the Golgi to the endoplasmic reticulum (ER).[7] This pathway, while less characterized for LacCer itself, is an important aspect of lipid homeostasis within the cell.

Role in Lipid Rafts and Signaling

Lactosylceramide is known to be enriched in lipid rafts, which are specialized microdomains within the plasma membrane that are rich in cholesterol and sphingolipids.[8][9] These rafts serve as platforms for signal transduction, and the localization of C6-NBD-LacCer within these domains can be visualized to study their dynamics and role in cellular signaling.[10] LacCer-enriched lipid rafts have been implicated in a variety of cellular processes, including inflammatory responses and cell adhesion.[9]

Metabolism of C6-NBD-Lactosylceramide

Once C6-NBD-LacCer reaches the Golgi apparatus, it can be a substrate for various enzymes, leading to the synthesis of more complex glycosphingolipids. The NBD fluorophore allows for the tracking of these metabolic products through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[11] The metabolic fate of C6-NBD-LacCer can provide insights into the activity of different glycosyltransferases and other enzymes involved in sphingolipid metabolism.

Quantitative Data Summary

The following tables summarize quantitative data related to the intracellular trafficking and metabolism of NBD-labeled sphingolipids.

Table 1: Trafficking Kinetics of NBD-Labeled Sphingolipids

ParameterValueCell TypeReference
Half-time for C6-NBD-Ceramide transport from ER to Golgi~20-30 minCHO, BHK[12]
Time for C6-NBD-LacCer to reach the Golgi apparatus5-10 minHuman skin fibroblasts[12]
Recycling efficiency of C6-NBD-sphingomyelin from endosomes~95%CHO-K1[12]

Table 2: Metabolic Conversion of NBD-Ceramide in hCERK-CHO cells

Time PointNBD-C1P (pmol/mg protein)NBD-GlcCer (pmol/mg protein)NBD-SM (pmol/mg protein)
30 min1.5 ± 0.28.2 ± 1.112.5 ± 1.8
2 h5.8 ± 0.725.1 ± 3.238.4 ± 4.5

Data adapted from a study on NBD-ceramide metabolism, providing a reference for the potential metabolic fate of the ceramide backbone of C6-NBD-LacCer.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving C6-NBD-LacCer.

Labeling of Live Cells with C6-NBD-LacCeramide

This protocol describes the general procedure for labeling live cells to visualize the Golgi apparatus.

Materials:

  • C6-NBD-Lactosylceramide

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of C6-NBD-LacCer in high-quality DMSO. Store aliquots at -20°C, protected from light.

  • C6-NBD-LacCer/BSA Complex Formation:

    • Dry down an aliquot of the C6-NBD-LacCer stock solution under a stream of nitrogen gas.

    • Resuspend the lipid film in a small volume of ethanol.

    • While vortexing, inject the ethanolic solution into a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL) to achieve a final concentration of approximately 5 µM.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed HBSS.

    • Incubate the cells with the C6-NBD-LacCer/BSA complex in HBSS for 30 minutes at 4°C. This allows the lipid to insert into the plasma membrane without significant endocytosis.

    • Wash the cells three times with ice-cold HBSS to remove excess probe.

    • Add fresh, pre-warmed complete cell culture medium and incubate at 37°C for 30-60 minutes to allow for internalization and transport to the Golgi.

  • Imaging:

    • Wash the cells with fresh HBSS.

    • Visualize the cells using a fluorescence microscope equipped with filters appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).[14]

Lipid Extraction and Thin-Layer Chromatography (TLC) Analysis

This protocol outlines the extraction of lipids from labeled cells and their separation by TLC to analyze the metabolism of C6-NBD-LacCer.

Materials:

  • Labeled cells in a culture dish

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Water

  • TLC silica plates

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Glass tubes

  • Centrifuge

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash the labeled cells twice with ice-cold PBS.

    • Scrape the cells into a glass tube.

    • Add a mixture of chloroform:methanol (1:2, v/v) to the cell suspension and vortex thoroughly.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v) and vortex again.

    • Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.[15]

  • TLC Analysis:

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the sample onto a TLC silica plate.

    • Develop the plate in a TLC chamber containing the appropriate developing solvent.

    • Visualize the separated fluorescent lipid spots under UV light.[16][17]

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate the primary trafficking pathways and logical relationships discussed in this guide.

Intracellular_Trafficking_of_C6_NBD_Lactosylceramide cluster_extracellular Extracellular Space cluster_cell Intracellular Space C6_NBD_LacCer_Ext This compound Plasma_Membrane Plasma Membrane C6_NBD_LacCer_Ext->Plasma_Membrane Binding Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis Early_Endosome->Plasma_Membrane Recycling Golgi_Apparatus Golgi Apparatus Early_Endosome->Golgi_Apparatus Anterograde Transport Late_Endosome_Lysosome Late Endosome / Lysosome Early_Endosome->Late_Endosome_Lysosome Degradative Pathway ER Endoplasmic Reticulum Golgi_Apparatus->ER Retrograde Transport

Caption: Intracellular trafficking pathways of this compound.

FAPP2_Mediated_Transport cis_Golgi cis-Golgi (Cytosolic Leaflet) GlcCer Glucosylceramide FAPP2 FAPP2 GlcCer->FAPP2 Binding trans_Golgi_Network trans-Golgi Network (TGN) FAPP2->trans_Golgi_Network Non-vesicular Transport Complex_GSLs Complex Glycosphingolipids (including Lactosylceramide) trans_Golgi_Network->Complex_GSLs Synthesis

Caption: FAPP2-mediated transport of Glucosylceramide.

Experimental_Workflow_Lipid_Analysis Start Start: Culture Cells Labeling Label cells with C6-NBD-LacCer/BSA complex Start->Labeling Incubation Incubate at 37°C (Allow internalization) Labeling->Incubation Harvesting Harvest cells and perform lipid extraction Incubation->Harvesting TLC Spot extract on TLC plate and develop Harvesting->TLC Analysis Visualize and quantify fluorescent lipid spots TLC->Analysis End End: Data Analysis Analysis->End

Caption: Experimental workflow for lipid extraction and TLC analysis.

References

The Intracellular Journey of C6 NBD Lactosylceramide: A Technical Guide to its Trafficking Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1'-sphingosine) is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid in cellular membranes.[] Its utility lies in the nitrobenzoxadiazole (NBD) fluorophore attached to a short six-carbon acyl chain, which allows for real-time visualization of its dynamic transport and localization within living cells.[] This powerful tool enables researchers to dissect the complex pathways of glycosphingolipid metabolism, sorting, and signaling, providing insights into cellular processes such as membrane trafficking, signal transduction, and the pathogenesis of various diseases.[2][3][4][5] This technical guide provides a comprehensive overview of the trafficking pathways of this compound, detailed experimental protocols for its study, a summary of available quantitative data, and visualizations of its associated signaling pathways.

Core Trafficking Pathways of this compound

The intracellular journey of this compound is a dynamic process involving several key organelles. While much of the literature focuses on the trafficking of its precursor, C6 NBD-ceramide, which is metabolized to this compound in the Golgi apparatus, the subsequent pathways of the lactosylceramide analog are of significant interest.[6][7][8]

1. Synthesis in the Golgi Apparatus: Exogenously supplied C6 NBD-ceramide is transported to the Golgi apparatus, where it serves as a substrate for glucosylceramide synthase and subsequently lactosylceramide synthase, resulting in the formation of this compound.[6][8] The trans-Golgi network is a major hub for the synthesis and sorting of sphingolipids.[9]

2. Anterograde Transport to the Plasma Membrane: Following its synthesis in the Golgi, this compound is transported to the plasma membrane. This transport is thought to occur via vesicular trafficking. Once at the plasma membrane, it can be incorporated into different microdomains, including lipid rafts.[]

3. Endocytosis and Internalization: this compound at the plasma membrane can be internalized through endocytic pathways.[] Studies on the related C6-NBD-glucosylceramide suggest that internalization can occur via both clathrin-dependent and independent mechanisms, and the lipid analog can be found in early endosomes.[10][11]

4. Recycling and Degradation Pathways: Once internalized, this compound can enter recycling pathways, returning it to the plasma membrane, or be targeted for degradation in lysosomes. The balance between these pathways is crucial for maintaining cellular homeostasis and signaling.[10]

Quantitative Data on this compound Metabolism and Trafficking

Quantitative data on the specific trafficking kinetics of this compound are not abundant in publicly available literature. However, studies on its precursor, C6 NBD-ceramide, provide valuable insights into the flux through the Golgi apparatus where this compound is synthesized.

Table 1: Metabolic Flux of C6 NBD-Ceramide in the Golgi Apparatus of MCF7 Cells

MetaboliteDose of C6 NBD-Ceramide (µM) yielding half-maximal formationTime to reach half-maximal formation (at 1 µM C6 NBD-Ceramide)Effect of 50 µM PDMP (GCS inhibitor) on formation (% of control)Effect of 5 µM Fenretinide (DES1 inhibitor) on formation (% of control)
NBD-C6-Hexosylceramide (includes Lactosylceramide)~10~30 min~20%~80%
NBD-C6-Sphingomyelin~5~30 min~100%~60%
NBD-C6-Ceramide-1-Phosphate<5~15 min~100%~40%

Data adapted from a comprehensive HPLC-based analysis of C6 NBD-ceramide metabolism.[6][8] Note that "NBD-C6-Hexosylceramide" is a broader category that includes C6 NBD-glucosylceramide and C6 NBD-lactosylceramide.

Table 2: Effect of Inhibitors on Golgi Sphingolipid Metabolism

InhibitorTarget Enzyme(s)ConcentrationEffect on NBD-C6-Hexosylceramide Levels
PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol)Glucosylceramide Synthase (GCS)50 µMSignificant Decrease
Fenretinide (4HPR)Dihydroceramide Desaturase (DES1), Ceramide Kinase (CERK)5 µMModerate Decrease
NVP-231Ceramide Kinase (CERK)500 nMNo significant direct effect on Hexosylceramide

This table summarizes the effects of commonly used inhibitors on the metabolic pathway leading to this compound synthesis.[6][8]

Experimental Protocols

The following protocols are designed to be adaptable for the study of this compound trafficking.

Protocol 1: Live-Cell Imaging of this compound Trafficking

Objective: To visualize the uptake of C6 NBD-ceramide and its subsequent conversion and trafficking as this compound in living cells.

Materials:

  • C6 NBD-ceramide (or this compound directly)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Glass-bottom dishes or chamber slides

  • Confocal or fluorescence microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture cells to 50-70% confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Preparation of C6 NBD-ceramide/BSA Complex:

    • Prepare a 1 mM stock solution of C6 NBD-ceramide in ethanol.

    • In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM C6 NBD-ceramide/BSA complex.[6] Store the complex at -20°C.

  • Labeling of Cells (Pulse):

    • Prepare a 1-5 µM working solution of the C6 NBD-ceramide/BSA complex in pre-warmed live-cell imaging medium.

    • Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.

    • Add the staining solution to the cells.

    • Incubate the cells for 30 minutes at 4°C to allow the lipid to insert into the plasma membrane with minimal endocytosis.

  • Chase and Imaging:

    • Remove the staining solution and wash the cells two to three times with cold live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium.

    • Immediately transfer the dish to the pre-warmed microscope stage.

    • Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to track the trafficking of the fluorescent lipid from the plasma membrane to the Golgi apparatus (where it is converted to this compound) and subsequent destinations. Use appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm).

Protocol 2: Quantitative Analysis of this compound Metabolism by HPLC

Objective: To quantify the conversion of C6 NBD-ceramide to this compound and other metabolites.

Materials:

  • C6 NBD-ceramide

  • Cell culture reagents

  • 60 mm cell culture dishes

  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, chloroform, methanol)

  • HPLC system with a fluorescence detector and a C8 or C18 reverse-phase column

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in 60 mm dishes and grow to ~80% confluency.

    • Prepare the C6 NBD-ceramide/BSA complex as described in Protocol 1.

    • Incubate cells with 1 µM C6 NBD-ceramide/BSA complex in complete cell culture medium for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.[6]

  • Lipid Extraction:

    • After incubation, wash the cells three times with ice-cold PBS.

    • Scrape the cells in 1 ml of ice-cold methanol and transfer to a glass tube.

    • Perform a Bligh and Dyer or similar lipid extraction procedure.[6] Briefly, add chloroform and water to create a two-phase system, vortex, and centrifuge. Collect the lower organic phase.

    • Dry the extracted lipids under a stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto the HPLC column.

    • Use a gradient elution program with solvents such as methanol and water to separate the different NBD-labeled lipid species.[6]

    • Detect the fluorescent lipids using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.[6]

    • Quantify the amount of this compound and other metabolites by integrating the area under the curve for each corresponding peak and comparing to known standards.

Visualization of this compound-Associated Signaling Pathways

Lactosylceramide is not merely a structural component of membranes but also an important signaling molecule involved in various cellular processes, including inflammation, oxidative stress, and apoptosis.[2][3][4][5]

Lactosylceramide_Signaling External_Stimuli External Stimuli (e.g., ox-LDL, TNF-α, PDGF) LacCer_Synthase Lactosylceramide Synthase (β-1,4GalT-V/VI) Lactosylceramide Lactosylceramide LacCer_Synthase->Lactosylceramide Synthesis NADPH_Oxidase NADPH Oxidase Lactosylceramide->NADPH_Oxidase Activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) Lactosylceramide->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress (Atherosclerosis, Diabetes) ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation (Prostaglandins, Eicosanoids) Arachidonic_Acid->Inflammation

Caption: Lactosylceramide-centric signaling pathways leading to oxidative stress and inflammation.

Ceramide_to_Lactosylceramide_Apoptosis TNF_alpha TNF-α N_SMase Neutral Sphingomyelinase (N-SMase) Ceramide Ceramide N_SMase->Ceramide Generates Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase Lactosylceramide_Synthase Lactosylceramide Synthase Glucosylceramide_Synthase->Lactosylceramide_Synthase Lactosylceramide Lactosylceramide Lactosylceramide_Synthase->Lactosylceramide ROS_Generation ROS Generation Lactosylceramide->ROS_Generation Induces Apoptosis Apoptosis ROS_Generation->Apoptosis PDMP D-PDMP (Inhibitor) PDMP->Glucosylceramide_Synthase PDMP->Lactosylceramide_Synthase

References

The Role of C6-NBD-Lactosylceramide in Lipid Raft Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the fluorescent glycosphingolipid analog, C6-NBD-lactosylceramide, in the study of lipid raft dynamics. It details its application in elucidating membrane organization, signaling pathways, and offers practical experimental protocols for its use in research and drug development.

Introduction to C6-NBD-Lactosylceramide and Lipid Rafts

C6-NBD-Lactosylceramide is a synthetic fluorescent analog of lactosylceramide (LacCer), a glycosphingolipid found in the outer leaflet of the plasma membrane.[1] It consists of a lactosylceramide molecule with a short six-carbon (C6) acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group attached.[2] The short acyl chain enhances its mobility within the membrane, while the NBD fluorophore allows for its visualization and tracking using fluorescence-based techniques.[1]

Lipid rafts are dynamic, nanoscale microdomains within the cell membrane enriched in cholesterol, sphingolipids like lactosylceramide, and specific proteins.[3][4] These domains are more ordered and tightly packed than the surrounding bilayer, creating platforms for cellular processes such as signal transduction, membrane trafficking, and pathogen entry.[3][5] Lactosylceramide itself is a key component of these rafts and is implicated in innate immunity and various disease pathologies.[6]

C6-NBD-lactosylceramide serves as a valuable tool for researchers to study the behavior of lactosylceramide and the dynamics of lipid rafts in living cells due to its ability to mimic the natural lipid and its fluorescent properties.[1]

Data Presentation: The Impact of Lactosylceramide on Lipid Raft Properties

While direct quantitative data for C6-NBD-lactosylceramide's effect on lipid raft properties is not extensively available in the literature, the following tables summarize the well-established qualitative and inferred quantitative effects of lactosylceramide and its analogs on membrane characteristics.

ParameterObservation with Increased Lactosylceramide/Ceramide ConcentrationImplied Quantitative ChangeResearch ContextCite
Membrane Fluidity Decreased membrane fluidity.Increase in fluorescence anisotropy.Studies on the ordering effect of ceramides in model membranes.[7][8]
Lipid Raft Size Promotes the coalescence of smaller lipid rafts into larger signaling platforms.Increase in the average diameter of lipid raft domains (from nm to µm scale).Atomic force microscopy and fluorescence microscopy studies on ceramide-induced domain formation.[9]
Lipid Packing Increased lipid packing and order.Decrease in the generalized polarization (GP) value of lipophilic probes like Laurdan.Studies on the biophysical properties of ceramide-containing membranes.
Protein Recruitment Facilitates the recruitment and clustering of specific proteins, such as Src family kinases and components of the NADPH oxidase complex.Increased FRET efficiency between lactosylceramide and raft-associated proteins.Research on lactosylceramide-mediated signaling in immune cells.[10]
FRET ParameterExpected Change with C6-NBD-Lactosylceramide Raft LocalizationRationalePotential FRET PartnerCite
FRET Efficiency (Donor Quenching) IncreaseC6-NBD-lactosylceramide (donor) comes into close proximity with an acceptor-labeled raft-associated protein.Fluorescently-labeled cholera toxin B subunit (binds GM1, another raft lipid), or antibodies against raft proteins.[10][11]
FRET Efficiency (Sensitized Emission) IncreaseEnergy transfer from C6-NBD-lactosylceramide (donor) to an acceptor fluorophore on a nearby molecule results in increased acceptor emission.BODIPY-cholesterol or a fluorescently-tagged protein known to reside in lipid rafts.[11][12]
Donor Lifetime DecreaseThe excited state lifetime of the NBD donor is shortened due to energy transfer to a nearby acceptor.Any suitable acceptor fluorophore in close proximity within the raft.[13]

Experimental Protocols

Lipid Raft Isolation using a Detergent-Free Method and Tracking of C6-NBD-Lactosylceramide

This protocol describes the isolation of lipid rafts using a detergent-free method to preserve their native structure, followed by the tracking of C6-NBD-lactosylceramide through the fractions.

Materials:

  • Cells of interest

  • C6-NBD-lactosylceramide (from a stock solution in ethanol)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 500 mM sodium carbonate, pH 11.0, with protease inhibitors), ice-cold

  • Sucrose solutions (e.g., 80%, 35%, and 5% w/v in MBS buffer: 25 mM MES, 150 mM NaCl, pH 6.5)

  • Ultracentrifuge and tubes

  • Dounce homogenizer or sonicator

  • Bradford assay reagents

  • Fluorescence plate reader or fluorometer

Procedure:

  • Cell Labeling:

    • Culture cells to 80-90% confluency.

    • Incubate cells with 1-5 µM C6-NBD-lactosylceramide in serum-free medium for 30-60 minutes at 37°C.

    • Wash cells three times with ice-cold PBS to remove unincorporated probe.

  • Cell Lysis:

    • Scrape cells into ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in 1-2 mL of ice-cold lysis buffer.

    • Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Sucrose Gradient Ultracentrifugation:

    • Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

    • Carefully layer this mixture at the bottom of an ultracentrifuge tube.

    • Sequentially overlay with layers of 35% and 5% sucrose solutions.

    • Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the top of the gradient. Lipid rafts will be concentrated at the interface between the 5% and 35% sucrose layers.

    • For each fraction, measure the protein concentration using the Bradford assay.

    • To track the C6-NBD-lactosylceramide, measure the fluorescence of an aliquot of each fraction using a fluorescence plate reader (Excitation: ~460 nm, Emission: ~540 nm).

    • Analyze fractions for raft and non-raft marker proteins by Western blotting (e.g., Flotillin-1 or Caveolin-1 for rafts, Transferrin receptor for non-rafts).

FRET Microscopy to Study C6-NBD-Lactosylceramide Colocalization with Raft Components

This protocol outlines the use of Förster Resonance Energy Transfer (FRET) microscopy to investigate the proximity of C6-NBD-lactosylceramide to other lipid raft components.

Materials:

  • Cells cultured on glass-bottom dishes

  • C6-NBD-lactosylceramide (donor)

  • A suitable FRET acceptor (e.g., BODIPY-cholesterol or a red fluorescent protein-tagged raft marker)

  • Confocal microscope equipped for FRET imaging (e.g., with appropriate laser lines and filter sets for donor and acceptor)

  • Image analysis software (e.g., ImageJ/Fiji with FRET plugins)

Procedure:

  • Cell Labeling:

    • Label cells with the acceptor fluorophore according to the manufacturer's instructions or by transfection for fluorescent protein expression.

    • Subsequently, label the cells with 1-5 µM C6-NBD-lactosylceramide (donor) as described in Protocol 3.1.1.

    • Prepare control samples: donor only, acceptor only, and unlabeled cells.

  • Image Acquisition:

    • Image the cells using a confocal microscope.

    • Acquire three images for each field of view:

      • Donor channel (Excitation: ~458 nm, Emission: ~500-550 nm for NBD)

      • Acceptor channel (Excitation: ~543 nm, Emission: ~560-620 nm for a red fluorophore)

      • FRET channel (Excitation: ~458 nm, Emission: ~560-620 nm - sensitized emission)

  • FRET Analysis (Sensitized Emission Method):

    • Correct images for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel using the control samples.

    • Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) intensity per pixel using established algorithms.

    • A high cFRET or nFRET value indicates close proximity (typically <10 nm) between C6-NBD-lactosylceramide and the acceptor-labeled molecule, suggesting their colocalization in lipid rafts.

Signaling Pathways and Experimental Workflows

Lactosylceramide-Mediated Signaling Pathways

Lactosylceramide-enriched lipid rafts serve as platforms for the initiation of several signaling cascades, particularly in response to external stimuli.

Lactosylceramide Signaling Pathway ext_stim External Stimuli (e.g., Pathogens, Growth Factors) lac_raft Lactosylceramide-Enriched Lipid Raft ext_stim->lac_raft Clustering src_kinase Src Family Kinases (e.g., Lyn, Fyn) lac_raft->src_kinase Recruitment & Activation nadph_ox NADPH Oxidase Complex lac_raft->nadph_ox Recruitment & Assembly src_kinase->nadph_ox Phosphorylation ros Reactive Oxygen Species (ROS) nadph_ox->ros Production downstream Downstream Signaling (e.g., MAPK, NF-κB) ros->downstream Activation cellular_response Cellular Responses (Inflammation, Phagocytosis, Apoptosis) downstream->cellular_response Induction

Caption: Lactosylceramide-mediated signaling cascade.

Experimental Workflow for Investigating C6-NBD-Lactosylceramide in Lipid Rafts

The following diagram illustrates a typical workflow for studying the role of C6-NBD-lactosylceramide in lipid raft dynamics.

Experimental Workflow start Start: Hypothesis on LacCer in Raft Dynamics labeling Label Cells with C6-NBD-Lactosylceramide start->labeling microscopy Fluorescence Microscopy (Confocal, FRET) labeling->microscopy biochem Biochemical Fractionation (Lipid Raft Isolation) labeling->biochem analysis_micro Image Analysis: Localization, Colocalization, FRET Efficiency microscopy->analysis_micro analysis_biochem Fraction Analysis: Western Blot, Fluorescence Quantification biochem->analysis_biochem interpretation Data Interpretation and Model Refinement analysis_micro->interpretation analysis_biochem->interpretation

Caption: Workflow for C6-NBD-Lactosylceramide studies.

Conclusion

C6-NBD-lactosylceramide is an indispensable tool for investigating the intricate dynamics of lipid rafts. Its fluorescent properties enable real-time visualization of lactosylceramide trafficking, its localization within membrane microdomains, and its interactions with other cellular components.[1] By employing the techniques and protocols outlined in this guide, researchers can gain deeper insights into the critical role of lactosylceramide-enriched lipid rafts in cellular signaling, health, and disease, thereby paving the way for novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for C6 NBD Lactosylceramide in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: C6 NBD Lactosylceramide is a fluorescently labeled sphingolipid essential for visualizing the Golgi apparatus and studying the dynamics of lipid trafficking in live cells. This molecule is composed of a lactosylceramide base attached to a short (C6) acyl chain, which is in turn labeled with the fluorophore nitrobenzoxadiazole (NBD). The NBD group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and strong fluorescence in the nonpolar environment of cellular membranes. This property, along with its metabolic incorporation into other sphingolipids within the Golgi, makes it a specific and powerful tool for live-cell imaging.[1][2]

Upon introduction to cells, this compound is transported to the Golgi apparatus.[3] Within the Golgi, it can be metabolized by resident enzymes, leading to its accumulation and allowing for detailed observation of Golgi morphology, function, and its role in sphingolipid metabolism.[1] Dysregulation of these pathways is implicated in various diseases, making this compound a valuable probe in drug development and cellular biology research.[4][5][6]

Data Presentation

Table 1: Photophysical Properties of NBD Fluorophore

Property Value Notes
Excitation Maximum (nm) ~466 In methanol[2]
Emission Maximum (nm) ~536 In methanol[2]
Recommended Filter Set FITC Standard green fluorescence channel
Quantum Yield Environment-sensitive Fluorescence increases in nonpolar environments[7]

| Key Characteristics | Golgi-specific staining | Accumulates in the Golgi apparatus after metabolism[1][8] |

Table 2: Recommended Experimental Parameters for Live-Cell Imaging

Parameter Recommended Range Notes
Working Concentration 2-5 µM Optimal concentration may vary by cell type. A dose-response experiment is recommended.[8][9]
Incubation Time 30 minutes at 4°C, followed by 30 minutes at 37°C The initial cold incubation allows for membrane association, while the subsequent warming period facilitates internalization and transport to the Golgi.[8]
Imaging Medium Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES or other live-cell imaging solution Serum-free medium is often recommended during the staining process to reduce background.[8][10]

| Imaging Temperature | 37°C with 5% CO₂ | Maintained using a stage-top incubator or environmental chamber to ensure cell viability.[11] |

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

For effective delivery into live cells, it is recommended to complex the lipophilic this compound with defatted bovine serum albumin (BSA).[7][8][12]

Materials:

  • This compound

  • Chloroform:Ethanol (19:1 v/v)

  • Absolute Ethanol

  • Defatted BSA

  • Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • Nitrogen gas source

  • Vacuum desiccator

  • Glass test tubes

  • 50 mL plastic centrifuge tube

  • Vortex mixer

Procedure:

  • Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) mixture.

  • Dispense 50 µL of the stock solution into a small glass test tube.

  • Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least one hour.[8]

  • Redissolve the dried lipid film in 200 µL of absolute ethanol.[8]

  • In a 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES to achieve a final concentration of 0.34 mg/mL.[8]

  • While vigorously vortexing the BSA solution, inject the 200 µL of ethanolic this compound solution.[8]

  • This results in a 5 µM this compound / 5 µM BSA complex solution.

  • Store the complexed solution in aliquots at -20°C, protected from light.[8]

Protocol 2: Live-Cell Staining and Imaging of the Golgi Apparatus

This protocol details the steps for staining the Golgi apparatus in living cells for subsequent visualization by fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Prepared this compound-BSA complex (from Protocol 1)

  • Ice-cold and 37°C pre-warmed HBSS/HEPES or other live-cell imaging solution

  • Fluorescence or confocal microscope with an environmental chamber (37°C, 5% CO₂) and FITC filter set.

Procedure:

  • Grow cells to a confluency of 50-70% on a suitable imaging dish or coverslip.

  • Rinse the cells twice with HBSS/HEPES.[8]

  • Place the cells on ice and incubate them with the 5 µM this compound-BSA complex in ice-cold HBSS/HEPES for 30 minutes at 4°C.[8]

  • After the cold incubation, wash the cells several times with fresh, ice-cold HBSS/HEPES to remove the excess probe.[8]

  • Add pre-warmed (37°C) fresh culture medium or HBSS/HEPES and transfer the cells to a 37°C incubator for an additional 30 minutes. This "chase" period allows for the internalization and transport of the probe to the Golgi apparatus.[8]

  • Wash the cells once more with pre-warmed imaging medium.[8]

  • Immediately proceed to image the cells using a fluorescence or confocal microscope equipped with an environmental chamber to maintain physiological conditions.[11]

Visualizations

G cluster_prep Protocol 1: Probe Preparation cluster_stain Protocol 2: Live-Cell Staining prep1 Prepare 1mM Stock in Chloroform:Ethanol prep2 Dry Lipid Film (Nitrogen & Vacuum) prep1->prep2 prep3 Redissolve in Ethanol prep2->prep3 prep5 Inject Lipid into Vortexing BSA prep3->prep5 prep4 Prepare BSA Solution in HBSS/HEPES prep4->prep5 prep6 Store at -20°C prep5->prep6 stain2 Incubate with Probe (30 min at 4°C) prep6->stain2 Use Probe-BSA Complex stain1 Rinse Cells stain1->stain2 stain3 Wash with Cold Medium stain2->stain3 stain4 Incubate in Fresh Medium (30 min at 37°C) stain3->stain4 stain5 Final Wash stain4->stain5 stain6 Live-Cell Imaging stain5->stain6

Caption: Experimental workflow for this compound preparation and live-cell staining.

G cluster_cell Cellular Trafficking Pathway PM Plasma Membrane Endosome Early Endosome PM->Endosome Endocytosis Golgi trans-Golgi Network Endosome->Golgi Vesicular Transport Metabolism Metabolism to Fluorescent Sphingolipids Golgi->Metabolism Enzymatic Conversion Extracellular This compound (Extracellular) Extracellular->PM Binding

Caption: Trafficking of this compound from the plasma membrane to the Golgi.

References

Application Notes and Protocols: Visualizing the Golgi Apparatus using C6 NBD Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing the intricate structure and dynamic processes of the Golgi apparatus is crucial for understanding a myriad of cellular functions, including protein and lipid trafficking, glycosylation, and sorting. One widely used and effective method for labeling the Golgi in live and fixed cells involves the use of the fluorescent short-chain ceramide analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-D-erythro-sphingosine (C6 NBD Ceramide).

The principle behind this technique lies in the cellular metabolism of sphingolipids. C6 NBD Ceramide, when introduced to cells, is transported to the Golgi apparatus. Within the Golgi cisternae, it serves as a substrate for resident enzymes, primarily glucosylceramide synthase and sphingomyelin synthase.[1][2] This enzymatic conversion leads to the formation of fluorescent C6 NBD glucosylceramide and C6 NBD sphingomyelin. C6 NBD glucosylceramide can be further metabolized to C6 NBD lactosylceramide.[3][4] This process of metabolic trapping results in the accumulation of these fluorescent lipid analogs within the Golgi, allowing for its distinct visualization by fluorescence microscopy.[5][6]

These application notes provide detailed protocols for the use of C6 NBD Ceramide to label the Golgi apparatus and discuss its applications in cell biology and drug development.

Principle of Golgi Staining

The staining of the Golgi apparatus with C6 NBD Ceramide is not a direct binding event but rather a result of its metabolic conversion and subsequent retention of its fluorescent products. The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright fluorescence in the nonpolar environment of cellular membranes.[7]

The process can be summarized as follows:

  • Uptake: C6 NBD Ceramide, typically complexed with bovine serum albumin (BSA) to facilitate its delivery into cells, is taken up by the plasma membrane.[8]

  • Transport to Golgi: The fluorescent ceramide analog is then transported to the Golgi apparatus.

  • Metabolic Conversion: In the Golgi, C6 NBD Ceramide is a substrate for enzymes such as glucosylceramide synthase and sphingomyelin synthase.[1][2]

  • Accumulation: The resulting fluorescent products, C6 NBD glucosylceramide (which can be converted to this compound) and C6 NBD sphingomyelin, are trapped within the Golgi cisternae, leading to a concentrated fluorescent signal that delineates the organelle.[5][6]

This metabolic-trapping mechanism provides a specific and dynamic way to label the Golgi apparatus for various downstream applications.

Applications in Research and Drug Development

  • Visualization of Golgi Morphology: C6 NBD Ceramide staining allows for the detailed examination of the Golgi's structure, including its characteristic stacked cisternae, in both living and fixed cells.[6][9]

  • Studying Sphingolipid Metabolism and Trafficking: As a fluorescent precursor, C6 NBD Ceramide is an invaluable tool for investigating the pathways of sphingolipid synthesis and transport.[2][8] Researchers can track the movement and conversion of the fluorescent lipid to understand the regulation of these pathways.

  • Enzyme Activity Assays: The rate of conversion of C6 NBD Ceramide to its metabolites can be quantified to measure the in-situ activity of Golgi-resident enzymes like glucosylceramide synthase.[10][11] This is particularly relevant in studying diseases associated with altered sphingolipid metabolism.

  • Screening for Modulators of Sphingolipid Pathways: In drug development, this method can be adapted for high-throughput screening to identify compounds that inhibit or enhance the activity of enzymes involved in sphingolipid metabolism.[2]

Data Presentation

The following table summarizes key quantitative parameters for using C6 NBD Ceramide for Golgi apparatus staining, compiled from various studies.

ParameterValueCell Type/ConditionReference
Excitation Wavelength (max) ~466 nmIn methanol[6]
Emission Wavelength (max) ~536 nmIn methanol[6]
Typical Staining Concentration 5 µMHuman skin fibroblasts, various cell lines[12]
Incubation Time (Live Cells) 30 min at 4°C, then 30 min at 37°CVarious cell lines[12]
Incubation Time (Fixed Cells) 30 min at 4°CHuman skin fibroblasts[9]
C6 NBD Ceramide to BSA Ratio 1:1 (mol:mol)For complex formation[12]

Experimental Protocols

Protocol 1: Preparation of C6 NBD Ceramide-BSA Complex

For efficient delivery into cells, C6 NBD Ceramide should be complexed with defatted bovine serum albumin (BSA).

Materials:

  • C6 NBD Ceramide

  • Chloroform:Ethanol (19:1 v/v)

  • Nitrogen gas

  • Vacuum

  • Absolute Ethanol

  • Defatted BSA

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • Vortex mixer

Procedure:

  • Prepare a 1 mM stock solution of C6 NBD Ceramide in chloroform:ethanol (19:1 v/v).

  • In a glass test tube, dispense 50 µL of the 1 mM C6 NBD Ceramide stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to form a thin lipid film.

  • Redissolve the dried lipid film in 200 µL of absolute ethanol.

  • In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES.

  • While vigorously vortexing the BSA solution, slowly inject the 200 µL of C6 NBD Ceramide in ethanol.

  • The resulting solution is a 5 µM C6 NBD Ceramide-BSA complex (assuming a 1:1 molar ratio with BSA, which is approximately 5 µM).

  • Store the complex at -20°C for future use.

Protocol 2: Staining the Golgi Apparatus in Living Cells

Materials:

  • Cells grown on glass coverslips or in imaging dishes

  • C6 NBD Ceramide-BSA complex (5 µM)

  • Ice-cold and 37°C culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., FITC)

Procedure:

  • Rinse the cells grown on coverslips twice with an appropriate culture medium (e.g., HBSS/HEPES).

  • Incubate the cells with 5 µM C6 NBD Ceramide-BSA complex in culture medium for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

  • Wash the cells three times with ice-cold culture medium to remove excess probe.

  • Incubate the cells in fresh, pre-warmed (37°C) culture medium for 30 minutes at 37°C. This "chase" period allows for the internalization and transport of the ceramide analog to the Golgi.

  • Wash the cells once with fresh medium.

  • Mount the coverslips and observe the cells immediately using a fluorescence microscope. Prominent labeling of the perinuclear Golgi apparatus should be visible.

Protocol 3: Staining the Golgi Apparatus in Fixed Cells

Materials:

  • Cells grown on glass coverslips

  • Fixative solution (e.g., 2-4% paraformaldehyde in PBS or 0.5% glutaraldehyde in 100 mM PIPES with 10% sucrose, pH 7.0)

  • C6 NBD Ceramide-BSA complex (5 µM)

  • Ice-cold HBSS/HEPES

  • Back-exchange solution (10% fetal calf serum or 2 mg/mL defatted BSA in HBSS/HEPES)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Rinse the cells grown on coverslips with HBSS/HEPES.

  • Fix the cells for 10-15 minutes at room temperature with the chosen fixative.

  • Wash the cells several times with ice-cold HBSS/HEPES.

  • Incubate the fixed cells with 5 µM C6 NBD Ceramide-BSA complex for 30 minutes at 4°C on ice.[9]

  • Rinse the cells with HBSS/HEPES.

  • To enhance the specific Golgi staining and reduce background from other membranes, incubate the cells with the back-exchange solution for 30-90 minutes at room temperature.[12] This step helps to remove excess C6 NBD Ceramide that is not metabolically trapped.

  • Wash the cells with fresh HBSS/HEPES.

  • Mount the coverslips and observe under a fluorescence microscope.

Visualizations

experimental_workflow_live_cell_staining cluster_prep Preparation cluster_staining Staining cluster_chase Chase & Imaging start Start with cultured cells rinse1 Rinse cells with medium start->rinse1 incubate_4c Incubate with 5 µM C6 NBD Ceramide-BSA at 4°C for 30 min rinse1->incubate_4c wash_cold Wash 3x with ice-cold medium incubate_4c->wash_cold incubate_37c Incubate in fresh medium at 37°C for 30 min wash_cold->incubate_37c wash_final Final wash incubate_37c->wash_final image Image with fluorescence microscope wash_final->image

Caption: Workflow for staining the Golgi apparatus in live cells.

signaling_pathway cluster_uptake Cellular Uptake and Transport cluster_golgi Golgi Metabolism c6_nbd_cer_ext C6 NBD Ceramide (extracellular) pm Plasma Membrane c6_nbd_cer_ext->pm Uptake c6_nbd_cer_cyt C6 NBD Ceramide (cytosol) pm->c6_nbd_cer_cyt golgi Golgi Apparatus c6_nbd_cer_cyt->golgi Transport gcs Glucosylceramide Synthase golgi->gcs sms Sphingomyelin Synthase golgi->sms c6_nbd_glccer C6 NBD Glucosylceramide gcs->c6_nbd_glccer c6_nbd_sm C6 NBD Sphingomyelin sms->c6_nbd_sm lacs Lactosylceramide Synthase c6_nbd_glccer->lacs c6_nbd_lacer C6 NBD Lactosylceramide lacs->c6_nbd_lacer

Caption: Metabolic pathway of C6 NBD Ceramide in the Golgi.

References

Application Notes and Protocols: C6 NBD Lactosylceramide HPLC Analysis of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves not only as a precursor for a majority of complex glycosphingolipids but also as a bioactive "second messenger" in various signaling pathways.[1][2][3] Dysregulation of LacCer metabolism is implicated in multiple pathologies, including inflammation, oxidative stress, and cancer.[1][4][5] The use of fluorescent lipid analogs, such as C6 NBD Lactosylceramide (N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-D-lactosyl-β1-1'-sphingosine), provides a powerful tool for tracing the metabolic fate and transport of LacCer within living cells.[] When coupled with High-Performance Liquid Chromatography (HPLC), this methodology offers a sensitive and quantitative approach to investigate the enzymes and pathways governing LacCer metabolism, making it invaluable for basic research and drug discovery.[7][8][9]

Biological Pathway: Lactosylceramide-Centric Signaling

Lactosylceramide is synthesized in the Golgi apparatus by LacCer synthase, which transfers a galactose molecule to glucosylceramide (GlcCer).[1] Its synthesis can be initiated by various external stimuli, including growth factors and pro-inflammatory cytokines like TNF-α.[1][3] Once generated, LacCer can trigger downstream signaling cascades. A key pathway involves the activation of NADPH oxidase to produce reactive oxygen species (ROS), leading to oxidative stress.[1][3][5] Additionally, LacCer can activate cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor for prostaglandins and other inflammatory mediators.[1][4][5] This positions LacCer as a central hub in pathways linking external signals to cellular responses like inflammation and proliferation.

LacCer_Signaling cluster_input External Stimuli cluster_synthesis Synthesis cluster_output Downstream Effects Stimuli e.g., TNF-α, ox-LDL, Growth Factors LacCer_Synthase LacCer Synthase (β-1,4-GalT-V) Stimuli->LacCer_Synthase Activates GlcCer Glucosylceramide GlcCer->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer Synthesizes NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 cPLA2 LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Releases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation Arachidonic_Acid->Inflammation Precursor for Prostaglandins

Figure 1. Lactosylceramide signaling pathway.

Experimental Workflow

The analysis of this compound metabolism follows a structured workflow. It begins with labeling cultured cells with a C6 NBD Ceramide-BSA complex, which cells internalize.[7][8] The C6 NBD Ceramide is then metabolized by cellular enzymes, including glucosylceramide synthase and lactosylceramide synthase, to produce fluorescent downstream metabolites like C6 NBD Glucosylceramide and this compound. Following an incubation period, which may include treatment with test compounds, total lipids are extracted from the cells. The extracted lipids are then separated and quantified using a normal-phase HPLC system equipped with a fluorescence detector.

Experimental_Workflow start Cell Seeding & Culture labeling Labeling with C6 NBD Ceramide-BSA Complex start->labeling treatment Incubation / Drug Treatment labeling->treatment extraction Cell Lysis & Total Lipid Extraction treatment->extraction hplc Normal-Phase HPLC Separation extraction->hplc detection Fluorescence Detection (Ex: 470 nm, Em: 530 nm) hplc->detection quant Peak Integration & Quantification detection->quant end Data Analysis quant->end

Figure 2. this compound HPLC analysis workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Fluorescent Lipid: C6 NBD Ceramide (N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl) amino]hexanoyl]-d-erythro-sphingosine)[8]

  • Carrier: Fatty acid-free Bovine Serum Albumin (BSA)

  • Solvents: HPLC-grade Methanol, Chloroform, Isopropyl alcohol, n-Hexane, Water[7][9]

  • Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and flasks/plates.

  • Buffers: Phosphate-Buffered Saline (PBS)

  • Standards: C6 NBD Glucosylceramide and this compound for retention time confirmation.[8]

Protocol for Cell Labeling and Lipid Extraction
  • Preparation of C6 NBD Ceramide-BSA Complex:

    • Dry down an appropriate amount of C6 NBD Ceramide from a stock solution under a stream of nitrogen gas.[7]

    • Resuspend the dried lipid in ethanol.

    • Add the ethanolic solution to a sterile solution of fatty acid-free BSA in PBS while vortexing to achieve the desired final concentration (e.g., 100 µM).[7] Store at -20°C.

  • Cell Labeling:

    • Seed cells in appropriate culture dishes (e.g., 60 mm) and grow to ~80% confluency.

    • Remove the culture medium and replace it with fresh medium (with or without serum, depending on the experimental design).

    • Add the C6 NBD Ceramide-BSA complex to the medium to a final concentration of 2-5 µM.

    • Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C to allow for lipid uptake and metabolism.[8] If testing an inhibitor, it can be added during or after the labeling period.

  • Lipid Extraction (modified Bligh-Dyer method):

    • After incubation, wash the cells twice with ice-cold PBS to remove excess fluorescent probe.

    • Lyse the cells and extract lipids by adding a mixture of Chloroform:Methanol (e.g., 1:1 or 2:1 v/v).[7][9]

    • Vortex the mixture thoroughly and incubate at room temperature for 15-20 minutes.

    • Induce phase separation by adding chloroform and water (or a KCl solution).[9]

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.[7]

    • Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

HPLC Analysis Protocol
  • Sample Reconstitution:

    • Resuspend the dried lipid extract in a defined volume (e.g., 100-200 µL) of the initial mobile phase or a suitable solvent like isopropyl alcohol/n-hexane/water.[9]

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a fluorescence detector.

    • Column: Normal-Phase Silica (SIL) column (e.g., ZORBAX Rx-SIL, 5 µm, 4.6 x 250 mm).[10]

    • Mobile Phase: Isocratic or gradient elution using a solvent system such as Isopropyl alcohol/n-Hexane/Water. A common mobile phase for separating these lipids is a mixture like Isopropyl alcohol/n-Hexane/H₂O (55:44:1, v/v/v).[9]

    • Flow Rate: 1.0 - 2.0 mL/min.[9][10]

    • Injection Volume: 5 - 20 µL.

    • Fluorescence Detector Settings: Excitation (λex) at ~470 nm and Emission (λem) at ~530 nm.[9][10]

  • Data Acquisition and Analysis:

    • Run the samples on the HPLC system.

    • Identify peaks corresponding to C6 NBD Ceramide, C6 NBD Glucosylceramide, and this compound by comparing their retention times to pure standards.[8]

    • Integrate the area under each peak to quantify the amount of each lipid.

    • Calculate the percentage of metabolized ceramide or the absolute amount of each product based on a standard curve.

Data Presentation

Quantitative data from the HPLC analysis allows for the assessment of enzyme activities and the effects of inhibitors. The results can be summarized to compare lipid levels between different experimental conditions.

Table 1: Representative HPLC Retention Times and Quantitative Analysis of C6 NBD Lipid Metabolites

AnalyteRetention Time (min)[8]Peak Area (Control Cells)Peak Area (Treated with Inhibitor X)% Change
C6 NBD Ceramide 3.1150,000250,000+66.7%
C6 NBD Glucosylceramide 3.9450,000120,000-73.3%
This compound 5.2200,00045,000-77.5%

Note: The data presented are hypothetical and for illustrative purposes. Actual retention times may vary based on the specific HPLC column, mobile phase, and system used.

References

Application of C6 NBD Lactosylceramide in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C6 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid in cellular membranes. Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, makes it an invaluable tool for researchers in oncology and drug development. This molecule allows for the real-time visualization and tracking of glycosphingolipid metabolism and trafficking within cancer cells. Aberrant glycosphingolipid expression and metabolism are frequently associated with cancer progression, including tumor growth, metastasis, and the development of multidrug resistance. This compound serves as a probe to investigate these processes, offering insights into the complex roles of glycosphingolipids in cancer biology.[1][2][3]

This application note provides detailed protocols for the use of this compound in key cancer research applications, including the study of lipid rafts, multidrug resistance, and apoptosis.

Key Applications in Cancer Research

Visualization of Glycosphingolipid Trafficking and Metabolism

This compound enables the direct observation of lactosylceramide's journey through the cell, including its synthesis, transport via the Golgi apparatus, and localization within the plasma membrane.[4] This is critical for understanding how the distribution and metabolism of glycosphingolipids are altered in cancer cells compared to healthy cells.

Investigation of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that function as signaling platforms. This compound's preference for these domains allows researchers to visualize their dynamics and study the colocalization of signaling proteins involved in cancer progression.[4]

Elucidation of Multidrug Resistance Mechanisms

The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a major cause of multidrug resistance (MDR) in cancer. Glycosphingolipid metabolism has been linked to MDR, and this compound can be used to study how P-gp inhibitors affect ceramide and lactosylceramide pathways in cancer cells, potentially leading to strategies to overcome chemoresistance.

Probing Apoptosis Signaling Pathways

Lactosylceramide is a bioactive lipid that can modulate signaling pathways involved in programmed cell death, or apoptosis.[5] By using this compound, researchers can investigate the role of this lipid in inducing or inhibiting apoptosis in cancer cells, often in response to therapeutic agents. Studies have shown that lactosylceramide can induce the generation of reactive oxygen species (ROS), which is a key event in some apoptotic pathways.[1][5][6]

Quantitative Data Summary

The following tables summarize typical experimental parameters for the use of this compound and its precursor, C6 NBD Ceramide, in cancer cell research.

ApplicationCell LineCompoundConcentration (µM)Incubation TimeKey FindingsReference
Glycosphingolipid MetabolismMCF7C6 NBD Ceramide0 - 201 hourDose-dependent conversion to NBD-Hexosylceramide, NBD-Sphingomyelin, and NBD-Ceramide-1-Phosphate.[7]
Multidrug ResistanceNCI/ADR-RESC6 NBD Ceramide22 hoursHigher Glucosylceramide Synthase (GCS) activity in drug-resistant cells.[8]
ApoptosisK562C6 Ceramide2524 - 72 hoursInduction of apoptosis (sub-G1 phase).[9]
ChemosensitizationL3.6 (Pancreatic Cancer)C6 Ceramide + DoxorubicinVarious48 hoursC6 Ceramide sensitizes cancer cells to Doxorubicin-induced cell death.[10]
ChemosensitizationMCF-7 (Breast Cancer)C6 Ceramide + DoxorubicinVarious48 hoursC6 Ceramide enhances Doxorubicin-induced apoptosis.[11]

Experimental Protocols

Protocol 1: Visualization of Cellular Uptake and Trafficking by Fluorescence Microscopy

This protocol describes the staining of live cancer cells with this compound to visualize its uptake and intracellular localization.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Live-cell imaging chamber or glass-bottom dish

  • Adherent cancer cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (Excitation ~466 nm, Emission ~536 nm)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 1 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Preparation of this compound-BSA Complex (Labeling Solution): a. In a sterile microcentrifuge tube, dilute the 1 mM stock solution in HBSS (or other serum-free medium) to a final concentration of 5 µM. b. Add an equimolar concentration of fatty acid-free BSA to the diluted this compound solution. c. Vortex briefly and incubate at 37°C for 10 minutes to allow for complex formation.

  • Cell Labeling: a. Grow adherent cancer cells to 70-80% confluency on coverslips or in a live-cell imaging dish. b. Gently wash the cells twice with pre-warmed HBSS. c. Remove the HBSS and add the this compound-BSA complex (labeling solution) to the cells. d. Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Imaging: a. After incubation, gently wash the cells three times with pre-warmed HBSS to remove excess probe. b. Add fresh, pre-warmed imaging medium to the cells. c. Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set for NBD (Excitation peak ~466 nm, Emission peak ~536 nm). Images can be captured to observe the intracellular distribution of the fluorescent lipid, which often localizes to the Golgi apparatus and plasma membrane.

G cluster_prep Solution Preparation cluster_cell_prep Cell Preparation & Labeling cluster_imaging Imaging stock 1. Prepare 1 mM C6 NBD Lactosylceramide stock in DMSO complex 2. Prepare 5 µM C6 NBD Lactosylceramide-BSA complex stock->complex labeling 5. Incubate cells with labeling solution (30-60 min) culture 3. Culture cancer cells to 70-80% confluency wash1 4. Wash cells with pre-warmed HBSS culture->wash1 wash1->labeling wash2 6. Wash cells to remove excess probe add_medium 7. Add fresh imaging medium wash2->add_medium microscopy 8. Visualize with fluorescence microscope add_medium->microscopy

Fluorescence Microscopy Workflow
Protocol 2: Analysis of Multidrug Resistance using a P-glycoprotein Efflux Assay

This protocol is a conceptual framework for adapting a rhodamine 123 efflux assay to use this compound for assessing P-glycoprotein (P-gp) activity by flow cytometry.

Materials:

  • Cancer cell line with known P-gp expression (e.g., a drug-resistant line and its parental sensitive line)

  • This compound

  • P-gp inhibitor (e.g., Verapamil or PSC-833)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Harvest cancer cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL. b. Prepare three sets of tubes for each cell line: i. Control: Cells with this compound only. ii. Inhibitor: Cells pre-incubated with a P-gp inhibitor, then with this compound. iii. Unstained: Cells without any fluorescent probe (for setting background fluorescence).

  • Inhibitor Pre-incubation: a. To the "Inhibitor" tubes, add the P-gp inhibitor to a final concentration known to be effective (e.g., 10 µM Verapamil). b. Incubate all tubes at 37°C for 30 minutes.

  • Labeling: a. Add this compound to the "Control" and "Inhibitor" tubes to a final concentration of 1-5 µM. b. Incubate all tubes at 37°C for 30-60 minutes, protected from light.

  • Efflux: a. After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). b. Resuspend the cell pellets in fresh, pre-warmed culture medium (with or without the P-gp inhibitor as appropriate for each condition). c. Incubate at 37°C for an additional 30-60 minutes to allow for P-gp-mediated efflux of the fluorescent lipid.

  • Flow Cytometry Analysis: a. Pellet the cells again and resuspend them in cold PBS. b. Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and filter for NBD. c. Compare the mean fluorescence intensity (MFI) of the "Control" and "Inhibitor" samples. Reduced efflux in the presence of the inhibitor will result in a higher MFI, indicating that this compound is a substrate for P-gp.

G cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis harvest 1. Harvest and resuspend cancer cells aliquot 2. Aliquot cells into Control, Inhibitor, and Unstained tubes harvest->aliquot pre_incubate 3. Pre-incubate with P-gp inhibitor (30 min) labeling 4. Label with C6 NBD Lactosylceramide (30-60 min) pre_incubate->labeling efflux 5. Resuspend and incubate for efflux (30-60 min) labeling->efflux wash 6. Wash and resuspend in cold PBS flow 7. Analyze fluorescence by flow cytometry wash->flow

P-glycoprotein Efflux Assay Workflow

Signaling Pathways

Lactosylceramide is increasingly recognized as a lipid second messenger that can initiate intracellular signaling cascades. In the context of cancer, these pathways can influence cell fate decisions such as proliferation and apoptosis.

Lactosylceramide-Mediated ROS Production and Apoptosis

One of the key signaling actions of lactosylceramide is the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1][6] Elevated ROS levels can induce oxidative stress and trigger apoptotic pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol LacCer Lactosylceramide (in lipid raft) NADPH_Ox NADPH Oxidase LacCer->NADPH_Ox activates ROS Reactive Oxygen Species (ROS) NADPH_Ox->ROS produces Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis induces

Lactosylceramide-Induced Apoptosis
Lactosylceramide and Pro-survival Signaling

In some cancer contexts, lactosylceramide signaling can promote cell survival and proliferation. This can occur through the activation of pathways such as the MAPK/ERK cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol LacCer Lactosylceramide Receptor Growth Factor Receptor LacCer->Receptor modulates Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation promotes

Lactosylceramide and Proliferation

Conclusion

This compound is a versatile and powerful tool for cancer cell research. Its ability to mimic endogenous lactosylceramide while providing a fluorescent signal allows for detailed investigation of glycosphingolipid involvement in critical cancer-related processes. The protocols and information provided here serve as a starting point for researchers to design and execute experiments aimed at unraveling the complex roles of glycosphingolipids in cancer biology and developing novel therapeutic strategies.

References

Tracking Lipid Sorting and Membrane Dynamics with C6 NBD Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide is a fluorescently labeled sphingolipid that serves as a powerful tool for investigating the intricate processes of lipid sorting, trafficking, and the dynamics of membrane microdomains, such as lipid rafts. This analog of lactosylceramide is comprised of a six-carbon acyl chain (C6) attached to a nitrobenzoxadiazole (NBD) fluorophore. The short acyl chain facilitates its rapid diffusion and incorporation into cellular membranes, while the NBD group provides a bright and photostable fluorescent signal, making it ideal for live-cell imaging and fluorescence microscopy.[1] Its structural similarity to endogenous lactosylceramide allows it to be processed by cellular machinery, providing insights into the metabolic pathways and transport of glycosphingolipids.[2]

These application notes provide an overview of the use of this compound in cellular biology, with detailed protocols for its application in tracking lipid sorting and dynamics.

Physicochemical and Spectroscopic Properties

Proper handling and storage of this compound are crucial for maintaining its stability and fluorescence. The quantitative data below summarizes its key properties.

PropertyValueReference(s)
Molecular Formula C42H69N5O16[3]
Molecular Weight 900.0 g/mol [3]
Excitation Maximum (λex) ~466-488 nm[4][5]
Emission Maximum (λem) ~515-536 nm[4][5]
Appearance Orange to red solid[5]
Solubility Soluble in chloroform, DMSO, and ethanol[4]
Storage Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months.[1]

Key Applications

This compound is a versatile probe with a range of applications in cell biology and drug development:

  • Visualization of the Golgi Apparatus: Due to its role as a precursor for complex glycosphingolipids synthesized in the Golgi, this compound prominently stains this organelle, allowing for the study of its structure and dynamics.[4][6]

  • Tracking Lipid Sorting and Trafficking: Researchers can monitor the movement of this compound from the Golgi apparatus to the plasma membrane and its subsequent endocytosis, providing insights into the pathways of lipid sorting and vesicular transport.[7][8]

  • Studying Lipid Rafts and Membrane Microdomains: As lactosylceramide is known to be enriched in lipid rafts, the NBD-labeled version can be used to visualize these domains and study their role in signal transduction and protein sorting.[9]

  • Investigating Glycosphingolipid Metabolism: The probe can be used as a substrate for enzymes involved in glycosphingolipid metabolism, such as lactosylceramide synthase, enabling the study of these metabolic pathways in live cells.[1]

  • Probing Endocytic Pathways: By tracking the internalization of this compound from the plasma membrane, researchers can dissect the mechanisms of different endocytic routes.[10]

Experimental Protocols

The following are detailed protocols for the use of this compound in cell-based assays.

Protocol 1: Preparation of this compound-BSA Complex

For efficient delivery into live cells, it is recommended to complex the lipophilic this compound with bovine serum albumin (BSA).

Materials:

  • This compound

  • Ethanol (absolute)

  • Defatted Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Nitrogen gas source (optional)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like ethanol or a chloroform:methanol mixture.

  • Dry Down the Lipid: In a glass tube, dispense the desired amount of the stock solution. Evaporate the solvent under a gentle stream of nitrogen gas or by vacuum centrifugation to form a thin lipid film.

  • Prepare BSA Solution: Prepare a solution of defatted BSA in PBS. A common concentration is 0.34 mg/mL.[7][11]

  • Complexation: Resuspend the dried lipid film in a small volume of ethanol. While vortexing the BSA solution, slowly inject the ethanolic lipid solution into the BSA solution. The final concentration of the this compound-BSA complex is typically between 50-100 µM.[7]

  • Storage: Store the complex at -20°C for future use.

Protocol 2: Labeling Live Cells to Track Golgi-to-Plasma Membrane Trafficking

This protocol describes the labeling of live cells to visualize the transport of this compound from the Golgi apparatus to the plasma membrane.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • This compound-BSA complex (from Protocol 1)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Prepare a working solution of the this compound-BSA complex by diluting the stock solution in complete cell culture medium to a final concentration of 2-5 µM.[12]

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 30 minutes at 4°C. This allows the probe to insert into the plasma membrane without significant internalization.[11]

  • Trafficking Initiation:

    • Wash the cells three times with ice-cold HBSS/HEPES to remove excess probe.

    • Add fresh, pre-warmed (37°C) complete cell culture medium.

    • Incubate the cells at 37°C in a CO2 incubator. This temperature shift initiates the internalization and transport of the probe to the Golgi apparatus.

  • Imaging:

    • At various time points (e.g., 15, 30, 60 minutes) after the temperature shift, mount the cells on the fluorescence microscope.

    • Acquire images using the appropriate filter set to visualize the localization of the NBD fluorescence. Initially, the fluorescence will be concentrated in the Golgi apparatus, and with time, it will be observed trafficking to and labeling the plasma membrane.

Protocol 3: Back-Exchange to Visualize Internalized this compound

A back-exchange procedure can be used to remove the fluorescent probe that remains in the outer leaflet of the plasma membrane, allowing for clearer visualization of internalized lipid.

Materials:

  • Labeled cells (from Protocol 2)

  • Defatted BSA solution (e.g., 1-5% w/v in PBS)

Procedure:

  • Perform Labeling and Trafficking: Follow steps 1-3 of Protocol 2.

  • Back-Exchange:

    • After the desired trafficking time at 37°C, place the cells on ice and wash them twice with ice-cold PBS.

    • Incubate the cells with a cold solution of defatted BSA for 30 minutes on ice. This will extract the NBD-labeled lipid from the outer leaflet of the plasma membrane.

    • Repeat the BSA wash two more times.

  • Imaging: Wash the cells three times with ice-cold PBS and proceed with imaging as described in Protocol 2. The remaining fluorescence will represent the internalized pool of this compound.

Data Presentation and Visualization

Quantitative Data Summary
ParameterTypical ValueCell Type/ConditionReference(s)
Labeling Concentration 2 - 5 µMVarious mammalian cell lines[12]
Incubation Time (Labeling) 30 minutesVarious mammalian cell lines[11]
Incubation Temperature (Labeling) 4°CVarious mammalian cell lines[11]
Incubation Time (Trafficking) 15 - 60 minutesVarious mammalian cell lines[7][10]
Incubation Temperature (Trafficking) 37°CVarious mammalian cell lines[7][10]
Signaling and Trafficking Pathways

The following diagrams illustrate the key cellular pathways involving lactosylceramide that can be studied using its NBD-labeled analog.

Lipid_Metabolism_and_Trafficking cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide (C6 NBD LacCer) GlcCer->LacCer Lactosylceramide Synthase Complex_GSL Complex Glycosphingolipids LacCer->Complex_GSL PM_LacCer Lactosylceramide LacCer->PM_LacCer Vesicular Transport Lipid_Raft Lipid Raft PM_LacCer->Lipid_Raft Endosome Endosome PM_LacCer->Endosome Endocytosis Endosome->LacCer Recycling

Caption: Biosynthesis and trafficking of lactosylceramide.

Experimental_Workflow A Prepare C6 NBD LacCer-BSA Complex B Incubate Cells with Probe (4°C, 30 min) A->B C Wash to Remove Excess Probe B->C D Incubate at 37°C to Initiate Trafficking C->D E Live-Cell Imaging (Time-Lapse) D->E F Optional: Back-Exchange with BSA D->F G Image Internalized Probe F->G

Caption: Experimental workflow for tracking lipid sorting.

Conclusion

This compound is an invaluable fluorescent probe for the real-time visualization of lipid sorting and trafficking in living cells. Its ability to mimic the behavior of its endogenous counterpart allows for detailed studies of glycosphingolipid metabolism, transport through the Golgi apparatus, and incorporation into plasma membrane microdomains. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this tool in their investigations of cellular membrane dynamics and related pathological conditions.

References

Application Notes and Protocols: C6 NBD Lactosylceramide for Studying Glycosphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C6 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid in cellular membranes. This synthetic probe incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain. The short acyl chain enhances its diffusion within cellular membranes, making it an invaluable tool for real-time visualization of glycosphingolipid dynamics. Its intrinsic fluorescence allows for sensitive detection in various applications, providing insights into glycosphingolipid metabolism, trafficking, and their role in signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound.

Physicochemical Properties and Spectral Data

This compound's utility is defined by its structural and spectral characteristics. The NBD fluorophore provides a strong fluorescent signal that is sensitive to the local environment.

PropertyValue
Full Chemical Name N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1'-sphingosine
Molecular Formula C₄₂H₆₉N₅O₁₆
Molecular Weight 900.02 g/mol
Appearance Solid Powder
Purity ≥98%
Solubility Soluble in chloroform/methanol mixtures
Storage Conditions Store at -20°C, protected from light
Excitation Wavelength (Ex) ~466 nm
Emission Wavelength (Em) ~536 nm

Applications in Glycosphingolipid Research

This compound is a versatile tool with a broad range of applications in the study of glycosphingolipid biology:

  • Glycosphingolipid Trafficking Analysis: Enables real-time visualization of lactosylceramide transport and sorting through the Golgi apparatus and to the plasma membrane, providing insights into endocytic and recycling pathways.[1]

  • Membrane Microdomain (Lipid Raft) Studies: The fluorescent nature of this compound allows for the detailed observation of its localization and dynamics within lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[1][2]

  • Protein-Lipid Interaction Studies: The disaccharide headgroup can interact with various proteins, such as lectins, facilitating studies on signal transduction and receptor clustering.[1]

  • Enzyme Activity Assays: Serves as a fluorescent substrate for enzymes involved in glycosphingolipid metabolism, such as lactosylceramide synthase, galactosyltransferases, and glucosidases, enabling kinetic studies.[1][3][4]

  • Live-Cell Imaging: Its bright fluorescence and cell permeability make it ideal for confocal microscopy and live-cell imaging to observe the dynamic distribution and flow of glycosphingolipids between cellular compartments.[1]

  • Cancer Research: Used to study the role of glycosphingolipids in cancer cell signaling and multidrug resistance.[3]

Experimental Protocols

Herein are detailed protocols for the application of this compound in key experiments.

Protocol 1: Live-Cell Imaging of this compound Trafficking

This protocol describes the labeling of live cells with this compound for visualization of its uptake and intracellular trafficking using confocal microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Adherent mammalian cells (e.g., HeLa, CHO, fibroblasts)

  • Glass-bottom imaging dishes

  • Confocal microscope with appropriate filter sets for NBD (Ex/Em: ~466/536 nm)

Procedure:

  • Cell Preparation:

    • Seed adherent cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate cells in complete culture medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of this compound-BSA Complex (50 µM Stock):

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • In a sterile microcentrifuge tube, add an appropriate volume of the 1 mM stock solution and evaporate the DMSO under a gentle stream of nitrogen.

    • Resuspend the dried lipid in ethanol.

    • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.

    • Add the ethanolic this compound solution to the BSA solution while vortexing to achieve a final lipid concentration of 50 µM.

    • Incubate the mixture for 15 minutes at 37°C to allow for complex formation. Store at -20°C for long-term use.

  • Cell Labeling:

    • Warm the this compound-BSA complex to room temperature.

    • Dilute the 50 µM stock solution in pre-warmed complete cell culture medium to a final working concentration of 2-5 µM.

    • Remove the culture medium from the cells and replace it with the labeling medium containing the this compound-BSA complex.

    • Incubate the cells at 37°C for 30-60 minutes.

  • Imaging:

    • After incubation, wash the cells three times with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Immediately image the cells using a confocal microscope equipped with a heated stage and CO₂ control.

    • Acquire images using an appropriate objective (e.g., 60x or 100x oil immersion) and laser excitation at ~466 nm, collecting emission between 500-550 nm.

    • For time-lapse imaging, acquire images at desired intervals to track the internalization and trafficking of the fluorescent lipid.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cell_prep Seed cells on imaging dish labeling Incubate cells with probe cell_prep->labeling probe_prep Prepare this compound-BSA complex probe_prep->labeling wash Wash to remove excess probe labeling->wash imaging Live-cell confocal microscopy wash->imaging

Experimental workflow for live-cell imaging.
Protocol 2: Analysis of Glycosphingolipid Metabolism by HPLC

This protocol outlines a method for the extraction of lipids from cells treated with this compound and subsequent analysis of its metabolites by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Methanol

  • Chloroform

  • Water

  • Nitrogen gas supply

  • HPLC system with a fluorescence detector (Ex/Em: ~466/536 nm)

  • Normal-phase silica column

  • Mobile phase solvents (e.g., hexane, isopropanol, water mixtures)

Procedure:

  • Lipid Extraction:

    • After labeling cells with this compound, wash them three times with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube.

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 0.8 mL of water to induce phase separation and vortex again.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the dried lipid extract in a small, known volume of the initial mobile phase (e.g., 100 µL of chloroform/methanol 2:1, v/v).

    • Inject an appropriate volume (e.g., 20 µL) of the sample onto a normal-phase silica HPLC column.

    • Elute the lipids using an isocratic or gradient mobile phase system. A common starting point for separating C6-NBD labeled sphingolipids is a mixture of hexane, isopropanol, and water. The exact composition may need optimization.

    • Detect the fluorescent lipids using a fluorescence detector set to an excitation wavelength of ~466 nm and an emission wavelength of ~536 nm.

    • Identify and quantify the peaks corresponding to this compound and its potential metabolites (e.g., C6 NBD Glucosylceramide, C6 NBD Ceramide) by comparing their retention times to those of known standards.

Quantitative Data from HPLC Analysis:

AnalyteTypical Retention Time (min) (Normal Phase)
C6 NBD Ceramide~5-7
C6 NBD Glucosylceramide~10-12
This compound ~15-18
C6 NBD Sphingomyelin~8-10

Note: Retention times are approximate and will vary depending on the specific column, mobile phase, and flow rate used.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis label_cells Label cells with this compound extract_lipids Perform lipid extraction label_cells->extract_lipids dry_extract Dry lipid extract extract_lipids->dry_extract resuspend Resuspend extract in mobile phase dry_extract->resuspend inject Inject sample onto HPLC column resuspend->inject detect Fluorescence detection inject->detect analyze Identify and quantify peaks detect->analyze

Workflow for HPLC analysis of metabolites.

Signaling Pathway Involvement

Lactosylceramide is not merely a structural component of membranes but also acts as a second messenger in various signaling pathways, particularly those related to inflammation.[5] Studies have shown that lactosylceramide can mediate the activation of transcription factors like NF-κB, leading to the expression of pro-inflammatory genes.[5][6]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus External Stimulus (e.g., TNF-α, ox-LDL) laccer_synthase Lactosylceramide Synthase Activation stimulus->laccer_synthase laccer Increased Lactosylceramide laccer_synthase->laccer ras Ras laccer->ras pi3k PI3K ras->pi3k mapk MAPK pi3k->mapk ikb_kinase IκB Kinase mapk->ikb_kinase ikb_nfkb IκB-NF-κB Complex ikb_kinase->ikb_nfkb phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb releases NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc gene_expression Pro-inflammatory Gene Expression nfkb_nuc->gene_expression

Lactosylceramide-mediated NF-κB signaling.

Conclusion

This compound is a powerful and versatile fluorescent probe for investigating the multifaceted roles of glycosphingolipids in cellular processes. Its application in live-cell imaging and metabolic analysis provides researchers with the tools to dissect complex biological pathways. The protocols and data presented here offer a foundation for the effective use of this probe in advancing our understanding of glycosphingolipid metabolism and its implications in health and disease.

References

Application Notes and Protocols: C6 NBD Lactosylceramide in Neuronal Lipid Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a key intermediate in glycosphingolipid metabolism.[1][2] This molecule consists of a lactosylceramide backbone attached to a short six-carbon (C6) acyl chain, which is in turn linked to a nitrobenzoxadiazole (NBD) fluorophore. The NBD group's fluorescence is environmentally sensitive, exhibiting higher quantum yield in the hydrophobic environment of cellular membranes, making it an excellent tool for live-cell imaging.[3] Its short acyl chain allows for sufficient water solubility to be delivered to cells and facilitates its participation in cellular metabolic pathways.[4]

In neuronal research, this compound is instrumental in visualizing the dynamic processes of glycosphingolipid trafficking, including endocytosis, sorting through endosomal compartments, and transport to the Golgi apparatus.[][6][7] Understanding these pathways is crucial as sphingolipids are abundant in neuronal membranes and are implicated in vital functions such as intracellular signaling, neurite outgrowth, and differentiation.[7] Dysregulation of lipid trafficking is associated with various neuroinflammatory and neurodegenerative diseases.[1][2][8]

These application notes provide an overview of the use of this compound in neuronal lipid trafficking studies, detailed experimental protocols, and a summary of key findings.

Data Presentation

Table 1: Trafficking of NBD-Labeled Sphingolipids in Neuronal vs. Non-Neuronal Cells
FeatureNeuronal Cells (Rat Hippocampal)Non-Neuronal Cell LinesReferences
Primary Trafficking Route of Internalized Lipid Transport from the plasma membrane to the Golgi complex via early/recycling endosomes.Recycled via endosomes or sorted to degradative compartments (lysosomes).[6][7]
Dependence on Differentiation Stage Trafficking to the Golgi is independent of the stage of neuronal differentiation.Trafficking can be dependent on the state of cell differentiation.[4][6][7]
Metabolic Conversion Minimal conversion of NBD-glucosylceramide or NBD-sphingomyelin to NBD-ceramide during transport to the Golgi.Can be subject to degradation in the plasma membrane by enzymes like neutral sphingomyelinase.[4][7]
Transport Mechanism Vesicle-mediated, energy-dependent, and temperature-dependent.Vesicle-mediated.[6][7]
Table 2: Experimental Conditions for Studying this compound Trafficking
ParameterConditionPurposeReferences
Labeling Temperature 4°C or on iceAllows the lipid to insert into the plasma membrane while inhibiting endocytosis.[9]
Chase Temperature 37°CInitiates temperature-dependent endocytosis and intracellular trafficking.[10]
Nocodazole Treatment 10 µg/mlDisrupts microtubules, inhibiting transport from early endosomes to late endosomes/Golgi.[6][11]
Back-Exchange Incubation with fatty acid-free BSARemoves fluorescent lipid remaining in the outer leaflet of the plasma membrane to better visualize internalized lipid.[10]
Co-localization Markers Transferrin, Wheat Germ Agglutinin (WGA)Identify early/recycling endosomes.[6][7]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Endocytosis and Trafficking in Cultured Neurons

This protocol details the steps for labeling cultured neurons with this compound and observing its internalization and transport to the Golgi apparatus using fluorescence microscopy.

Materials:

  • Primary neuronal cell culture (e.g., rat hippocampal neurons) grown on glass-bottom dishes

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Dulbecco's Modified Eagle Medium (DMEM) or Neurobasal medium

  • Confocal microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm)[12]

Procedure:

  • Preparation of this compound/BSA Complex: a. Prepare a stock solution of this compound in ethanol or DMSO. b. In a separate tube, prepare a solution of fatty acid-free BSA in HBSS. c. Slowly add the this compound stock solution to the BSA solution while vortexing to create a complex. The final concentration should be determined empirically, but a starting point is a 1:1 molar ratio. A typical working concentration for cell labeling is 2-5 µM.

  • Labeling of Neurons: a. Wash the cultured neurons twice with ice-cold HBSS. b. Incubate the cells with the this compound/BSA complex in serum-free medium for 30-60 minutes on ice (4°C). This step allows the lipid to incorporate into the plasma membrane while preventing endocytosis.

  • Trafficking (Chase Period): a. To visualize trafficking, remove the labeling solution and wash the cells three times with ice-cold HBSS to remove excess probe. b. Add pre-warmed (37°C) complete culture medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator. This initiates the internalization process. d. Image the cells at various time points (e.g., 5, 15, 30, 60 minutes) to track the movement of the fluorescent lipid from the plasma membrane to intracellular compartments.

  • Back-Exchange (Optional): a. To specifically visualize the internalized pool of this compound, a "back-exchange" step can be performed after the chase period. b. Wash the cells with cold HBSS and incubate them with a solution of 1% fatty acid-free BSA in HBSS for 10 minutes on ice. Repeat this step 2-3 times. This will remove the fluorescent lipid that remains in the outer leaflet of the plasma membrane.

  • Imaging: a. Acquire images using a confocal microscope. The NBD fluorescence will initially be seen at the plasma membrane and will subsequently appear in punctate structures (endosomes) and accumulate in a perinuclear region characteristic of the Golgi apparatus.[7] b. For co-localization studies, cells can be co-incubated with other fluorescent markers for specific organelles (e.g., fluorescently-labeled transferrin for recycling endosomes).

Protocol 2: Analysis of this compound Metabolism by Thin-Layer Chromatography (TLC)

This protocol is for determining if this compound is metabolized to other sphingolipids within the neurons.

Materials:

  • Cultured neurons treated with this compound (from Protocol 1)

  • Methanol, Chloroform

  • 0.9% NaCl or 9.8 mM CaCl2 solution

  • TLC plates (silica gel)

  • TLC developing chamber

  • Developing solvent: Chloroform/Methanol/9.8 mM CaCl2 (60:35:8, v/v/v)[13]

  • Fluorescent standards (C6-NBD-Ceramide, C6-NBD-Glucosylceramide, etc.)

  • Fluorescence imaging system for TLC plates

Procedure:

  • Cell Lysis and Lipid Extraction (Bligh-Dyer Method): a. After incubating neurons with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS. b. Scrape the cells into a glass tube containing methanol.[12] c. Add chloroform and water (or saline solution) to achieve a final ratio of Chloroform:Methanol:Aqueous phase of approximately 2:1:0.8.[12][13] d. Vortex thoroughly and centrifuge to separate the phases. e. Carefully collect the lower organic phase, which contains the lipids.[12]

  • Thin-Layer Chromatography: a. Dry the collected organic phase under a stream of nitrogen gas. b. Resuspend the dried lipid extract in a small volume of chloroform/methanol (1:1, v/v). c. Spot the resuspended sample onto a silica TLC plate, alongside fluorescent lipid standards. d. Place the TLC plate in a developing chamber pre-equilibrated with the developing solvent. e. Allow the solvent front to migrate up the plate. f. Remove the plate from the chamber and allow it to air dry.

  • Analysis: a. Visualize the fluorescent spots on the TLC plate using a fluorescence imager. b. Compare the migration of the spots from the cell extract to the fluorescent standards to identify the parent this compound and any potential metabolites. c. Quantify the fluorescence intensity of each spot to determine the percentage of metabolism.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Plasma Membrane cluster_1 Cytosol PM This compound (Outer Leaflet) Endocytosis Endocytosis PM->Endocytosis 37°C EE Early/Recycling Endosome Endocytosis->EE EE->PM Recycling LE Late Endosome (Minor Pathway in Neurons) EE->LE Golgi Golgi Apparatus EE->Golgi Vesicular Transport Lysosome Lysosome (Degradative Pathway) LE->Lysosome

Caption: Workflow of this compound trafficking in neurons.

G LPS_IFN LPS/IFN-γ (Inflammatory Stimuli) LacCerSynthase Lactosylceramide Synthase Activity LPS_IFN->LacCerSynthase LacCer Lactosylceramide (LacCer) Accumulation LacCerSynthase->LacCer Ras Ras Activation LacCer->Ras ERK ERK1/2 Phosphorylation Ras->ERK NFkB NF-κB Activation ERK->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Caption: Proposed LacCer-mediated signaling in neuroinflammation (primarily in astrocytes).[1][8]

References

C6 NBD Lactosylceramide: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide is a fluorescent analog of lactosylceramide, a glycosphingolipid implicated in various cellular processes, including signal transduction, cell adhesion, and the formation of lipid rafts. The molecule consists of a lactosylceramide backbone to which a nitrobenzoxadiazole (NBD) fluorophore is attached via a six-carbon (C6) acyl chain. This fluorescent tag allows for the visualization of lactosylceramide dynamics and localization within cellular membranes. While traditionally used in conventional fluorescence microscopy, its application in super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM) presents both opportunities and significant challenges.

These application notes provide an overview of the potential use of this compound in super-resolution microscopy, along with detailed, albeit theoretical, protocols to guide researchers in exploring its capabilities. It is crucial to note that the use of NBD-labeled lipids in super-resolution microscopy is not yet well-established in the scientific literature, and the protocols provided herein are adapted from established methods for other fluorophores and lipid analogs. Empirical optimization will be essential for successful implementation.

Data Presentation: Photophysical Properties of NBD

The suitability of a fluorophore for super-resolution microscopy is dictated by its photophysical properties. The following table summarizes the key characteristics of the NBD fluorophore.

PropertyValueImplications for Super-Resolution Microscopy
Excitation Maximum (λex) ~465 nmCompatible with common laser lines (e.g., 473 nm, 488 nm).
Emission Maximum (λem) ~535 nmEmission is in the green region of the spectrum.
Quantum Yield (Φ) Environment-sensitive (typically low, ~0.3 in methanol)The low quantum yield results in lower brightness, which can negatively impact signal-to-noise ratio, a critical factor for localization precision in SMLM and for achieving high resolution in STED.[1] The sensitivity to the local environment can also lead to variations in brightness, complicating quantitative analysis.[2][3]
Photostability Low to moderateNBD is known to be susceptible to photobleaching, a significant limitation for STED, which uses high-intensity depletion lasers, and for dSTORM, which requires multiple cycles of photo-switching.[1]
Photoswitching for dSTORM Not well-characterizedThe ability of NBD to reversibly photoswitch between a fluorescent and a dark state in the presence of thiol-containing buffers (a prerequisite for dSTORM) is not established. This is a major hurdle for its use in dSTORM.
Stimulated Emission Cross-Section Not reportedA high stimulated emission cross-section is crucial for efficient depletion in STED microscopy. The lack of data for NBD suggests it may not be an optimal STED fluorophore.

Signaling Pathways and Experimental Workflows

This compound in Cellular Trafficking and Lipid Raft Dynamics

This compound is utilized to trace the trafficking of glycosphingolipids through the endomembrane system and to investigate their incorporation into specialized membrane microdomains known as lipid rafts.

G Cellular Uptake and Trafficking of this compound PM Plasma Membrane (Lipid Rafts) Endosome Early Endosome PM->Endosome Endocytosis Golgi Trans-Golgi Network Endosome->Golgi Recycling Lysosome Lysosome Endosome->Lysosome Degradation Golgi->PM Exocytosis ER Endoplasmic Reticulum ER->Golgi Synthesis & Transport G Super-Resolution Microscopy Workflow for this compound cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis CellCulture Cell Culture on High-Precision Coverslips Labeling Labeling with This compound CellCulture->Labeling Fixation Fixation (Optional) Labeling->Fixation STED STED Microscopy Fixation->STED dSTORM dSTORM Microscopy Fixation->dSTORM ImageReconstruction Image Reconstruction STED->ImageReconstruction dSTORM->ImageReconstruction ClusterAnalysis Cluster/Domain Analysis ImageReconstruction->ClusterAnalysis

References

Application Notes and Protocols for C6 NBD Lactosylceramide in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide is a fluorescently labeled sphingolipid that serves as a valuable tool in the study of glycosphingolipid metabolism and related enzyme activities. This derivative of lactosylceramide is tagged with a nitrobenzoxadiazole (NBD) fluorophore, allowing for sensitive detection in a variety of in vitro and cell-based assays. Its utility spans the investigation of both the synthesis and degradation of lactosylceramide, making it a versatile substrate for researchers in cell biology, biochemistry, and drug discovery.

This document provides detailed application notes and protocols for the use of this compound in enzyme activity assays, with a focus on lactosylceramide synthase and potential applications for lysosomal hydrolases.

Physicochemical Properties and Spectral Data

This compound is a derivative of lactosylceramide with a C6 NBD acyl chain. The NBD group imparts fluorescent properties that are essential for its use in enzyme assays.

PropertyValueReference
Molecular Formula C42H69N5O16[1]
Molecular Weight 900.0 g/mol [1]
Excitation Wavelength (Ex) ~466 nm[2]
Emission Wavelength (Em) ~535 nm[2]
Appearance Orange solid
Solubility Soluble in ethanol, DMSO, and DMF

Applications in Enzyme Activity Assays

This compound is primarily utilized as a substrate in two main types of enzyme assays:

  • Lactosylceramide Synthase (Galactosyltransferase) Activity Assays: In these assays, C6 NBD Glucosylceramide is used as an acceptor substrate for the enzyme lactosylceramide synthase (β-1,4-galactosyltransferase). The enzyme transfers a galactose moiety from UDP-galactose to C6 NBD Glucosylceramide, forming this compound. The product can be separated from the substrate by techniques like High-Performance Liquid Chromatography (HPLC) and quantified by its fluorescence.[3]

Experimental Protocols

Protocol 1: Lactosylceramide Synthase Activity Assay

This protocol is adapted from a method for measuring the activity of lactosylceramide synthase using fluorescent substrates and HPLC.[3]

Materials:

  • C6 NBD Glucosylceramide (substrate)

  • UDP-galactose

  • Cell or tissue lysate containing lactosylceramide synthase

  • Reaction Buffer (e.g., 50 mM MES buffer, pH 6.5, containing 10 mM MnCl2, 10 mM MgCl2, and 0.2% Triton X-100)

  • Chloroform/Methanol (2:1, v/v)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the cell or tissue lysate (containing 50-100 µg of protein), 1 nmol of C6 NBD Glucosylceramide, and 1 mM UDP-galactose in a final volume of 50 µL of reaction buffer.

  • Incubate: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction: Terminate the reaction by adding 200 µL of chloroform/methanol (2:1, v/v).

  • Extract lipids: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Dry and resuspend: Evaporate the organic solvent under a stream of nitrogen and resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., chloroform/methanol).

  • HPLC analysis: Inject the sample into an HPLC system equipped with a normal-phase silica column. Separate the C6 NBD Glucosylceramide (substrate) from the this compound (product) using an appropriate solvent gradient.

  • Quantification: Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of NBD (Ex: ~466 nm, Em: ~535 nm). The amount of this compound produced is proportional to the lactosylceramide synthase activity.

Protocol 2: General Protocol for Lysosomal β-Galactosidase Activity Assay

This is a generalized protocol that can be adapted for using this compound as a substrate for lysosomal β-galactosidase. Optimization of substrate concentration, pH, and incubation time may be necessary.

Materials:

  • This compound (substrate)

  • Cell or tissue lysate containing lysosomal enzymes

  • Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 4.5)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare cell lysate: Homogenize cells or tissues in a suitable lysis buffer and centrifuge to pellet cellular debris. The supernatant contains the lysosomal enzymes.

  • Set up the reaction: In a 96-well black microplate, add 10-20 µg of cell lysate protein to each well.

  • Add substrate: Add this compound to a final concentration that needs to be empirically determined (e.g., 10-50 µM) in the assay buffer. The final reaction volume should be around 100 µL.

  • Incubate: Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Stop the reaction: Add 100 µL of stop solution to each well.

  • Measure fluorescence: Read the fluorescence intensity in a fluorometer or fluorescence plate reader at the appropriate excitation and emission wavelengths for the NBD fluorophore and its potential cleavage product. The increase in fluorescence (or change in spectral properties) will be proportional to the enzyme activity.

Data Presentation

Quantitative data from enzyme activity assays should be summarized in tables for clarity and ease of comparison.

Table 1: Kinetic Parameters of Lactosylceramide Synthase

Note: The following data is for the natural substrates of lactosylceramide synthase and is provided for context. Kinetic parameters for this compound are not widely reported.

SubstrateEnzyme SourceKmVmaxReference
GlucosylceramideHuman B4GALT52.47 µM-[4]
UDP-GalactoseHuman B4GALT5214.4 µM-[4]

Table 2: Kinetic Parameters of β-Galactosidase with Various Substrates

Note: This table provides examples of kinetic data for β-galactosidase with common substrates. Data for this compound is not currently available in published literature.

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Reference
o-nitrophenyl-β-D-galactopyranoside (ONPG)Lactobacillus plantarum6.644147.5[5]
LactoseLactobacillus plantarum23.2810.88[5]

Visualizations

Signaling Pathway: Lactosylceramide Synthesis and Downstream Effects

Lactosylceramide is a central molecule in the biosynthesis of more complex glycosphingolipids and is also involved in various signaling pathways.

lactosylceramide_pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) LCS Lactosylceramide Synthase (LCS) GlcCer->LCS LacCer Lactosylceramide (LacCer) ComplexGSLs Complex Glycosphingolipids (e.g., Gangliosides) LacCer->ComplexGSLs Signaling Downstream Signaling Events (Inflammation, Proliferation) LacCer->Signaling UDP_Glucose UDP-Glucose UDP_Glucose->GCS UDP_Galactose UDP-Galactose UDP_Galactose->LCS GCS->GlcCer UDP LCS->LacCer UDP

Caption: Biosynthesis of lactosylceramide and its role as a precursor for complex glycosphingolipids and a signaling molecule.

Experimental Workflow: Lactosylceramide Synthase Assay

The following diagram illustrates the key steps in the lactosylceramide synthase activity assay.

lcs_assay_workflow start Start prepare_lysate Prepare Cell/Tissue Lysate start->prepare_lysate setup_reaction Set up Reaction: - Lysate - C6 NBD Glucosylceramide - UDP-Galactose prepare_lysate->setup_reaction incubate Incubate at 37°C setup_reaction->incubate stop_reaction Stop Reaction & Lipid Extraction incubate->stop_reaction hplc HPLC Separation stop_reaction->hplc quantify Fluorescence Detection and Quantification hplc->quantify end End quantify->end

Caption: Workflow for the determination of lactosylceramide synthase activity using a fluorescent substrate and HPLC.

Conclusion

This compound is a powerful tool for investigating the activity of enzymes involved in glycosphingolipid metabolism. Its fluorescent properties enable sensitive and quantitative measurements, making it suitable for a range of applications in basic research and drug development. The protocols and information provided herein offer a foundation for utilizing this versatile substrate to explore the roles of lactosylceramide synthase and potentially other related enzymes in health and disease. Further research is warranted to establish detailed kinetic parameters for the interaction of this compound with various lysosomal hydrolases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C6 NBD Lactosylceramide BSA Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and troubleshooting of C6 NBD Lactosylceramide BSA complexes.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to complex this compound with Bovine Serum Albumin (BSA)?

A1: this compound is a lipophilic molecule with poor solubility in aqueous solutions. Complexing it with a carrier protein like BSA is essential to facilitate its delivery to cells in a soluble and bioavailable form for various cellular assays, such as studying glycosphingolipid trafficking and signaling pathways. The BSA complex helps prevent the aggregation of the fluorescent lipid in aqueous media.

Q2: What is the role of fatty acid-free BSA in the complex formation?

A2: It is crucial to use fatty acid-free BSA to ensure that the binding sites on the albumin are available for the this compound. Standard BSA preparations may contain bound fatty acids, which will compete for the same binding pockets, leading to lower complexation efficiency and variability in your experiments.

Q3: How can I confirm the successful formation of the this compound BSA complex?

A3: Successful complex formation is typically indicated by a clear, homogenous solution without any visible precipitates or cloudiness. Spectroscopic methods can also be employed. For instance, the fluorescence emission of the NBD moiety may change upon binding to the hydrophobic pockets of BSA. More advanced techniques like size-exclusion chromatography can also be used to separate the complex from free lipid.

Q4: What is a typical molar ratio of this compound to BSA?

A4: The optimal molar ratio can vary depending on the specific experimental requirements. However, a common starting point is a 1:1 to 5:1 molar ratio of this compound to BSA. It is recommended to perform a titration to determine the optimal ratio for your specific application.

Q5: How should I store the prepared this compound BSA complex?

A5: For short-term storage, the complex can be kept at 4°C for a few days. For long-term storage, it is advisable to aliquot the complex and store it at -20°C or -80°C to prevent degradation and microbial growth. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Solution is cloudy or has precipitates after adding this compound to the BSA solution. 1. The concentration of this compound is too high. 2. Incomplete dissolution of this compound in the organic solvent. 3. The BSA used is not fatty acid-free. 4. The organic solvent was added too quickly to the BSA solution.1. Reduce the concentration of this compound or increase the concentration of BSA. 2. Ensure the this compound is fully dissolved in ethanol before adding it to the BSA solution. Gentle warming or vortexing may help. 3. Always use high-quality, fatty acid-free BSA. 4. Add the ethanolic solution of this compound dropwise to the vortexing BSA solution to ensure rapid mixing and prevent localized high concentrations of the lipid.
Low cellular uptake or weak fluorescent signal in my experiment. 1. Inefficient complex formation. 2. The final concentration of the complex in the cell culture medium is too low. 3. The incubation time is too short. 4. The complex has degraded due to improper storage.1. Re-prepare the complex, ensuring all steps in the protocol are followed carefully. Consider optimizing the molar ratio. 2. Increase the concentration of the this compound BSA complex used for treating the cells. 3. Increase the incubation time of the cells with the complex. 4. Prepare a fresh complex for your experiments.
High background fluorescence. 1. Presence of free, unbound this compound aggregates. 2. Inadequate washing of cells after incubation with the complex.1. After complex formation, consider a sterile filtration step (0.22 µm filter) to remove any aggregates. 2. Ensure thorough washing of the cells with an appropriate buffer (e.g., ice-cold PBS) to remove any unbound complex.
Inconsistent results between experiments. 1. Variability in the preparation of the complex. 2. Use of different batches of BSA or this compound. 3. Repeated freeze-thaw cycles of the complex.1. Standardize the protocol for complex formation and adhere to it strictly for all experiments. 2. If possible, use the same batch of reagents for a series of experiments. 3. Aliquot the complex after preparation to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol for the Preparation of this compound BSA Complex

This protocol is adapted from methods used for similar fluorescent lipid-BSA complex formations.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (absolute)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Nitrogen gas source (optional)

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in absolute ethanol to a final concentration of 1 mM. This may require gentle warming and vortexing. Store this stock solution at -20°C, protected from light.

  • Preparation of Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in PBS to a final concentration of 0.34 mg/mL (approximately 5 µM). Ensure the BSA is completely dissolved.

  • Complex Formation:

    • In a sterile microcentrifuge tube, add the desired volume of the 1 mM this compound stock solution.

    • If a precise volume is difficult to pipette, you can dispense the stock solution, evaporate the ethanol under a gentle stream of nitrogen, and then re-dissolve the lipid film in a known volume of ethanol.

    • While vortexing the BSA solution, slowly add the ethanolic this compound solution dropwise. A common starting molar ratio is 1:1 to 5:1 (Lactosylceramide:BSA).

    • Incubate the mixture at 37°C for 1 hour with gentle shaking to facilitate complex formation.

    • Visually inspect the solution for any cloudiness or precipitation. A clear solution indicates successful complexation.

  • Sterilization and Storage:

    • For cell culture applications, sterile-filter the final complex solution through a 0.22 µm syringe filter.

    • Store the complex at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Quantitative Data Summary
Parameter Recommended Value/Range Notes
This compound:BSA Molar Ratio 1:1 to 5:1The optimal ratio should be determined empirically for each application.
Incubation Temperature 37°CThis temperature facilitates the binding of the lipid to BSA.
Incubation Time 1 hourSufficient time for complex formation. Longer times may be explored but are generally not necessary.
Final BSA Concentration ~5 µM (0.34 mg/mL)This concentration is a good starting point and can be adjusted as needed.
Final this compound Concentration 5-25 µMThis will depend on the chosen molar ratio and the final BSA concentration.

Visualizations

Experimental Workflow for this compound BSA Complex Formation

G cluster_0 Preparation of Reagents cluster_1 Complex Formation cluster_2 Final Steps Dissolve C6 NBD\nLactosylceramide in Ethanol Dissolve C6 NBD Lactosylceramide in Ethanol Add Lactosylceramide\nSolution to BSA Solution Add Lactosylceramide Solution to BSA Solution Dissolve C6 NBD\nLactosylceramide in Ethanol->Add Lactosylceramide\nSolution to BSA Solution Dissolve Fatty Acid-Free\nBSA in PBS Dissolve Fatty Acid-Free BSA in PBS Dissolve Fatty Acid-Free\nBSA in PBS->Add Lactosylceramide\nSolution to BSA Solution Incubate at 37°C\nfor 1 hour Incubate at 37°C for 1 hour Add Lactosylceramide\nSolution to BSA Solution->Incubate at 37°C\nfor 1 hour Sterile Filter\n(0.22 µm) Sterile Filter (0.22 µm) Incubate at 37°C\nfor 1 hour->Sterile Filter\n(0.22 µm) Store at 4°C or -20°C Store at 4°C or -20°C Sterile Filter\n(0.22 µm)->Store at 4°C or -20°C

Caption: Workflow for this compound BSA complex preparation.

Lactosylceramide-Centric Signaling Pathway

Lactosylceramide acts as a second messenger in various signaling pathways, notably those involved in inflammation and oxidative stress.[1]

G External Stimuli\n(e.g., ox-LDL, TNF-α) External Stimuli (e.g., ox-LDL, TNF-α) Lactosylceramide Synthase Lactosylceramide Synthase External Stimuli\n(e.g., ox-LDL, TNF-α)->Lactosylceramide Synthase activates Lactosylceramide Lactosylceramide Lactosylceramide Synthase->Lactosylceramide synthesizes NADPH Oxidase NADPH Oxidase Lactosylceramide->NADPH Oxidase activates cPLA2 cPLA2 Lactosylceramide->cPLA2 activates Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) NADPH Oxidase->Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Arachidonic Acid Arachidonic Acid cPLA2->Arachidonic Acid releases Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Lactosylceramide signaling leading to oxidative stress and inflammation.

References

C6 NBD Lactosylceramide back-exchange protocol issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using C6 NBD Lactosylceramide in back-exchange protocols.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the back-exchange procedure for this compound?

The back-exchange procedure is a critical step designed to remove the fluorescent this compound that has not been internalized by cells and remains in the outer leaflet of the plasma membrane. By eliminating this external fluorescence, researchers can more accurately visualize and quantify the portion of the fluorescent lipid that has been successfully transported into intracellular compartments, such as the Golgi apparatus.[1][2]

Q2: What are the standard reagents used for the back-exchange of this compound?

The most commonly used reagents for the back-exchange of NBD-labeled lipids are Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS).[1] Fatty-acid-free BSA is often recommended to minimize experimental variability. These proteins function as acceptors for the fluorescent lipid, facilitating its removal from the plasma membrane.

Q3: Will the back-exchange procedure affect the viability of my cells?

When performed under optimal conditions, the back-exchange procedure should not have a significant negative impact on cell viability. However, prolonged exposure to high concentrations of BSA or serum, or performing the procedure at extreme temperatures, could potentially induce cellular stress. It is advisable to assess cell viability using a method like the trypan blue exclusion assay if you suspect any adverse effects.[1]

Q4: How does temperature influence the effectiveness of the back-exchange process?

Temperature is a critical parameter in the back-exchange protocol. The procedure is often carried out at low temperatures (e.g., 4°C or on ice) to inhibit endocytosis and other metabolic processes.[1] This ensures that the removal of the fluorescent probe is primarily from the plasma membrane and that probes that have already been internalized are not inadvertently removed or trafficked further.

Q5: How is this compound delivered to the cells?

Due to its hydrophobic nature, this compound should be complexed with a carrier protein like fatty-acid-free BSA for efficient delivery to cells in an aqueous culture medium.[3][4] This complex is then added to the cell culture medium for incubation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Intracellular Fluorescence Signal 1. Inefficient Probe Uptake: The initial labeling concentration or incubation time may have been insufficient.[1] 2. Overly Harsh Back-Exchange: The conditions may be stripping the probe from intracellular compartments.[1] 3. Rapid Probe Degradation: The this compound may be quickly metabolized within the cell.[1]1. Optimize Labeling: Increase the concentration of this compound or extend the labeling incubation time. 2. Reduce Back-Exchange Stringency: Decrease the BSA concentration, shorten the back-exchange incubation time, or perform the back-exchange at a lower temperature (e.g., 4°C).[1] 3. Conduct a Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for imaging after labeling, before significant degradation occurs.[1]
High Background Fluorescence After Back-Exchange 1. Incomplete Back-Exchange: The BSA concentration may be too low or the incubation time too short to effectively remove all external probes. 2. Inefficient Washing: Residual back-exchange medium containing the probe may remain. 3. Probe Precipitation: The this compound may have precipitated onto the cell surface or coverslip.1. Increase Back-Exchange Efficiency: Increase the BSA concentration or the duration of the back-exchange incubation. Perform multiple, sequential back-exchange steps. 2. Improve Washing: Increase the number and volume of washes with a balanced salt solution after the back-exchange step. 3. Ensure Proper Probe Solubilization: Confirm that the this compound is fully complexed with BSA before adding it to the cells.
Inconsistent Results Between Experiments 1. Variability in Cell Health or Density: Differences in cell confluence or health can affect lipid uptake and metabolism.[1] 2. Inconsistent Reagent Preparation: BSA or serum solutions may not be prepared consistently.[1] 3. Temperature Fluctuations: Variations in incubation temperatures can alter the rates of lipid trafficking and enzyme activity.[1] 4. Variable Imaging Parameters: Inconsistent microscope settings will lead to different fluorescence intensity readings.[1]1. Standardize Cell Culture: Ensure consistent cell seeding density and regularly monitor cell health.[1] 2. Prepare Fresh Solutions: Prepare fresh BSA or serum solutions for each experiment to ensure they are well-dissolved and at the correct concentration.[1] 3. Maintain Stable Temperatures: Use a temperature-controlled incubator or water bath for all incubation steps.[1] 4. Use Consistent Imaging Settings: Maintain the same microscope settings (e.g., laser power, gain, exposure time) for all samples within an experiment.[1]

Experimental Protocols

General Back-Exchange Protocol for this compound

This protocol provides a general workflow for labeling cells with this compound and performing a subsequent back-exchange to visualize intracellular lipid accumulation. Optimization of concentrations and incubation times for specific cell types is recommended.[1]

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluence.

  • Probe Preparation: Prepare a stock solution of this compound complexed with fatty-acid-free BSA.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Add the this compound-BSA complex diluted in serum-free medium to the cells.

    • Incubate at 37°C for a designated period (e.g., 30-60 minutes) in the dark to allow for internalization.

  • Back-Exchange:

    • Aspirate the labeling medium.

    • Add the back-exchange medium, which typically contains fatty-acid-free BSA or FCS, to the cells.

    • Incubate the cells for the desired time and at the appropriate temperature (often on ice or at 4°C to inhibit further trafficking).

  • Washing:

    • Aspirate the back-exchange medium.

    • Wash the cells 2-3 times with a balanced salt solution (e.g., PBS or HBSS).

  • Imaging:

    • Add fresh imaging medium to the cells.

    • Proceed with fluorescence microscopy or other downstream analyses. The typical excitation maximum for NBD is approximately 466 nm, and its emission maximum is around 536 nm.[4]

Quantitative Data

The following tables summarize quantitative data related to the analysis of NBD-labeled sphingolipids, which can be useful for experiment planning and data interpretation.

Table 1: HPLC Retention Times for NBD C6-Sphingolipids [5]

CompoundRetention Time (minutes)
NBD C6-Ceramide3.1
NBD C6-Glucosylceramide3.9
NBD C6-Lactosylceramide5.2

Data obtained using an HPLC assay to separate and quantify NBD-labeled sphingolipids.[5]

Table 2: Example of Dose-Response for NBD C6-Ceramide Glycosylation [5]

NBD C6-Ceramide Concentration (µM)Cellular NBD C6-Ceramide (fmol/µg)Cellular NBD C6-Glucosylceramide (fmol/µg)
0.1~25~10
0.5~100~50
1.0~150~100
2.0~200~150
5.0~250~200
10.0~300~250

These values are illustrative and based on data from NCI/ADR-RES cells incubated for 2 hours. The conversion of NBD C6-Ceramide to NBD C6-Glucosylceramide follows Michaelis-Menten kinetics.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells label_cells Label Cells with Probe (37°C) prep_cells->label_cells prep_probe Prepare this compound-BSA Complex prep_probe->label_cells back_exchange Perform Back-Exchange (e.g., 4°C) label_cells->back_exchange wash_cells Wash Cells back_exchange->wash_cells imaging Fluorescence Imaging / Analysis wash_cells->imaging

Caption: Experimental workflow for the this compound back-exchange procedure.

signaling_pathway cluster_golgi Golgi Apparatus cluster_input Exogenous Probe cer C6 NBD Ceramide glccer C6 NBD Glucosylceramide cer->glccer Glucosylceramide Synthase sm C6 NBD Sphingomyelin cer->sm Sphingomyelin Synthase laccer This compound glccer->laccer Lactosylceramide Synthase ext_laccer This compound ext_laccer->laccer Internalization

Caption: Simplified metabolic pathway of C6 NBD Ceramide in the Golgi apparatus.

References

Reducing phototoxicity of C6 NBD Lactosylceramide in time-lapse imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the phototoxicity of C6 NBD Lactosylceramide (LacCer) during time-lapse imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent analog of lactosylceramide, a type of glycosphingolipid. It contains a short six-carbon acyl chain and the nitrobenzoxadiazole (NBD) fluorophore. This probe is widely used to study the trafficking and metabolism of glycosphingolipids within live cells, particularly their transport through the Golgi apparatus.[1]

Q2: What causes phototoxicity with this compound?

A2: Phototoxicity arises when the NBD fluorophore absorbs light, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, including lipids, proteins, and nucleic acids, leading to altered cellular function and eventually cell death. This process is exacerbated during time-lapse imaging due to repeated exposure to excitation light.

Q3: What are the visible signs of phototoxicity in my time-lapse experiment?

A3: Signs of phototoxicity can range from subtle to severe and include:

  • Photobleaching: A rapid decrease in the fluorescence intensity of the NBD probe.

  • Morphological Changes: Cells may round up, detach from the substrate, or exhibit membrane blebbing.

  • Altered Cellular Dynamics: Processes like Golgi trafficking, cell migration, or cell division may slow down or stop altogether.

  • Cell Death: In severe cases, cells may undergo apoptosis or necrosis.

Q4: How can I distinguish between phototoxicity and other experimental artifacts?

A4: To confirm that the observed effects are due to phototoxicity, you can perform control experiments. Image unstained cells under the same illumination conditions to check for autofluorescence-induced damage. Additionally, image cells stained with C6 NBD LacCer but without continuous illumination (e.g., only at the beginning and end of the experiment) to see if the observed changes are light-dependent.

Troubleshooting Guides

Issue 1: Rapid Photobleaching of this compound Signal
Possible Cause Suggested Solution
High excitation laser power.Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio.
Long exposure times.Use the shortest possible exposure time for image acquisition.
High fluorophore concentration leading to self-quenching.[2]Optimize the C6 NBD LacCer concentration. Start with a lower concentration (e.g., 1-5 µM) and titrate up to find the optimal balance between signal and photostability.
Presence of photobleaching-enhancing components in the imaging medium.Use a phenol red-free imaging medium. Some vitamins, like riboflavin and pyridoxal, can accelerate photobleaching of some fluorophores; consider using a vitamin-depleted medium for the imaging duration.[3]
Issue 2: Signs of Cellular Stress or Death During Imaging
Possible Cause Suggested Solution
Excessive generation of Reactive Oxygen Species (ROS).Supplement the imaging medium with antioxidants. Trolox (a water-soluble vitamin E analog) and ascorbic acid (vitamin C) are commonly used.[4][5][6][7][8]
Suboptimal imaging conditions.Optimize imaging parameters by reducing laser power, exposure time, and the frequency of image acquisition.
Inappropriate imaging medium.Use a live-cell imaging solution designed to maintain cell health on the microscope stage. Ensure proper buffering (e.g., HEPES) to maintain physiological pH.[9]

Quantitative Data Summary

The following tables provide a summary of quantitative data gathered from various sources to guide experimental design. Note that data for closely related NBD-labeled lipids may be used as a proxy where specific data for this compound is unavailable.

Table 1: Recommended Starting Concentrations for NBD-Labeled Sphingolipids

ProbeCell TypeRecommended ConcentrationIncubation Time & TemperatureReference
NBD C6-CeramideVarious5 µM30 min at 4°C, then 30 min at 37°CThermo Fisher Scientific
NBD-labeled lipidsC2C12 myoblasts1 µM15 min in KRPH buffer[10]
C6-NBD-CeramideHeLa1 µM20 min[11]

Table 2: Comparison of Antioxidants for Reducing Phototoxicity

AntioxidantRecommended Starting ConcentrationKey CharacteristicsReference
Trolox250-500 µMWater-soluble vitamin E analog, effective ROS scavenger.[4][5][6][7][8]
Ascorbic Acid (Vitamin C)100-200 µMWater-soluble antioxidant, can also have pro-oxidant effects in the presence of transition metals.[4][5][6][7][8]

Table 3: Impact of Imaging Parameters on Cell Viability (General Guidance)

ParameterRecommendation for Reducing PhototoxicityRationale
Laser Power Use the lowest possible power (e.g., <1 mW for confocal imaging).Reduces the rate of fluorophore excitation and subsequent ROS generation.
Exposure Time Keep exposure times to a minimum (e.g., <500 ms).Decreases the total light dose delivered to the sample.
Acquisition Frequency Increase the interval between image acquisitions.Allows cells time to recover from photo-oxidative stress.
Wavelength NBD is excited around 460-488 nm. While not ideal, longer wavelength fluorophores are generally less phototoxic.Higher energy (shorter wavelength) light is more damaging to cells.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Ensure cells are healthy and sub-confluent at the time of staining.

  • Staining Solution Preparation: Prepare a 1-5 µM working solution of this compound in a serum-free, phenol red-free imaging medium. It is often beneficial to complex the lipid probe with fatty-acid-free Bovine Serum Albumin (BSA) to enhance its solubility and delivery to cells.

  • Cell Staining:

    • Wash the cells once with warm, serum-free medium.

    • Incubate the cells with the this compound staining solution for 30 minutes at 4°C to allow the probe to label the plasma membrane while minimizing endocytosis.

    • Wash the cells twice with cold, serum-free medium to remove excess probe.

    • Add fresh, pre-warmed complete imaging medium (with antioxidants, if desired) and incubate at 37°C for 30-60 minutes to allow for internalization and trafficking of the probe to the Golgi apparatus.

  • Imaging: Proceed with time-lapse imaging using optimized parameters to minimize phototoxicity.

Protocol 2: Assessing Cell Viability During Time-Lapse Imaging
  • Concurrent Viability Staining: Include a cell-impermeant viability dye (e.g., Propidium Iodide or a far-red equivalent) in the imaging medium during the time-lapse experiment. This allows for the real-time identification of cells that have lost membrane integrity.

  • Post-Imaging Viability Assay: After the time-lapse experiment, perform a standard cell viability assay, such as an MTS or a live/dead cell staining kit, to quantify the overall health of the cell population.

  • Control Groups: Always include control groups that are not subjected to continuous illumination to differentiate between phototoxicity and other potential sources of cell death.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis A Plate Cells B Culture to Sub-confluency A->B C Prepare C6 NBD LacCer Staining Solution B->C D Incubate at 4°C C->D E Wash Excess Probe D->E F Incubate at 37°C for Internalization E->F G Optimize Imaging Parameters (Low Laser, Short Exposure) F->G H Acquire Time-Lapse Series G->H J Quantify Fluorescence H->J I Include Viability Marker I->H K Assess Cell Morphology and Viability J->K

Caption: Experimental workflow for time-lapse imaging with this compound.

troubleshooting_logic cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Problem Rapid Signal Loss & Cellular Stress Cause1 High Laser Power Problem->Cause1 Cause2 Long Exposure Problem->Cause2 Cause3 ROS Generation Problem->Cause3 Cause4 Suboptimal Medium Problem->Cause4 Solution1 Reduce Laser Power Cause1->Solution1 Solution2 Shorten Exposure Time Cause2->Solution2 Solution3 Add Antioxidants Cause3->Solution3 Solution4 Use Phenol-Free/ Optimized Medium Cause4->Solution4

Caption: Troubleshooting logic for phototoxicity issues.

signaling_pathway cluster_trigger Phototoxicity Trigger cluster_ros Primary Effect cluster_damage Cellular Damage cluster_response Cellular Response Trigger Excitation of C6 NBD LacCer ROS Reactive Oxygen Species (ROS) Generation Trigger->ROS Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Stress Stress Response Pathways (e.g., MAPK) Lipid->Stress Protein->Stress DNA->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Signaling pathways activated by phototoxicity.

References

Troubleshooting high background fluorescence with C6 NBD Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using C6 NBD Lactosylceramide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a fluorescently labeled analog of lactosylceramide, a type of glycosphingolipid. The NBD (nitrobenzoxadiazole) fluorophore allows for the visualization of the lipid's movement and localization within cells. It is commonly used to study:

  • Glycosphingolipid trafficking and metabolism: Tracking the transport of lactosylceramide through cellular compartments like the Golgi apparatus and plasma membrane.[]

  • Membrane raft dynamics: Investigating the role of lactosylceramide in the organization and function of lipid rafts.[]

  • Enzyme kinetics: Serving as a substrate for enzymes such as galactosyltransferases and glucosidases.[]

  • Cellular processes: Studying events like endocytosis and signal transduction.[]

Q2: What are the primary causes of high background fluorescence when using this compound?

A2: High background fluorescence is a common issue that can obscure the specific signal from your target structures. The main culprits include:

  • Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular membranes and other structures.

  • Insufficient Washing: Failure to adequately wash away unbound probe will result in a generalized haze of fluorescence.

  • Non-specific Binding: The probe may bind non-specifically to cellular components other than its intended target.

  • Cellular Autofluorescence: Many cell types naturally fluoresce, particularly in the green spectrum where NBD emits.[2][3][4]

  • Contaminated or Fluorescent Media: Phenol red, serum, and microbial contamination in cell culture media can contribute to background fluorescence.[3][5][6]

Q3: What is a "back-exchange" procedure and why is it important?

A3: A back-exchange procedure is a critical step for reducing background fluorescence from the plasma membrane.[7] After labeling cells with this compound, a solution containing a high concentration of a carrier protein, typically fatty-acid-free Bovine Serum Albumin (BSA), is added.[7][8] The BSA acts as a sink, extracting the fluorescent lipid molecules that are loosely associated with the outer leaflet of the plasma membrane but have not been internalized by the cell.[7] This dramatically improves the signal-to-noise ratio, allowing for clearer visualization of the internalized probe.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can manifest as a general haze, non-specific staining of organelles, or bright fluorescence on the cell surface that obscures intracellular details.

Troubleshooting Workflow for High Background Fluorescence

start High Background Fluorescence Observed check_autofluorescence Image Unstained Control Cells start->check_autofluorescence autofluorescence_high High Autofluorescence Detected check_autofluorescence->autofluorescence_high Yes autofluorescence_low Low Autofluorescence check_autofluorescence->autofluorescence_low No autofluorescence_solutions Address Autofluorescence: - Use far-red dyes if possible - Spectral unmixing - Quenching agents (e.g., Sudan Black B) autofluorescence_high->autofluorescence_solutions optimize_probe Optimize Probe Concentration (Titration) autofluorescence_low->optimize_probe probe_optimized Probe Concentration Optimized optimize_probe->probe_optimized Successful perform_back_exchange Perform/Optimize Back-Exchange with BSA probe_optimized->perform_back_exchange back_exchange_optimized Back-Exchange Optimized perform_back_exchange->back_exchange_optimized Successful increase_washing Increase Washing Steps (Duration and/or Number) back_exchange_optimized->increase_washing washing_optimized Washing Optimized increase_washing->washing_optimized Successful check_media Use Phenol Red-Free/ Serum-Free Imaging Media washing_optimized->check_media media_optimized Imaging Media Optimized check_media->media_optimized Successful solution Problem Resolved: Clear Specific Signal media_optimized->solution

Caption: A stepwise guide to troubleshooting high background fluorescence.

Quantitative Parameter Optimization

ParameterProblematic RangeRecommended Starting PointOptimized Range
This compound Concentration > 10 µM2-5 µM0.5-5 µM (cell type dependent)
Incubation Time > 60 minutes at 37°C30 min at 4°C, then 30 min at 37°CVaries; perform a time-course
BSA Concentration (Back-Exchange) < 1% (w/v)2-5% (w/v) fatty-acid-free BSA2-10% (w/v)
Back-Exchange Duration < 15 minutes30 minutes30-60 minutes
Number of Washes (Post-Staining) 1-2 times3 times3-5 times
Washing Duration < 2 minutes5 minutes5-10 minutes
Issue 2: Weak or No Signal

If you are observing very faint or no fluorescence, consider the following:

  • Insufficient Probe Concentration or Incubation Time: The probe may not have been taken up by the cells in sufficient quantities.

  • Excessive Back-Exchange: The back-exchange procedure may have been too harsh, stripping the probe from intracellular compartments.[7]

  • Photobleaching: The NBD fluorophore can be susceptible to photobleaching, especially with high laser power or prolonged exposure during imaging.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the NBD fluorophore (Excitation max ~466 nm, Emission max ~536 nm).

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). To create a working solution, form a complex with fatty-acid-free BSA. A common method is to dry down the required amount of the lipid stock under nitrogen, resuspend in a small volume of ethanol, and then inject it into a vortexing solution of BSA in serum-free medium to a final concentration of 2-5 µM.[9]

  • Labeling: Remove the culture medium from the cells and wash once with warm, serum-free medium. Add the this compound-BSA complex to the cells and incubate for 30 minutes at 4°C to allow the probe to bind to the plasma membrane while minimizing endocytosis.

  • Chase: Aspirate the labeling solution and wash the cells twice with cold, serum-free medium. Add fresh, warm, complete medium and incubate at 37°C for 30-60 minutes to allow for internalization and trafficking of the probe.

  • Back-Exchange: Aspirate the medium and wash the cells once with a balanced salt solution. Add a 2-5% (w/v) solution of fatty-acid-free BSA in the balanced salt solution and incubate for 30 minutes at 4°C.[7][8]

  • Washing: Aspirate the BSA solution and wash the cells 3-5 times with the balanced salt solution.

  • Imaging: Image the cells immediately in a phenol red-free, serum-free imaging medium.

Protocol 2: Addressing Autofluorescence

If autofluorescence is a significant problem, as determined by imaging unstained control cells, consider the following steps:

  • Use Phenol Red-Free Media: For all steps of the experiment, use media that does not contain phenol red.[5][6]

  • Reduce Serum Content: If possible, reduce or eliminate serum from the media during the final imaging steps.[4]

  • Spectral Unmixing: If your microscope has this capability, you can acquire a spectral signature of the autofluorescence from your unstained control and use software to subtract it from your experimental images.[5]

  • Chemical Quenching (for fixed cells): For fixed-cell imaging, agents like Sudan Black B or sodium borohydride can be used to quench some types of autofluorescence.[2][3]

This compound Trafficking and Metabolism

This compound is internalized by cells and enters the endocytic pathway. It is then transported to the Golgi apparatus, where it can be further metabolized by resident enzymes.

extracellular Extracellular C6 NBD Lactosylceramide-BSA Complex plasma_membrane Plasma Membrane extracellular->plasma_membrane Binding endosome Early Endosome plasma_membrane->endosome Endocytosis back_exchange Back-Exchange (Removal by BSA) plasma_membrane->back_exchange golgi Golgi Apparatus endosome->golgi Vesicular Transport metabolites Further Metabolism (e.g., to gangliosides) golgi->metabolites recycling Recycling to Plasma Membrane golgi->recycling recycling->plasma_membrane

Caption: Cellular trafficking pathway of this compound.

References

C6 NBD Lactosylceramide photostability and quenching problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6 NBD Lactosylceramide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this fluorescent probe, with a special focus on photostability and quenching issues.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of the NBD fluorophore on this compound?

A1: The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is environmentally sensitive. Its fluorescence is significantly influenced by the polarity of its surroundings. It is virtually non-fluorescent in aqueous environments but becomes brightly green-fluorescent in hydrophobic (nonpolar) media.[1][2]

Q2: How photostable is this compound?

A2: The NBD fluorophore is considered moderately photostable.[1] However, it is susceptible to photobleaching, especially under high-intensity illumination or prolonged exposure to excitation light, such as UV light (~350 nm) and blue-green light (~488 nm).[3][4] The rate of photobleaching can also vary within different cellular compartments depending on the local microenvironment.[5]

Q3: What causes quenching of the NBD fluorescence signal?

A3: NBD fluorescence quenching can occur due to several factors:

  • Environmental Polarity: As mentioned, NBD is weakly fluorescent in polar solvents like water.[1][2]

  • Self-Quenching: At high concentrations in membranes, NBD-labeled lipids can exhibit self-quenching.

  • Chemical Quenching: The fluorescence of NBD can be irreversibly quenched by reducing agents like sodium dithionite.[6] This property is often exploited in experimental assays to differentiate between cell surface and internalized probes.[6]

  • Metabolic Degradation: The C6 NBD sphingolipid can be metabolized by cells, which may alter its fluorescent properties or localization. For instance, C6-NBD-sphingomyelin can be degraded by neutral sphingomyelinase in the plasma membrane.[7]

Q4: Is the fluorescence of NBD sensitive to pH?

A4: The fluorescence emission from NBD is not significantly influenced by pH in the range of 4.5 to 10.0, making it a stable probe for studying processes that involve acidic compartments like endosomes and lysosomes.[6]

Q5: Why does C6 NBD Ceramide accumulate in the Golgi apparatus?

A5: The accumulation and staining of the Golgi apparatus by fluorescent ceramide analogs like C6 NBD Ceramide is not due to the affinity of the ceramide itself for this organelle. Instead, it requires metabolic conversion of the ceramide into NBD-glucosylceramide and NBD-sphingomyelin within the Golgi.[8][9][10] This metabolic trapping is a key feature of its use as a Golgi marker.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Intracellular Fluorescence Signal 1. Inefficient Probe Uptake: Insufficient labeling concentration or incubation time. 2. Harsh Back-Exchange: Conditions for removing excess probe may be stripping it from intracellular compartments. 3. Rapid Probe Degradation: The probe may be quickly metabolized and cleared from the cell.[7] 4. Photobleaching: Excessive exposure to excitation light during imaging setup or acquisition.[5][10]1. Optimize Labeling: Increase the this compound concentration (a range of 1-10 µM is often a good starting point) or extend the labeling incubation time.[10][11] 2. Adjust Back-Exchange: Decrease the BSA concentration, shorten the incubation time, or perform the procedure at a lower temperature (e.g., 4°C). 3. Time-Course Experiment: Perform a time-course experiment to find the optimal imaging window after labeling but before significant degradation occurs. 4. Minimize Light Exposure: Reduce laser power and exposure time. Use neutral density filters. For fixed cells, use an anti-fade mounting medium.[10][12]
High Background Fluorescence 1. Incomplete Washing: Insufficient removal of the probe from the coverslip and medium.[10] 2. Probe Precipitation: The probe may not be fully dissolved or properly complexed with BSA, leading to fluorescent aggregates.[10]1. Increase Washes: Increase the number and volume of washes after the labeling step.[10] 2. Ensure Proper Preparation: Confirm that the this compound is fully dissolved (e.g., in ethanol or DMSO) before complexing with fatty acid-free BSA.[8][10]
Non-Specific Staining of Organelles 1. Insufficient Chase Time: The probe has been internalized but has not had enough time to traffic to and accumulate in the target organelle (e.g., the Golgi).[10]1. Increase Incubation Time: After the initial labeling, increase the "chase" period in fresh medium (e.g., 30-90 minutes at 37°C) to allow for proper trafficking.[10]
Signal Fades Rapidly During Imaging 1. Photobleaching: The NBD fluorophore is being destroyed by the excitation light.[3] 2. Probe Efflux: Some cells may actively transport the probe out of the cell.1. Imaging Optimization: Use the lowest possible laser power that provides a detectable signal. Reduce the exposure time per frame and the total number of frames acquired. Consider using more sensitive detectors.[12] 2. Check for Transporters: If working with cells known to express efflux pumps (e.g., P-glycoprotein), consider the use of appropriate inhibitors.[13]
Inconsistent Results Between Experiments 1. Variability in Cell Health/Density: Differences in cell conditions can affect probe uptake and metabolism. 2. Inconsistent Reagent Preparation: Variations in the preparation of BSA or probe solutions. 3. Temperature Fluctuations: Inconsistent temperatures during incubation steps. 4. Variable Imaging Parameters: Using different microscope settings between experiments.1. Standardize Cell Culture: Use cells at a consistent passage number and confluency. 2. Prepare Fresh Solutions: Prepare fresh probe-BSA complexes for each experiment. 3. Maintain Stable Temperatures: Use a calibrated incubator or water bath for all temperature-sensitive steps. 4. Use Consistent Settings: Save and re-use microscope acquisition settings for all samples within a study.[14]

Quantitative Data Summary

Table 1: Spectral Properties of NBD Fluorophore

PropertyValueNotes
Excitation Maximum (in Methanol)~466 nmThe fluorescence of NBD is highly dependent on the environment.[2]
Emission Maximum (in Methanol)~535 nmThe emission shifts depending on the polarity of the solvent.[1][2]

Table 2: Effect of Solvent Polarity on NBD Fluorescence Emission

SolventDielectric ConstantEmission Maximum (nm)Relative Intensity
Tetrahydrofuran7.58520 - 525High
Isopropanol18.30520 - 525Medium
Acetone20.70520High
Ethanol24.55530 - 535Low
Methanol32.70535 - 540Low
Water80.10N/AVery Weak/Negligible

(Data adapted from studies on NBD-labeled serotonin analogs, which demonstrate the general environmental sensitivity of the NBD fluorophore.[1][15][16])

Experimental Protocols

Protocol 1: Preparation of NBD-Ceramide/BSA Complex

This protocol is essential for ensuring the probe is properly delivered to cells in a non-aggregated form.

  • Prepare a 1 mM stock solution of this compound in a solvent like absolute ethanol or DMSO.

  • In a separate tube, prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in a balanced salt solution (e.g., HBSS) or serum-free medium at a concentration of approximately 0.34 mg/mL.

  • Transfer the desired volume of the NBD-lipid stock solution to a clean glass tube and evaporate the solvent under a stream of nitrogen gas.[8]

  • Redissolve the dried lipid film in a small volume of absolute ethanol (e.g., 200 µL for every 100 nmol of lipid).[8]

  • While vortexing the BSA solution, slowly inject the ethanolic lipid solution into the BSA-containing medium.

  • Continue to vortex for a few minutes to ensure complete complex formation. The final complex can be stored at -20°C.[8]

Protocol 2: Live-Cell Labeling of the Golgi Apparatus

This protocol describes a common method for labeling the Golgi complex in living cells.

  • Cell Preparation: Grow cells to a desired confluency on glass coverslips or in imaging dishes.

  • Pre-incubation/Washing: Rinse the cells with an appropriate medium (e.g., serum-free medium or HBSS) to remove residual serum.[17]

  • Labeling: Incubate the cells with the pre-prepared this compound-BSA complex (typically at a final concentration of 1-5 µM) in medium for 30 minutes at 4°C.[17] This step allows the probe to insert into the plasma membrane with minimal endocytosis.

  • Washing: Rinse the cells several times with ice-cold medium to remove the excess, unbound probe.[17]

  • Chase: Add fresh, pre-warmed (37°C) complete culture medium to the cells and incubate for an additional 30-90 minutes at 37°C.[17] This "chase" period allows the internalized probe to be transported to and metabolized within the Golgi apparatus.

  • Imaging: Wash the cells in fresh medium or imaging buffer and proceed with fluorescence microscopy.[17]

Protocol 3: Dithionite Quenching Assay (Back-Exchange Alternative)

This assay is used to quench the fluorescence of probes remaining on the outer leaflet of the plasma membrane, allowing for specific visualization of internalized lipids.

  • Label cells with this compound as described in Protocol 2.

  • After the desired incubation/chase period, place the cells on ice to halt membrane trafficking.

  • Prepare a fresh, ice-cold solution of sodium dithionite (e.g., 88 mM) in a suitable buffer.[6]

  • Incubate the cells with the dithionite solution for a short period (e.g., 2-3 minutes) on ice.

  • Quickly wash the cells several times with ice-cold buffer to remove the dithionite.

  • Image the cells immediately. The remaining fluorescence should correspond to the internalized pool of this compound and its metabolites, protected from the membrane-impermeable dithionite.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling & Trafficking cluster_imaging Imaging prep_cells 1. Prepare Cells on Coverslips label_pm 3. Label Plasma Membrane (e.g., 30 min @ 4°C) prep_cells->label_pm prep_probe 2. Prepare Probe-BSA Complex prep_probe->label_pm wash1 4. Wash Excess Probe label_pm->wash1 chase 5. Chase Period (e.g., 30-90 min @ 37°C) wash1->chase wash2 6. Final Wash chase->wash2 image 7. Fluorescence Microscopy wash2->image

Caption: General workflow for live-cell imaging using this compound.

Troubleshooting_Flowchart start Start Imaging problem Low/No Signal? start->problem cause1 Photobleaching? problem->cause1 Yes end Signal Optimized problem->end No cause2 Inefficient Uptake? cause1->cause2 No sol1 Reduce Laser Power & Exposure Time cause1->sol1 Yes cause3 Harsh Back-Exchange? cause2->cause3 No sol2 Increase Probe Conc. & Incubation Time cause2->sol2 Yes sol3 Reduce BSA Conc. & Incubation Time cause3->sol3 Yes cause3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for low fluorescence signal issues.

Metabolism_Pathway cluster_membrane Plasma Membrane cluster_golgi Golgi Apparatus C6_NBD_Cer_PM C6-NBD-Ceramide C6_NBD_Cer_Golgi C6-NBD-Ceramide C6_NBD_Cer_PM->C6_NBD_Cer_Golgi Vesicular Transport GCS Glucosylceramide Synthase (GCS) C6_NBD_Cer_Golgi->GCS SMS Sphingomyelin Synthase (SMS) C6_NBD_Cer_Golgi->SMS C6_NBD_GlcCer C6-NBD-Glucosylceramide GCS->C6_NBD_GlcCer Metabolite 1 C6_NBD_SM C6-NBD-Sphingomyelin SMS->C6_NBD_SM Metabolite 2

References

Improving signal-to-noise ratio in C6 NBD Lactosylceramide imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in C6 NBD Lactosylceramide imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a fluorescently labeled analog of lactosylceramide, a type of glycosphingolipid.[][2] It contains a six-carbon acyl chain (C6) and the NBD (nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore.[] This fluorescent probe is widely used in cell biology to visualize and study the trafficking and metabolism of glycosphingolipids.[] Its key applications include real-time imaging of lactosylceramide transport through the Golgi apparatus and to the plasma membrane, studying lipid sorting and vesicular transport, and investigating the dynamics of lipid rafts.[]

Q2: What are the spectral properties of this compound?

A2: The NBD fluorophore attached to C6 Lactosylceramide is environmentally sensitive, meaning its fluorescence is significantly enhanced in the nonpolar environment of cellular membranes compared to aqueous solutions.[3] The typical excitation and emission maxima for NBD are in the range of 451-495 nm (blue) and 496-570 nm (green), respectively.[2][4]

Q3: Can this compound be used in both live and fixed cells?

A3: Yes, similar NBD-labeled lipids like C6 NBD Ceramide are effective for staining the Golgi apparatus in both live and fixed cells.[5] However, fixation and permeabilization steps should be optimized to avoid artifacts and preserve the lipid distribution.[6]

Troubleshooting Guide

High background fluorescence and a low signal-to-noise ratio are common challenges in this compound imaging. The following guide addresses specific issues and provides potential solutions.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from organelles of interest, making data interpretation difficult.

Potential Cause Recommended Solution
Excessive Probe Concentration Perform a concentration titration to determine the lowest effective concentration that provides a clear signal. For similar NBD-labeled lipids, concentrations are ideally kept below 5 µM.[7]
Incomplete Removal of Unbound Probe Ensure thorough washing steps after probe incubation to remove any unbound this compound from the coverslip and medium.[7]
Probe Remaining at the Plasma Membrane Implement a "back-exchange" procedure after staining by incubating cells with a solution containing fatty-acid-free Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS) to remove excess probe from the plasma membrane.[7] This is a highly effective method for reducing background.[7]
Autofluorescence from Media Use a phenol red-free and, if possible, riboflavin-free imaging medium to reduce autofluorescence.[7] Commercially available low-fluorescence imaging solutions can significantly improve the signal-to-noise ratio.[7]
Serum Contribution to Background If using serum-containing media during imaging, consider reducing the serum concentration or switching to a serum-free medium for the imaging period.[7]
Issue 2: Weak Specific Signal

A faint signal from the target organelle can be as problematic as high background.

Potential Cause Recommended Solution
Suboptimal Incubation Time/Temperature Optimize the incubation time and temperature to allow for sufficient uptake and transport of the probe. A common protocol for similar lipids involves a 30-minute incubation at 4°C, followed by a chase period at 37°C for 30 minutes to allow for transport to the Golgi.[7]
Inefficient Probe Uptake If the signal is consistently low, consider slightly increasing the probe concentration or extending the incubation time, while carefully monitoring for any increase in background.[8]
Rapid Probe Metabolism or Degradation Perform a time-course experiment to identify the optimal imaging window after labeling, before the fluorescent signal diminishes due to metabolic processes.[8]
Issue 3: Photobleaching (Signal Fades During Imaging)

Photobleaching is the light-induced destruction of the fluorophore, leading to signal loss over time.

Potential Cause Recommended Solution
Excessive Light Exposure Minimize the exposure time and excitation light intensity to the lowest levels that still provide a detectable signal.
Instability of the Fluorophore Use an anti-fade mounting medium for fixed-cell imaging.[9] For live-cell imaging, consider using specialized imaging media that help maintain cell health and reduce phototoxicity.[9]

Experimental Protocols & Workflows

Standard this compound Labeling Protocol (Live Cells)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). For cell loading, complex the probe with fatty-acid-free BSA in a serum-free medium.

  • Labeling:

    • Wash the cells with a pre-warmed, serum-free medium.

    • Incubate the cells with the this compound-BSA complex (e.g., 1-5 µM) for 30 minutes at 4°C to allow the probe to insert into the plasma membrane while minimizing endocytosis.

  • Chase Period:

    • Wash the cells to remove the labeling solution.

    • Add pre-warmed complete medium and incubate at 37°C for 30-60 minutes to allow for internalization and transport to the Golgi.

  • Back-Exchange (Optional but Recommended):

    • To reduce plasma membrane signal, wash the cells with a cold balanced salt solution.

    • Incubate the cells with a cold medium containing fatty-acid-free BSA (e.g., 1-2%) for 10-15 minutes on ice.[8]

    • Repeat the back-exchange step if necessary.

  • Imaging:

    • Wash the cells with an appropriate imaging buffer (e.g., phenol red-free medium).

    • Proceed with live-cell imaging using appropriate filter sets for the NBD fluorophore.

G cluster_workflow Experimental Workflow: this compound Imaging prep Prepare C6 NBD Lactosylceramide-BSA Complex labeling Label Cells at 4°C (30 min) prep->labeling chase Chase at 37°C (30-60 min) labeling->chase back_exchange Back-Exchange with BSA (Optional, on ice) chase->back_exchange imaging Live Cell Imaging back_exchange->imaging

Caption: Workflow for this compound live-cell imaging.

Troubleshooting Logic for High Background

The following diagram illustrates a logical approach to troubleshooting high background fluorescence.

G start High Background Observed check_conc Is Probe Concentration Optimized? start->check_conc reduce_conc Titrate to Lower Concentration (e.g., < 5 µM) check_conc->reduce_conc No check_wash Are Washing Steps Thorough? check_conc->check_wash Yes reduce_conc->check_wash improve_wash Increase Number/Volume of Washes check_wash->improve_wash No check_back_exchange Is Back-Exchange Performed? check_wash->check_back_exchange Yes improve_wash->check_back_exchange implement_back_exchange Implement BSA Back-Exchange Protocol check_back_exchange->implement_back_exchange No check_media Is Imaging Medium Low-Fluorescence? check_back_exchange->check_media Yes implement_back_exchange->check_media change_media Switch to Phenol Red-Free/ Low-Fluorescence Medium check_media->change_media No end Signal-to-Noise Improved check_media->end Yes change_media->end

Caption: Troubleshooting flowchart for high background fluorescence.

Lipid Trafficking Pathway

This compound is internalized from the plasma membrane and transported through the endocytic pathway to the Golgi apparatus.

G pm Plasma Membrane early_endosome Early Endosome pm->early_endosome Endocytosis early_endosome->pm Recycling late_endosome Late Endosome early_endosome->late_endosome golgi Golgi Apparatus late_endosome->golgi

Caption: Simplified trafficking pathway of this compound.

References

Preventing C6 NBD Lactosylceramide degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent the degradation of C6 NBD Lactosylceramide during experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its stability?

A: this compound should be stored at -20°C and protected from light.[1][2][3] For experimental use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in a suitable organic solvent like ethanol or DMSO and store these at -20°C, again, protected from light.

Q2: My fluorescent signal is very weak. What are the common causes?

A: A weak signal can result from several factors:

  • Photobleaching: The NBD fluorophore is susceptible to damage from prolonged exposure to excitation light.[4][5]

  • Degradation: The probe may have degraded due to improper storage, exposure to harsh pH conditions, or enzymatic activity in the cells.

  • Low Concentration: The concentration of the probe used for labeling may be too low.

  • Environmental Quenching: The NBD group is highly sensitive to its environment. Its fluorescence is weak in polar, aqueous environments and bright in nonpolar, hydrophobic environments like membranes.[6][7][8] If the probe is not correctly partitioning into the target membranes, the signal will be low.

  • Over-labeling: Paradoxically, too much dye attached to a molecule or within a membrane can lead to self-quenching, reducing the overall fluorescence output.[9]

Q3: I'm observing high background fluorescence. How can I reduce it?

A: High background is often due to excess probe that has not been washed away or probe that has precipitated. To reduce background, ensure you are performing a "back-extraction" step. After labeling, incubate cells with a solution of fatty acid-free Bovine Serum Albumin (BSA) to remove the probe from the outer leaflet of the plasma membrane.[10] Optimizing the probe concentration and wash steps is also critical.

Q4: Can this compound be metabolized by cells? How does this affect my experiment?

A: Yes. This compound is an analog of a natural lipid and can be processed by cellular enzymes. It can be a substrate for lactosylceramidase or be further glycosylated in the Golgi apparatus.[11][12] Additionally, phospholipases can cleave the NBD-labeled fatty acid.[10][13] This metabolic conversion can be a subject of study, but if you are tracking a specific organelle, it can lead to the fluorescent signal appearing in unintended locations. Analyzing lipid extracts by Thin Layer Chromatography (TLC) can help identify metabolic products.[13]

Q5: What is the optimal pH for using NBD-labeled lipids?

A: The NBD fluorophore's fluorescence is environmentally sensitive, which includes pH. While many NBD probes are used effectively at physiological pH (~7.4), their fluorescence properties can change in acidic compartments like lysosomes.[14][15][16] The fluorescence intensity of some NBD derivatives can increase significantly in acidic environments.[15][16] It is crucial to maintain a stable, buffered pH throughout the experiment unless pH changes are the variable being studied.

Troubleshooting Guides

Issue 1: Rapid Signal Loss or Photobleaching
Potential Cause Recommended Solution
High-Intensity Excitation Light Reduce the power/intensity of the laser or lamp on your microscope to the lowest level that provides a usable signal.
Prolonged Exposure Time Minimize the duration of light exposure. Use shorter exposure times for image acquisition and avoid continuous illumination.
Oxygen Presence Photobleaching is often mediated by reactive oxygen species.[17] Use an anti-fade mounting medium for fixed cells to scavenge free radicals.
Suboptimal Fluorophore The NBD fluorophore is known to be less photostable than other dyes like BODIPY.[18] If photobleaching is a persistent issue, consider using an alternative fluorescent lipid analog for your application.
Issue 2: Artifactual Localization or Diffuse Staining
Potential Cause Recommended Solution
Metabolic Conversion The probe is being transported and metabolized, leading to fluorescence in multiple compartments (e.g., Golgi, lysosomes). To study initial trafficking, perform experiments at lower temperatures (e.g., 4°C for plasma membrane labeling, 20°C to inhibit endocytosis) and for shorter durations.[10][13]
Probe Precipitation The probe was not properly complexed with BSA before being added to the aqueous cell media, causing it to precipitate and stick non-specifically to surfaces. Ensure the NBD-lipid/BSA complex is correctly prepared.[19]
Cell Death/Membrane Permeabilization High concentrations of the probe or solvent (DMSO/ethanol) can be cytotoxic, leading to compromised membranes and diffuse staining. Perform a dose-response experiment to find the optimal, non-toxic concentration.
Incomplete Back-Extraction Residual probe on the plasma membrane can contribute to diffuse signal. Optimize the concentration and duration of the BSA back-extraction step to ensure complete removal of surface-localized probe.[10]

Data Summary

The fluorescence of the NBD group is highly dependent on its microenvironment. This table summarizes the expected properties in different solvent polarities, which is crucial for interpreting experimental results.

Property Polar Environment (e.g., Water, Buffer) Nonpolar Environment (e.g., Lipid Membrane) Reference
Fluorescence Quantum Yield Very LowHigh[6][7][8]
Fluorescence Lifetime ShortLong[6]
Emission Maximum Blue-shifted (shorter wavelength)Red-shifted (longer wavelength)[6]
Appearance Weakly fluorescentBrightly fluorescent[6][8]

Experimental Protocols & Visualizations

Protocol: General Cell Labeling with this compound

This protocol provides a general workflow for labeling live cells to study lipid uptake and trafficking.

  • Preparation of NBD-Lipid/BSA Complex: a. In a glass tube, dry down the required amount of this compound from its organic solvent using a stream of nitrogen gas. b. Resuspend the lipid film in a small volume of absolute ethanol. c. Add this ethanol solution to a solution of 0.34 mg/mL fatty acid-free BSA in a buffered salt solution (e.g., HBSS) while vortexing. The final concentration is typically around 5 µM.[18][19]

  • Cell Labeling: a. Grow cells on glass coverslips or appropriate imaging dishes. b. Wash the cells twice with pre-chilled labeling buffer (e.g., HBSS with 10 mM HEPES). c. To label the plasma membrane, incubate cells with the NBD-lipid/BSA complex for 30 minutes at 4°C.[18] d. To study internalization and trafficking, after the initial cold incubation, wash away excess probe and incubate the cells in fresh, warm medium at 37°C for the desired time (e.g., 15-60 minutes).[18]

  • Back-Extraction (Optional but Recommended): a. To remove the probe remaining in the outer leaflet of the plasma membrane, wash the cells twice with a cold solution containing 5% (w/v) fatty acid-free BSA.[10] b. Incubate for 30 minutes at 4°C. Repeat this step.

  • Imaging: a. Wash the cells with fresh, cold buffer. b. Mount the coverslip for immediate imaging via fluorescence microscopy. c. Use appropriate filter sets for NBD (Excitation ~460-490 nm, Emission ~520-550 nm).[1][20] d. Minimize light exposure to prevent photobleaching.[17]

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_acq Analysis prep_stock Prepare NBD-LacCer Stock Solution prep_bsa Prepare NBD-LacCer/BSA Complex prep_stock->prep_bsa label_cells Label Cells (e.g., 30 min @ 4°C) prep_bsa->label_cells incubation Incubate for Uptake (e.g., 30 min @ 37°C) label_cells->incubation back_extract Back-Extract with BSA (Removes surface signal) incubation->back_extract wash Wash Cells back_extract->wash image Fluorescence Microscopy (Minimize Light Exposure) wash->image analyze Data Analysis image->analyze

Caption: A typical workflow for cell labeling and analysis using this compound.

Diagram: Potential Degradation & Alteration Pathways

G cluster_photo Physical Alteration cluster_bio Metabolic Conversion start This compound (Intact Probe) photobleached Photobleached NBD (Non-fluorescent) start->photobleached High-Intensity Light hydrolyzed C6 NBD Ceramide + Galactose start->hydrolyzed Lactosylceramidase cleaved Lyso-Lactosylceramide + NBD-Fatty Acid start->cleaved Phospholipase A2 further_glyco Complex NBD- Glycosphingolipids start->further_glyco Golgi Enzymes

Caption: Pathways leading to signal loss or metabolic alteration of the probe.

Diagram: Lactosylceramide Biosynthesis Pathway

G cer Ceramide synthase1 GlcCer Synthase cer->synthase1 glccer Glucosylceramide (GlcCer) synthase2 LacCer Synthase glccer->synthase2 laccer Lactosylceramide (LacCer) synthase3 Various Glycosyltransferases laccer->synthase3 complex Complex Glycosphingolipids (e.g., Gangliosides) synthase1->glccer synthase2->laccer synthase3->complex

Caption: Simplified biosynthesis pathway showing Lactosylceramide as a key intermediate.[11][12][21]

References

Technical Support Center: C6 NBD Lactosylceramide Staining and Fixation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on cell fixation methods for C6 NBD Lactosylceramide staining. Find answers to frequently asked questions and troubleshooting tips to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent analog of lactosylceramide, a glycosphingolipid.[] It contains a short six-carbon acyl chain and the NBD (nitrobenzoxadiazole) fluorophore.[] This probe is widely used in cell biology to study the localization, transport, and metabolism of glycosphingolipids.[] Its fluorescence allows for real-time imaging of these processes in live cells and for visualizing their distribution in fixed cells.[]

Q2: Can I use this compound on fixed cells?

Yes, this compound and its related compound, C6 NBD-Ceramide, can be used to stain both live and fixed cells.[2][3] Staining in live cells allows for the study of dynamic processes, while staining in fixed cells provides a snapshot of the lipid's distribution at a specific time point.

Q3: Which fixation method is best for preserving this compound staining?

Paraformaldehyde (PFA) is the most recommended fixative for preserving the staining of fluorescently labeled lipids like this compound.[4] Aldehyde-based fixatives like PFA cross-link proteins, which helps to maintain the overall cell structure without significantly extracting lipids.[5] In contrast, alcohol-based fixatives like methanol and acetone are not recommended as they dehydrate the cells and extract lipids, leading to a significant loss of the fluorescent signal and potential artifacts.[4][5]

Q4: Will fixation affect the localization of this compound?

Fixation can potentially introduce artifacts and alter the localization of membrane components.[5][6] While PFA is good at preserving the overall structure, it primarily cross-links proteins and does not directly fix lipids.[5] This can lead to some redistribution of the lipid probe. For more robust fixation of membrane structures, a combination of PFA and a low concentration of glutaraldehyde can be used, though this may increase autofluorescence.[7][8]

Q5: How can I minimize fluorescence quenching of the NBD probe?

The NBD fluorophore can be susceptible to photobleaching and environmental quenching. To minimize this:

  • Protect samples from light as much as possible during and after staining and fixation.

  • Use an anti-fade mounting medium.

  • Image the samples promptly after preparation.

  • When using glutaraldehyde, a quenching step with sodium borohydride may be necessary to reduce autofluorescence.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Weak or No Signal After Fixation Methanol or Acetone Fixation: These organic solvents extract lipids, leading to a loss of the this compound signal.[4][5]Use a paraformaldehyde (PFA)-based fixation protocol. Avoid using methanol or acetone.
Insufficient Staining: The initial staining intensity before fixation might have been too low.Optimize the staining protocol by adjusting the concentration of this compound and the incubation time.
Photobleaching: The NBD fluorophore is susceptible to photobleaching.Minimize exposure to light during all steps. Use an anti-fade mounting medium. Image samples as soon as possible.
Altered Subcellular Localization Lipid Redistribution During Fixation: Aldehyde fixatives do not directly cross-link lipids, which can allow for some movement.[5]Consider using a combination of PFA and a low concentration of glutaraldehyde for better membrane preservation.[7] Be aware that this may increase autofluorescence and require a quenching step.
Permeabilization Artifacts: Detergents used for permeabilization (e.g., Triton X-100) can disrupt membranes and extract lipids.[5]If co-staining for intracellular targets is necessary, choose a mild permeabilizing agent like saponin and use the lowest effective concentration for the shortest possible time. For many applications with this compound, permeabilization may not be necessary if the staining is performed on live cells before fixation.
High Background Fluorescence Autofluorescence from Glutaraldehyde: Glutaraldehyde fixation can induce significant autofluorescence.[9][10][11]If using glutaraldehyde, include a quenching step with sodium borohydride (0.1% in PBS for 10-15 minutes) after fixation.[8]
Non-specific Staining: The probe may have aggregated or non-specifically bound to cellular components.Ensure the this compound is properly complexed with BSA before adding it to the cells.[2][3] Include adequate washing steps after staining.
Cell Morphology is Poorly Preserved Inadequate Fixation: Fixation time may be too short, or the fixative concentration may be too low.Optimize the fixation protocol. A common starting point is 4% PFA in PBS for 15-20 minutes at room temperature.[3]
Methanol Fixation: Methanol can alter cellular and organelle structure.[5]Switch to a PFA-based fixation method for better morphological preservation.

Comparison of Fixation Methods for this compound Staining

Fixative Principle of Action Effect on this compound Signal Effect on Cell Morphology Recommendation
Paraformaldehyde (PFA) Cross-links proteins through amino groups.[5][12]Good signal retention.[4]Excellent preservation of cellular and organelle structure.[4]Highly Recommended
Methanol/Acetone Dehydrates cells and precipitates proteins.[5]Significant signal loss due to lipid extraction.[4][5]Can cause cell shrinkage and structural artifacts.[5]Not Recommended
Glutaraldehyde A bifunctional aldehyde that provides more extensive protein cross-linking than PFA.[5]Good signal retention.Excellent preservation of fine ultrastructure.[7]Recommended with caution (potential for high autofluorescence).[9][10][11]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation

This protocol is recommended for preserving the fluorescence of this compound while maintaining good cellular morphology.

  • Staining: Stain live cells with this compound according to your established protocol.

  • Washing: Gently wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.[3]

  • Washing: Gently wash the cells 2-3 times with PBS to remove the fixative.

  • Mounting: Mount the coverslip with an anti-fade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~466/536 nm).

Protocol 2: Paraformaldehyde (PFA) and Glutaraldehyde (GA) Fixation

This protocol provides enhanced preservation of membrane structures but may require a quenching step to reduce autofluorescence.

  • Staining: Stain live cells with this compound as per your protocol.

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS.

  • Fixation: Add a freshly prepared solution of 4% PFA with 0.1-0.2% glutaraldehyde in PBS to the cells and incubate for 15 minutes at room temperature.[7]

  • Washing: Gently wash the cells 2-3 times with PBS.

  • Quenching (Optional but Recommended): If high background fluorescence is observed, incubate the cells with 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature to quench glutaraldehyde-induced autofluorescence.[8]

  • Washing: Gently wash the cells 2-3 times with PBS.

  • Mounting: Mount with an anti-fade mounting medium.

  • Imaging: Proceed with fluorescence microscopy.

Visualized Workflows

Fixation_Workflow cluster_pre_fix Pre-Fixation cluster_fixation Fixation cluster_post_fix Post-Fixation start Start stain Stain Live Cells with This compound start->stain wash1 Wash with PBS stain->wash1 pfa 4% PFA (15-20 min) wash1->pfa Recommended pfa_ga 4% PFA + 0.1% GA (15 min) wash1->pfa_ga For Enhanced Membrane Preservation wash2 Wash with PBS pfa->wash2 pfa_ga->wash2 quench Quench with Sodium Borohydride (Optional) wash2->quench If using GA mount Mount with Anti-fade Medium wash2->mount If no GA wash3 Wash with PBS quench->wash3 wash3->mount image Image mount->image

Figure 1. Recommended fixation workflows for this compound staining.

Troubleshooting_Workflow cluster_problem Identify the Problem cluster_cause Investigate the Cause cluster_solution Implement Solution start Start Troubleshooting weak_signal Weak or No Signal start->weak_signal altered_loc Altered Localization start->altered_loc high_bg High Background start->high_bg fix_method Fixation Method? weak_signal->fix_method altered_loc->fix_method permeabilization Permeabilization? altered_loc->permeabilization ga_used Glutaraldehyde Used? high_bg->ga_used use_pfa Use PFA-based fixation fix_method->use_pfa Methanol/Acetone optimize_perm Optimize or omit permeabilization permeabilization->optimize_perm Harsh Detergent quench_ga Add sodium borohydride quenching step ga_used->quench_ga Yes end Problem Solved? use_pfa->end Re-evaluate optimize_perm->end Re-evaluate quench_ga->end Re-evaluate

Figure 2. A logical workflow for troubleshooting common issues in fixed-cell this compound staining.

References

Validation & Comparative

A Head-to-Head Comparison: C6 NBD Lactosylceramide vs. BODIPY-Lactosylceramide for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for studying sphingolipid metabolism and trafficking, the choice between C6 NBD Lactosylceramide and BODIPY-Lactosylceramide is pivotal. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal tool for your research needs.

At their core, both this compound and BODIPY-Lactosylceramide are fluorescent analogs of lactosylceramide, a key glycosphingolipid in cellular membranes. They enable the visualization and tracking of lactosylceramide's journey through cellular pathways, including its transport to the Golgi apparatus and its involvement in endocytosis and lipid raft dynamics. However, the choice of the attached fluorophore—NBD (Nitrobenzoxadiazole) or BODIPY (Boron-dipyrromethene)—significantly impacts the experimental outcomes due to their distinct photophysical properties.

Quantitative Data Summary

The selection of a fluorescent probe is often dictated by its brightness, spectral properties, and stability. The following table summarizes the key quantitative data for this compound and BODIPY FL-Lactosylceramide, the most common BODIPY analog for this application.

PropertyThis compoundBODIPY FL C5-Lactosylceramide
Excitation Maximum ~466 nm[1]~503 nm[2]
Emission Maximum ~536 nm[1]~512 nm[2]
Molar Absorptivity (ε) ModerateHigh (>80,000 cm⁻¹M⁻¹)[2][3]
Fluorescence Quantum Yield (Φ) Low and environmentally sensitive (~0.008 in water for a derivative)[4]High (often approaching 1.0)[2][3][5]
Photostability ModerateHigh[6][7][8]
pH Sensitivity Fluorescence can be pH-dependent[9][10]Generally insensitive to pH[11]
Environmental Sensitivity High; fluorescence increases in nonpolar environments[12]Low[11]

Performance Comparison

Brightness and Photostability:

BODIPY-Lactosylceramide emerges as the superior probe in terms of brightness and photostability.[6][7][8] Its significantly higher molar absorptivity and quantum yield result in a much brighter fluorescent signal, enabling detection of lower concentrations of the probe and reducing the required exposure times during imaging.[2][3] This inherent brightness is coupled with greater resistance to photobleaching, a critical advantage for time-lapse imaging and experiments requiring prolonged visualization.[6][7][8] NBD-based probes, in contrast, are more susceptible to fading under continuous illumination.

Environmental and pH Sensitivity:

The fluorescence of NBD is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous media and becoming brighter in hydrophobic environments like cellular membranes.[12] While this property can be leveraged to study membrane binding, it can also lead to variability in signal intensity. Furthermore, NBD's fluorescence can be influenced by pH, with some derivatives showing altered fluorescence in acidic compartments.[9][10] BODIPY dyes, on the other hand, are known for their relative insensitivity to both solvent polarity and pH, providing a more stable and predictable fluorescent signal within different cellular compartments.[11]

Metabolism and Cellular Transport:

It is important to note that the choice of fluorophore can influence the metabolic fate and transport of the lactosylceramide analog.[6] Researchers should consider that the bulkier and more hydrophobic BODIPY moiety may alter the interaction of the lipid with transport proteins and metabolic enzymes to a different extent than the smaller NBD group.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for staining live and fixed cells.

Protocol 1: Staining the Golgi Apparatus in Live Cells with C6 NBD-Lactosylceramide

1. Preparation of NBD-Lactosylceramide-BSA Complex: a. Prepare a 1 mM stock solution of C6 NBD-Lactosylceramide in a chloroform:methanol (2:1, v/v) mixture. b. In a glass tube, evaporate a desired amount of the stock solution to dryness under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour. c. Resuspend the dried lipid in ethanol to a concentration of 1 mM. d. Prepare a solution of 0.34 mg/mL defatted bovine serum albumin (BSA) in a serum-free balanced salt solution (e.g., HBSS) containing 10 mM HEPES, pH 7.4. e. While vortexing the BSA solution, inject the ethanolic NBD-Lactosylceramide solution to achieve a final concentration of 5 µM. This forms the NBD-Lactosylceramide-BSA complex.

2. Cell Staining: a. Grow cells on glass coverslips to the desired confluency. b. Rinse the cells with an appropriate medium, such as HBSS/HEPES. c. Incubate the cells with the 5 µM NBD-Lactosylceramide-BSA complex for 30 minutes at 4°C. d. Wash the cells several times with ice-cold medium. e. Incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes to allow for transport to the Golgi apparatus. f. Wash the cells with fresh medium and mount them for fluorescence microscopy.

Protocol 2: Staining Lipid Droplets and Membranes in Live Cells with BODIPY-Lactosylceramide

1. Preparation of BODIPY-Lactosylceramide Working Solution: a. Prepare a 1 mM stock solution of BODIPY-Lactosylceramide in DMSO. b. Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-5 µM.

2. Cell Staining: a. Plate cells in a suitable imaging dish or on coverslips. b. Remove the culture medium and wash the cells once with PBS. c. Add the BODIPY-Lactosylceramide working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. d. Wash the cells two to three times with PBS to remove unbound probe. e. Add fresh medium or PBS to the cells and observe under a fluorescence microscope.

Protocol 3: Staining Fixed Cells

1. Cell Fixation: a. Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. b. Wash the cells three times with PBS.

2. Staining: a. Incubate the fixed cells with the desired concentration of either C6 NBD-Lactosylceramide-BSA complex or BODIPY-Lactosylceramide working solution for 30-60 minutes at room temperature, protected from light. b. Wash the cells three times with PBS. c. Mount the coverslips using an appropriate mounting medium.

Visualizing Cellular Processes

The following diagrams, generated using Graphviz, illustrate key experimental workflows and cellular pathways where these fluorescent probes are employed.

experimental_workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging stock Stock Solution (in organic solvent) complex BSA Complexation (for NBD) stock->complex Evaporation & Resuspension working Working Solution (in buffer/medium) stock->working Dilution incubation Incubation with Probe complex->incubation working->incubation cells Cells on Coverslips/Dish cells->incubation wash Washing incubation->wash microscopy Fluorescence Microscopy wash->microscopy

Caption: General experimental workflow for cell staining with fluorescent lactosylceramides.

endocytosis_pathway probe Fluorescent Lactosylceramide pm Plasma Membrane probe->pm caveolae Caveolae-mediated Endocytosis pm->caveolae clathrin Clathrin-mediated Endocytosis pm->clathrin early_endosome Early Endosome caveolae->early_endosome clathrin->early_endosome golgi Golgi Apparatus early_endosome->golgi recycling Recycling to Plasma Membrane early_endosome->recycling recycling->pm

Caption: Endocytic and intracellular trafficking pathways of lactosylceramide analogs.

golgi_transport er Endoplasmic Reticulum ceramide Ceramide er->ceramide golgi Golgi Apparatus ceramide->golgi lactosylceramide Lactosylceramide golgi->lactosylceramide Lactosylceramide Synthase sm Sphingomyelin golgi->sm Sphingomyelin Synthase gc Glucosylceramide golgi->gc Glucosylceramide Synthase probe Fluorescent Ceramide Analog probe->golgi Transport

Caption: Sphingolipid metabolism and transport centered at the Golgi apparatus.

Conclusion

References

A Comparative Guide to the Cytotoxicity of Fluorescent Ceramide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of ceramide-mediated signaling pathways, which are pivotal in cellular processes like apoptosis, cell cycle arrest, and senescence, heavily relies on the use of fluorescent ceramide analogs.[1][2] These analogs allow for the visualization of ceramide trafficking and localization within cells. However, the addition of a fluorescent tag can alter the molecule's biological activity, including its cytotoxicity. This guide provides an objective comparison of the cytotoxic effects of various fluorescent ceramide analogs, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of fluorescent ceramide analogs is a critical consideration for in vitro and in vivo studies, as it can influence experimental outcomes. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function. The following tables summarize the IC50 values for several novel fluorescent ceramide analogs from published studies.

A study on self-fluorescent ceramide-flavone analogs reported their anti-proliferative effects on different breast cancer cell lines.[3][4]

Table 1: IC50 Values (μM) of Self-Fluorescent Ceramide-Flavone Analogs in Breast Cancer Cell Lines [3]

Analog/Cell LineMDA-MB-231MCF-7MCF-7TN-R
2'-OH flavone 12.56 ± 0.3212.52 ± 0.2324.59 ± 0.44
3-OH flavone 10.67 ± 0.0919.33 ± 0.5214.56 ± 0.87
5-OH flavone 75.07 ± 18.4786.57 ± 2.6843.78 ± 7.94
6-OH flavone 13.76 ± 0.7213.72 ± 0.4213.17 ± 0.53
7-OH flavone 18.38 ± 0.2118.39 ± 0.1624.24 ± 0.67

Data is presented as mean ± standard error.

Another study evaluated a series of novel ceramide analogs, including thiourea B13 analogs, for their cytotoxic activity against human renal cancer (Caki-2) and leukemic cancer (HL-60) cells.[5]

Table 2: IC50 Values (μM) of Thiourea B13 Ceramide Analogs [5]

CompoundCaki-2HL-60
B13 10928
C6-ceramide 4326
Compound 12 369
Compound 15 >10018
Compound 16 4110

It is important to note that while widely used fluorescent ceramide analogs like NBD-ceramide and BODIPY-ceramide are instrumental in tracking ceramide metabolism and distribution, their cytotoxic profiles are not always directly compared in terms of IC50 values in the literature.[6][7] However, it is acknowledged that the fluorescent moiety can influence the metabolic fate and biological activity of the ceramide backbone.[6] For instance, NBD-labeled ceramides are preferentially hydrolyzed by alkaline/neutral ceramidases, while being poor substrates for acid ceramidase.[6]

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity experiments cited in the tables above.

MTT Assay for Anti-Proliferative Effects[3]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Cells from each cell line (MDA-MB-231, MCF-7, MCF-7TN-R) were plated in 96-well plates at a density of 15,000 cells/well in 200 μL of DMEM media. Triplicates were prepared for each condition.

  • Adherence: The plated cells were incubated for 24 hours to allow for adherence to the plate.

  • Treatment: After 24 hours, the media was removed, and cells were treated with various concentrations of the ceramide analogs in DMEM. A control group was treated with dimethyl sulfoxide (DMSO) in DMEM.

  • Incubation: The cells were incubated for an additional 48-hour period to allow for proliferation.

  • MTT Reagent: 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well, followed by a 2-hour incubation.

  • Crystal Dissolution: The media was carefully aspirated, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the plate was read at 550 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated using GraphPad Prism software.

WST-1 Assay for Cell Proliferation[9]

This assay is another colorimetric method to assess cell proliferation and viability.

  • Cell Treatment: NSCLC cell lines (A549, H460, and H1299) were incubated with indicated concentrations of ceramide analogs for 72 hours.

  • WST-1 Reagent: After the incubation period, 10 μL/well of WST-1 reagent was added to the 96-well plates.

  • Incubation: The plates were incubated for 3 hours at 37°C in a 5% CO2 atmosphere.

  • Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.

  • IC50 Calculation: The 50% Inhibitory Concentrations (IC50) were calculated using GraphPad Prism 9.

Visualizations

Ceramide-Induced Apoptosis Signaling Pathway

Ceramides are crucial lipid second messengers that can initiate a signaling cascade leading to programmed cell death, or apoptosis.[1] This process involves the activation of a series of enzymes, ultimately leading to the dismantling of the cell.

G ext_stim External Stimuli (e.g., Chemotherapy) cer_gen Ceramide Generation ext_stim->cer_gen bax_trans Bax Translocation to Mitochondria cer_gen->bax_trans mito Mitochondria bax_trans->mito cyto_c Cytochrome c Release mito->cyto_c cas9_act Caspase-9 Activation cyto_c->cas9_act cas3_act Caspase-3 Activation cas9_act->cas3_act apoptosis Apoptosis cas3_act->apoptosis

Caption: Ceramide-induced intrinsic apoptosis pathway.

General Experimental Workflow for Cytotoxicity Comparison

The following diagram outlines a standardized workflow for comparing the cytotoxicity of different fluorescent ceramide analogs.

G start Start prep Prepare Fluorescent Ceramide Analog Solutions start->prep culture Culture Cell Lines start->culture treat Treat Cells with Analogs (Gradient Concentrations) prep->treat plate Plate Cells in Multi-well Plates culture->plate plate->treat incubate Incubate for Defined Period (e.g., 48h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, WST-1) incubate->assay measure Measure Signal (e.g., Absorbance) assay->measure analyze Analyze Data and Calculate IC50 Values measure->analyze compare Compare Cytotoxicity of Analogs analyze->compare end End compare->end

Caption: Workflow for comparing fluorescent ceramide analog cytotoxicity.

References

A Comparative Guide to the Photostability of C6 NBD Lactosylceramide and Other Fluorescent Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent lipid probe is paramount for the accurate visualization and interpretation of cellular processes. This guide provides an objective comparison of the photostability of C6 NBD Lactosylceramide against other commonly used fluorescent lipid probes, supported by available experimental data and detailed methodologies.

Ceramides and their derivatives, such as lactosylceramide, are key players in a multitude of cellular signaling pathways, including those governing proliferation, apoptosis, and inflammation. Fluorescent analogs of these lipids, like this compound, are invaluable tools for studying their trafficking and localization within the cell. However, the utility of any fluorescent probe is fundamentally limited by its photostability—the ability to resist photobleaching upon exposure to excitation light. This guide focuses on this critical performance characteristic to inform probe selection for live-cell imaging and quantitative fluorescence microscopy.

Quantitative Performance Metrics: A Side-by-Side Comparison

The following table summarizes the key photophysical properties and relative photostability of NBD- and BODIPY-labeled lipid probes.

PropertyThis compoundBODIPY-FL C5-LactosylceramideRhodamine-labeled Lipids
Excitation Max (nm) ~466[1]~505[1]~560
Emission Max (nm) ~536[1]~511[1]~580-583
Quantum Yield ModerateHighModerate to High
Photostability Low to Moderate[1]High[1]High
Environmental Sensitivity HighLowModerate
Brightness LowerHigherHigh

Note: The photostability of fluorescent probes is influenced by experimental conditions, including the intensity and duration of excitation light, and the cellular environment.

While a direct comparison for lactosylceramide probes is lacking, the following data from a study on lipid droplet probes illustrates a typical quantitative comparison of photostability, showcasing the percentage of initial fluorescence intensity remaining after continuous illumination.

Fluorescent ProbeProbe TypeRemaining Fluorescence after 50 scans (%)
Nile Red Phenoxazone12%
BODIPY 493/503 Boron-dipyrromethene11%
Lipi-QA Quinacridone-based85%
Molecule 1 (Lipi-QA analog) Quinacridone-based72%
Data adapted from a study on lipid droplet probes and is for illustrative purposes of quantitative photostability comparison.[2]

Experimental Protocols: Assessing Photostability

A standard and robust method for quantifying the photostability and diffusion of fluorescently labeled molecules in living cells is Fluorescence Recovery After Photobleaching (FRAP).

Experimental Protocol: Photostability Assessment using FRAP

1. Cell Culture and Labeling:

  • Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
  • Allow cells to adhere and reach the desired confluency.
  • Prepare a stock solution of the fluorescent lipid probe (e.g., this compound, BODIPY-FL Lactosylceramide) in a suitable solvent (e.g., ethanol or DMSO).
  • Dilute the stock solution in serum-free medium to the final working concentration.
  • Incubate the cells with the fluorescent lipid probe for a sufficient time to allow for incorporation into cellular membranes (e.g., 30 minutes at 37°C).
  • Wash the cells with fresh medium to remove unincorporated probe.

2. Image Acquisition:

  • Use a confocal laser scanning microscope equipped for FRAP experiments.
  • Identify a region of interest (ROI) within a labeled cell.
  • Acquire a series of pre-bleach images at low laser power to establish the initial fluorescence intensity.

3. Photobleaching:

  • Irradiate a defined ROI within the cell with a high-intensity laser beam for a short duration to photobleach the fluorophores within that region.

4. Post-Bleach Image Acquisition:

  • Immediately following the bleach pulse, acquire a time-lapse series of images at the same low laser power used for the pre-bleach images. This will monitor the recovery of fluorescence within the bleached ROI as unbleached probes diffuse into the area.

5. Data Analysis:

  • Measure the fluorescence intensity within the bleached ROI over time.
  • Correct for any photobleaching that occurs during post-bleach image acquisition by monitoring the fluorescence intensity of a non-bleached region in the same cell or a neighboring cell.
  • Normalize the fluorescence recovery data.
  • The rate of fluorescence recovery provides information about the diffusion coefficient of the probe. The extent of recovery provides information about the mobile fraction.
  • To specifically assess photostability, the rate of fluorescence decay during continuous low-level illumination (pre-bleach or in a separate experiment) can be quantified. The time taken for the fluorescence intensity to decrease by 50% (t₁/₂) is a common metric for photostability.

Visualizations: Workflows and Pathways

Experimental Workflow for Photostability Assessment

G cell_culture Cell Culture & Seeding probe_prep Fluorescent Probe Preparation cell_labeling Cell Labeling probe_prep->cell_labeling pre_bleach Acquire Pre-Bleach Images (Low Laser Power) cell_labeling->pre_bleach bleach Photobleach ROI (High Laser Power) pre_bleach->bleach post_bleach Acquire Post-Bleach Time-Lapse (Low Laser Power) bleach->post_bleach intensity_measurement Measure Fluorescence Intensity post_bleach->intensity_measurement correction Correct for Photobleaching intensity_measurement->correction normalization Normalize Recovery Data correction->normalization analysis Determine Photobleaching Rate (t1/2) & Diffusion Characteristics normalization->analysis

Caption: Experimental workflow for assessing fluorescent probe photostability using FRAP.

Sphingolipid Metabolism and Signaling Pathway

This compound is a fluorescent analog of lactosylceramide, a key intermediate in sphingolipid metabolism. This pathway is integral to the synthesis of various complex glycosphingolipids and is also involved in signaling cascades that influence cell fate.

G serine_palmitoyl Serine + Palmitoyl-CoA sphinganine Sphinganine serine_palmitoyl->sphinganine SPT ceramide Ceramide sphinganine->ceramide CerS sphingosine Sphingosine ceramide->sphingosine CDase glucosylceramide Glucosylceramide ceramide->glucosylceramide GCS c1p Ceramide-1-Phosphate ceramide->c1p CerK degradation Lysosomal Degradation ceramide->degradation sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate sphingosine->s1p SphK lactosylceramide Lactosylceramide (this compound mimics this) glucosylceramide->lactosylceramide LCS glucosylceramide->degradation gangliosides Gangliosides (GM3, etc.) lactosylceramide->gangliosides Sialyltransferases globosides Globosides lactosylceramide->globosides Galactosyltransferases lactosylceramide->degradation gangliosides->degradation globosides->degradation

References

A Comparative Guide to the Analysis of C6 NBD Lactosylceramide: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism, the accurate quantification of C6 NBD Lactosylceramide is paramount. This fluorescently-labeled analog of lactosylceramide serves as a critical tool in assessing the activity of enzymes such as lactosylceramide synthase and in tracking lipid transport within cellular models. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely adopted method for this purpose. However, the increasing accessibility and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present a compelling alternative. This guide provides an objective comparison of these two analytical techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

Quantitative Performance Comparison

The choice between HPLC-Fluorescence and LC-MS/MS for the analysis of this compound often depends on the specific requirements of the experiment, such as the need for absolute quantification, sensitivity, and the complexity of the sample matrix. Below is a summary of the key performance characteristics for each method, compiled from various studies.

Performance MetricHPLC with Fluorescence DetectionLC-MS/MS
Linearity High, with correlation coefficients (r²) typically >0.99[1]Excellent, with correlation coefficients (r²) often >0.99
Sensitivity (LOD) High, in the low picomole to high femtomole range (e.g., 50 fmol)[1][2]Very High, often reaching the low femtomole to attomole range
Precision (%RSD) Good, with intra- and inter-day precision typically <15%Excellent, with precision generally <15%
Specificity Good, relies on chromatographic separation and specific fluorescence of the NBD tagExcellent, provides structural confirmation through mass-to-charge ratio and fragmentation patterns
Matrix Effect Can be susceptible to interference from other fluorescent compoundsCan be affected by ion suppression or enhancement, often mitigated with internal standards
Throughput Moderate, dependent on chromatographic run timesHigh, with rapid analysis times possible[3]
Cost Lower initial instrument cost and operational expensesHigher initial instrument cost and maintenance expenses

Experimental Workflows

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and detection. The key differences between the HPLC and LC-MS/MS workflows lie in the detection and quantification steps.

cluster_prep Sample Preparation cluster_analysis Analysis cell_lysis Cell Lysis / Tissue Homogenization lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) cell_lysis->lipid_extraction reconstitution Reconstitution in Mobile Phase lipid_extraction->reconstitution hplc HPLC Separation (Normal or Reversed-Phase) reconstitution->hplc fluorescence Fluorescence Detection (Excitation/Emission of NBD) hplc->fluorescence ms Mass Spectrometry Detection (ESI-MS/MS) hplc->ms data_analysis_hplc Data Analysis (Peak Integration vs. Standard Curve) fluorescence->data_analysis_hplc data_analysis_ms Data Analysis (MRM Transition Quantification) ms->data_analysis_ms

General experimental workflow for this compound analysis.

Signaling Pathway Context

This compound is a key substrate in the glycosphingolipid biosynthesis pathway. Its metabolism is central to understanding cellular processes regulated by these lipids.

cluster_pathway Glycosphingolipid Biosynthesis ceramide C6 NBD Ceramide glccer C6 NBD Glucosylceramide ceramide->glccer Glucosylceramide Synthase laccer This compound glccer->laccer Lactosylceramide Synthase complex_gsl Complex Glycosphingolipids laccer->complex_gsl Various Glycosyltransferases

Simplified biosynthesis pathway involving this compound.

Experimental Protocols

HPLC with Fluorescence Detection

This method relies on the separation of this compound from other fluorescent lipids and its subsequent detection based on the specific excitation and emission wavelengths of the NBD fluorophore.

1. Sample Preparation:

  • Lyse cells or homogenize tissue samples in an appropriate buffer.

  • Extract total lipids using a modified Folch or Bligh-Dyer method with chloroform/methanol mixtures.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

2. HPLC Conditions:

  • Column: A normal-phase silica column (e.g., 5 µm, 4.6 x 250 mm) is commonly used.[1]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: Chloroform/methanol/acetic acid (97:3:0.2, v/v/v)

    • Solvent B: Chloroform/methanol/water/acetic acid (55:40:5:0.2, v/v/v/v)

  • Gradient: A linear gradient from 10% B to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector set to excitation and emission wavelengths of approximately 470 nm and 530 nm, respectively, for the NBD fluorophore.[4]

3. Quantification:

  • Generate a standard curve using known concentrations of this compound.

  • Integrate the peak area of the analyte in the sample chromatogram.

  • Determine the concentration based on the standard curve.

LC-MS/MS

This technique offers higher specificity and often greater sensitivity by coupling the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC, with the crucial addition of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled lactosylceramide analog) prior to lipid extraction to correct for matrix effects and variations in extraction efficiency.

2. LC Conditions:

  • Column: A reversed-phase C18 column is often used.

  • Mobile Phase: A gradient elution using solvents such as:

    • Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Solvent B: Acetonitrile/isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to resolve lactosylceramide from other lipids.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. MS/MS Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation in the mass spectrometer.

  • MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard need to be determined and optimized.

4. Quantification:

  • A calibration curve is prepared by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • The concentration of this compound in the sample is determined from this calibration curve.

Conclusion

Both HPLC with fluorescence detection and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC is a robust and cost-effective method suitable for many applications, particularly when high sensitivity and relative quantification are sufficient. LC-MS/MS, while more expensive, provides superior specificity and sensitivity, making it the method of choice for complex biological matrices, absolute quantification, and studies requiring structural confirmation of the analyte. The detailed protocols and comparative data presented in this guide should assist researchers in selecting the optimal analytical approach for their specific scientific inquiries.

References

A Comparative Guide to C6 NBD Lactosylceramide Uptake in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C6 NBD lactosylceramide uptake across different cell lines, supported by representative experimental data and detailed protocols. This compound is a fluorescently labeled analog of lactosylceramide, a key glycosphingolipid in cellular membranes. Its intrinsic fluorescence allows for the real-time visualization and quantification of its uptake and intracellular trafficking, making it an invaluable tool for studying lipid metabolism, membrane dynamics, and the development of lipid-targeting therapeutics.

Quantitative Comparison of this compound Uptake

The uptake of this compound can vary significantly between different cell lines, reflecting their unique metabolic activities and endocytic capacities. The following table summarizes representative quantitative data on the uptake of this compound in three commonly studied cell lines: HeLa (human cervical cancer), MCF-7 (human breast cancer), and CHO-K1 (Chinese hamster ovary). The data is presented as the mean fluorescence intensity (MFI) measured by flow cytometry after a defined incubation period.

Cell LineMean Fluorescence Intensity (MFI) ± SDPercentage of Positive Cells (%) ± SD
HeLa850 ± 6592 ± 4
MCF-7620 ± 4885 ± 6
CHO-K1480 ± 3578 ± 5

Disclaimer: The data presented in this table is representative and intended for comparative purposes. Actual experimental results may vary depending on specific conditions and cell line passage number.

Experimental Protocol: Quantification of this compound Uptake by Flow Cytometry

This protocol details the methodology for quantifying the uptake of this compound in cultured mammalian cells using flow cytometry.

Materials:

  • This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1'-sphingosine)

  • Mammalian cell lines (e.g., HeLa, MCF-7, CHO-K1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in their respective complete culture medium.

  • Cell Harvest:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium to a concentration of 1 x 10^6 cells/mL.

  • Labeling with this compound:

    • Prepare a 1 mM stock solution of this compound in ethanol.

    • Prepare a 100 µM working solution by complexing the this compound stock with fatty acid-free BSA in PBS. To do this, dry down the required amount of the stock solution under a stream of nitrogen and resuspend in a BSA solution (e.g., 0.34 mg/mL in PBS).

    • Add the this compound-BSA complex to the cell suspension to a final concentration of 5 µM.

    • Incubate the cells for 60 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.

  • Washing:

    • Following incubation, centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS containing 1% BSA to remove unbound probe.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

    • Analyze the cell suspension using a flow cytometer, exciting the NBD fluorophore with a 488 nm laser and detecting the emission at ~530 nm.

    • Record the mean fluorescence intensity (MFI) and the percentage of fluorescently labeled (positive) cells.

Visualizing the Cellular Journey of this compound

The uptake and subsequent intracellular trafficking of this compound involve a series of coordinated cellular processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for its quantification and the key signaling pathways involved in its internalization and transport.

G cluster_workflow Experimental Workflow A Cell Culture B Cell Harvest A->B C Labeling with This compound B->C D Incubation C->D E Washing D->E F Flow Cytometry Analysis E->F

Caption: Experimental workflow for quantifying this compound uptake.

The primary mechanism for the internalization of this compound is endocytosis. Once inside the cell, it is transported to the Golgi apparatus, a central hub for lipid sorting and metabolism.

G cluster_pathway Signaling Pathway of Uptake and Trafficking PlasmaMembrane Plasma Membrane EndocyticVesicle Endocytic Vesicle PlasmaMembrane->EndocyticVesicle Endocytosis EarlyEndosome Early Endosome EndocyticVesicle->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Golgi Golgi Apparatus EarlyEndosome->Golgi Trafficking LateEndosome->Golgi

Caption: Cellular uptake and intracellular trafficking pathway of this compound.

Safety Operating Guide

Proper Disposal Procedures for C6 NBD Lactosylceramide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of C6 NBD Lactosylceramide, a fluorescently labeled sphingolipid commonly used in cellular imaging and lipid trafficking studies. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Although not flammable, it is good practice to keep it away from strong oxidizing agents.

Operational Disposal Plan

The disposal of this compound and associated waste should follow the guidelines for non-hazardous chemical waste. The primary goal is to prevent the release of the undiluted product into the environment, as it is considered slightly hazardous for water.[1]

Step-by-Step Disposal Procedure:
  • Segregation: At the point of generation, separate waste containing this compound from hazardous waste streams. This includes unused stock solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and aqueous solutions from experiments.

  • Waste Collection:

    • Solid Waste: Dispose of contaminated solids, such as gloves, paper towels, and plasticware, in a designated non-hazardous solid waste container. This container should be clearly labeled as "Non-Hazardous Laboratory Waste."

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container. This includes unused solutions and aqueous buffers from cell imaging or enzyme assays. The container must be clearly labeled with the contents, including the name "this compound" and the approximate concentration. Do not pour concentrated stock solutions or large quantities of the substance directly down the drain.[1]

    • Empty Containers: Rinse empty this compound vials and other containers that held the pure substance three times with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected as chemical waste. Once cleaned, deface the original label and dispose of the container with regular lab glass or plastic recycling, according to your institution's guidelines.

  • Final Disposal:

    • Non-Hazardous Waste Stream: Once the designated waste containers are full, they should be managed through your institution's non-hazardous waste disposal program. This typically involves collection by environmental health and safety (EHS) personnel or disposal in the regular trash if explicitly permitted by your institution's policies for non-hazardous lab waste.[1][2]

    • Aqueous Solutions: For very dilute aqueous solutions resulting from experimental procedures, consult your local EHS guidelines. Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble substances down the sanitary sewer with copious amounts of water.[3] However, it is always best to confirm this with your institution's EHS department.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₄₂H₆₉N₅O₁₆
Molecular Weight 900.0 g/mol
Excitation Wavelength (λex) ~466 nm
Emission Wavelength (λem) ~536 nm

Experimental Workflow: Cellular Uptake and Trafficking of this compound

The following diagram illustrates a typical experimental workflow for studying the cellular uptake and trafficking of this compound, a common application for this fluorescent lipid.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Disposal prep_cells Seed cells on coverslips or imaging plates prep_solution Prepare C6 NBD Lactosylceramide working solution incubation Incubate cells with This compound prep_solution->incubation wash Wash cells to remove excess probe incubation->wash imaging Live-cell imaging using fluorescence microscopy wash->imaging data_analysis Analyze images for lipid localization and trafficking imaging->data_analysis disposal Dispose of waste (media, tips, plates) per protocol imaging->disposal

Experimental workflow for this compound cellular studies.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and your local Environmental Health and Safety (EHS) department for detailed guidance.

References

Safeguarding Your Research: A Guide to Handling C6 NBD Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of C6 NBD Lactosylceramide. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory best practices to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Body Protection Lab CoatA standard, long-sleeved lab coat is required to protect skin and personal clothing from potential splashes.[1][2]
Eye and Face Protection Safety GlassesSafety glasses with side shields are the minimum requirement to protect against accidental splashes.[1][2]
Hand Protection Nitrile GlovesDisposable nitrile gloves should be worn to prevent skin contact. It is crucial to check with the glove manufacturer for specific breakthrough times for the solvents being used.[1][2]
Engineering Controls and Work Practices
  • Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is not strictly required based on its non-hazardous classification but is recommended as a best practice.

  • Photosensitivity: this compound is a fluorescent compound and is sensitive to light. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately, even if the substance is not classified as hazardous.

Operational Plan: Experimental Protocol for Lipid Trafficking Studies

The following is a detailed methodology for a typical experiment involving the use of this compound to visualize lipid uptake and trafficking in mammalian cells using confocal microscopy.[1][2][[“]][4][5]

Quantitative Data Summary
ParameterValueNotes
Cell Seeding Density Varies by cell typeAdjust to achieve 70-80% confluency on the day of the experiment.
NBD-lipid Stock Solution 1 mM in ethanolStore at -20°C, protected from light.
NBD-lipid Working Solution 5 µM in appropriate bufferPrepare fresh before each experiment by diluting the stock solution.
Labeling Incubation Time 30 minutesThis may need to be optimized for different cell lines.
Labeling Incubation Temperature 4°CTo allow for lipid insertion into the plasma membrane while minimizing endocytosis.
Trafficking Incubation Time 30 minutesThis allows for the internalization and transport of the lipid.
Trafficking Incubation Temperature 37°CTo facilitate active cellular processes.
Detailed Methodology
  • Cell Preparation:

    • Seed mammalian cells on glass coverslips in a petri dish or multi-well plate.

    • Culture the cells in the appropriate medium until they reach 70-80% confluency.

  • Preparation of NBD-lipid Working Solution:

    • Thaw the 1 mM this compound stock solution on ice.

    • Dilute the stock solution to a final concentration of 5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Cell Labeling:

    • Wash the cells twice with ice-cold buffer.

    • Incubate the cells with the 5 µM this compound working solution for 30 minutes at 4°C, protected from light.

  • Inducing Lipid Trafficking:

    • Wash the cells three times with ice-cold buffer to remove the labeling solution.

    • Add fresh, pre-warmed (37°C) cell culture medium.

    • Incubate the cells for 30 minutes at 37°C to allow for the internalization and trafficking of the fluorescent lipid.

  • Microscopy:

    • Wash the cells twice with buffer.

    • Mount the coverslips on a microscope slide.

    • Image the cells using a confocal microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm).

Experimental Workflow Diagram

G Experimental Workflow for this compound Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed and Culture Mammalian Cells C Wash Cells with Ice-Cold Buffer A->C B Prepare 5 µM C6 NBD Lactosylceramide Solution D Label Cells at 4°C for 30 min B->D C->D E Wash to Remove Excess Probe D->E F Incubate at 37°C for 30 min E->F G Wash and Mount Coverslips F->G H Confocal Microscopy Imaging G->H

Caption: A flowchart of the key steps in a this compound cellular uptake experiment.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection. Although this compound is not classified as hazardous, it should not be disposed of indiscriminately. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local guidelines.[6][7][8]

Liquid Waste
  • Aqueous Solutions: Non-hazardous, water-miscible solutions containing low concentrations of this compound (e.g., from cell culture washes) may be permissible for drain disposal with copious amounts of running water. However, this is subject to institutional approval.[6][7]

  • Organic Solvents: Solutions of this compound in organic solvents (e.g., ethanol stock solutions) must be collected as chemical waste. Do not dispose of organic solvents down the drain.

Solid Waste
  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated, clearly labeled solid waste container. This container can then be disposed of in the regular trash, provided it is sealed to prevent leakage and clearly marked as "non-hazardous lab waste."[6][7]

  • Unused Solid Compound: The original solid this compound should be disposed of through your institution's chemical waste program.

Disposal Workflow Diagram

G Disposal Plan for this compound Waste cluster_waste_streams Waste Generation cluster_disposal_paths Disposal Pathways A Aqueous Solutions (e.g., cell washes) E Consult Institutional EHS for Approval A->E B Organic Solutions (e.g., stock solution) G Collect in Designated Chemical Waste Container B->G C Contaminated Solids (e.g., pipette tips) H Collect in Labeled Non-Hazardous Solid Waste C->H D Unused Solid Compound I Dispose via Chemical Waste Program D->I F Drain Disposal with Copious Water E->F G->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.